Product packaging for 4-Hydroxy-1-methyl-2-quinolone(Cat. No.:CAS No. 1677-46-9)

4-Hydroxy-1-methyl-2-quinolone

Numéro de catalogue: B592664
Numéro CAS: 1677-46-9
Poids moléculaire: 175.187
Clé InChI: RTNPPPQVXREFKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Hydroxy-1-methyl-2-quinolone is a natural product found in Dactylosporangium with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B592664 4-Hydroxy-1-methyl-2-quinolone CAS No. 1677-46-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-hydroxy-1-methylquinolin-2-one
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InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RTNPPPQVXREFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061874
Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1677-46-9
Record name 4-Hydroxy-1-methyl-2(1H)-quinolinone
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Record name 4-Hydroxy-N-methylcarbostyril
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Record name 4-Hydroxy-1-methyl-2-quinolone
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Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-
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Record name 2(1H)-Quinolinone, 4-hydroxy-1-methyl-
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Record name 4-hydroxy-1-methyl-2-quinolone
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Record name 4-HYDROXY-N-METHYLCARBOSTYRIL
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Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and known biological activities of 4-Hydroxy-1-methyl-2-quinolone. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Properties

This compound, a heterocyclic organic compound, possesses a quinolone scaffold that is central to the activity of many synthetic and natural compounds.[1][2] Its basic properties are summarized below.

Structural and General Properties
PropertyValueReference
Chemical Name 4-Hydroxy-1-methylquinolin-2(1H)-one[3]
CAS Number 1677-46-9[3][4][5][6]
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Appearance Light yellow to brown to dark green powder/crystal[7]
Melting Point 269-271 °C[4][5]
Predicted pKa 4.50 ± 1.00
SMILES CN1C2=CC=CC=C2C(=CC1=O)O[3]
InChI InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3[3]
InChIKey RTNPPPQVXREFKX-UHFFFAOYSA-N[3]
Solubility Profile
SolventSolvent TypeSolubilityReference
Dimethyl Sulfoxide (DMSO)Polar Aprotic~1.75 mg/mL (10 mM)[8]
Dimethylformamide (DMF)Polar AproticSoluble[8]
Alcohols (general)Polar ProticSoluble[8]
WaterPolar ProticData Not Publicly Available[8]
MethanolPolar ProticData Not Publicly Available[8]
EthanolPolar ProticData Not Publicly Available[8]
AcetonePolar AproticData Not Publicly Available[8]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to 4-hydroxy-2-quinolone derivatives have been reported. A common approach involves the cyclization of N-substituted anthranilic acid derivatives. One reported synthesis for a derivative involves the following steps:

  • Reaction of N-methylanthranilic acid: N-methylanthranilic acid is dissolved in a mixture of acetic anhydride and acetic acid (1:1 v/v).[9]

  • Reflux: The reaction mixture is refluxed for approximately 3 hours.[9]

  • Quenching and Extraction: The reaction is quenched by the slow addition of ice water and then extracted multiple times with ethyl acetate.[9]

  • Washing and Evaporation: The combined organic layers are washed with saturated brine, and the solvent is removed under reduced pressure.[9]

  • Purification: The resulting solid is dissolved in ethanol, and the solvent is again evaporated. The crude product is then purified by column chromatography to yield this compound.[9]

Determination of Aqueous Solubility (Shake-Flask Method)

While specific data for the target molecule is unavailable, a standard protocol for determining the solubility of similar compounds can be adapted. This method involves equilibrating an excess of the solid compound in the solvent of interest and then quantifying the dissolved concentration.

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Sample Analysis: A sample of the supernatant is carefully removed, filtered (e.g., using a 0.22 µm syringe filter), and diluted as necessary.[8]

  • Quantification: The concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.[8]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of quinolone compounds is well-characterized for its biological activities, primarily as antimicrobial and potential anticancer agents.

Antimicrobial Activity

Quinolones are a well-established class of antibiotics.[1] Their mechanism of action in bacteria generally involves the inhibition of essential enzymes involved in DNA replication and repair.

  • Target Enzymes: The primary targets of quinolone antibiotics are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11]

  • Mechanism: These drugs stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[10][11]

bacterial_dna_replication_inhibition Bacterial DNA Bacterial DNA DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Bacterial DNA->DNA Gyrase / Topoisomerase IV unwinding Replication & Transcription Replication & Transcription DNA Gyrase / Topoisomerase IV->Replication & Transcription Cell Viability Cell Viability Replication & Transcription->Cell Viability This compound This compound This compound->DNA Gyrase / Topoisomerase IV inhibits quorum_sensing_pathway cluster_bacteria Bacterial Cell Signal Synthesis Signal Synthesis Signal Molecule (e.g., PQS) Signal Molecule (e.g., PQS) Signal Synthesis->Signal Molecule (e.g., PQS) Receptor Binding Receptor Binding Signal Molecule (e.g., PQS)->Receptor Binding activates Gene Expression Gene Expression Receptor Binding->Gene Expression regulates Virulence Factors Virulence Factors Gene Expression->Virulence Factors High Cell Density High Cell Density High Cell Density->Signal Synthesis

References

An In-depth Technical Guide to 4-Hydroxy-1-methyl-2-quinolone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-methyl-2-quinolone, a heterocyclic organic compound, stands as a significant scaffold in the realm of medicinal chemistry and drug discovery. Its quinolone core is a privileged structure, found in numerous natural products and synthetic molecules with a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound, with a focus on quantitative data, experimental protocols, and the signaling pathways it modulates.

Discovery and Historical Context

The history of 4-hydroxy-2-quinolones is intrinsically linked to the pioneering work on quinoline synthesis in the late 19th century. The Conrad-Limpach synthesis, discovered by Max Conrad and Leonhard Limpach in 1887, provided a foundational method for creating 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[1][2] This reaction, along with the Knorr quinoline synthesis developed by Ludwig Knorr in 1886, laid the groundwork for the synthesis of a vast number of quinolone derivatives.

While the precise first synthesis of the N-methylated derivative, this compound, is not definitively attributed to a single individual and date in the readily available literature, its synthesis follows the classical principles established by these early researchers. The broader class of quinolones gained significant attention in the early 1960s with the discovery of nalidixic acid, a quinolone antibiotic, which spurred extensive research into the antimicrobial properties of this chemical family.[3]

More recently, 4-hydroxy-2-quinolones have been identified as crucial signaling molecules in bacterial communication, particularly in Pseudomonas aeruginosa. This discovery has opened new avenues for research into quorum sensing inhibition as a novel antimicrobial strategy.[4][5][6]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages. The choice of method often depends on the availability of starting materials and the desired scale of production.

Table 1: Comparison of Synthetic Routes to this compound
Synthesis NameStarting MaterialsKey Reaction ConditionsAdvantagesDisadvantages
From N-Methylanthranilic Acid N-Methylanthranilic acid, Acetic anhydride, Acetic acidRefluxReadily available starting material.May require purification of the intermediate.
Conrad-Limpach Synthesis N-methylaniline, Diethyl malonateHigh temperature (thermal cyclization)Good yields, versatile for various substitutions.Requires high temperatures.
Tandem Reaction 4-hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcoholsAcid-catalyzedForms more complex fused ring systems.Not a direct synthesis of the core compound.

Experimental Protocols

Synthesis of this compound from N-Methylanthranilic Acid

This protocol is adapted from established procedures for the cyclization of N-substituted anthranilic acids.[7]

Materials:

  • N-Methylanthranilic acid

  • Acetic anhydride

  • Acetic acid

  • Ethyl acetate

  • Saturated brine

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-methylanthranilic acid in a 1:1 (v/v) mixture of acetic anhydride and acetic acid.

  • Reflux the reaction mixture for 3 hours.

  • Cool the reaction mixture and quench by the slow addition of ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash once with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Dissolve the resulting solid in a minimal amount of ethanol and stir for 10 minutes.

  • Evaporate the ethanol to dryness and purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

The quinolone scaffold is renowned for its antibacterial properties. While many synthetic fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, the mechanism of action for 4-hydroxy-2-quinolones can be more varied.[8] Some derivatives have shown potent antifungal activity, with the brominated analog of a C3-acylated 4-hydroxy-2-quinolone exhibiting an IC50 of 1.05 µg/mL against Aspergillus flavus.[9]

Anticancer Activity

Derivatives of 4-hydroxyquinolone have demonstrated significant anticancer activity. For instance, certain modified analogues have shown promising IC50 values against various cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), PC3 (prostate cancer), and MCF-7 (breast cancer).[10] One compound, in particular, exhibited IC50 values ranging from 29.3 μM to 87.9 μM across these cell lines.[10]

Quorum Sensing Modulation

4-Hydroxy-2-alkylquinolines (HAQs), a class of compounds that includes structures similar to this compound, are key signaling molecules in the quorum-sensing (QS) system of Pseudomonas aeruginosa.[4] These molecules, often referred to as the Pseudomonas quinolone signal (PQS), regulate the expression of virulence factors and biofilm formation.[4][11] The stringent response, a bacterial stress response, has been shown to modulate HAQ biosynthesis.[4] This intricate signaling network presents opportunities for the development of anti-virulence therapies that disrupt bacterial communication.

Table 2: Summary of Biological Activities and Quantitative Data for 4-Hydroxy-2-quinolone Derivatives
Biological ActivityCompound/DerivativeTarget/Cell LineIC50 / MICReference
AntifungalBrominated 3-nonyl-4-hydroxy-2-quinoloneAspergillus flavus1.05 µg/mL[9]
AnticancerModified 4-hydroxyquinolone analog (3h)PC3 (prostate cancer)29.3 µM[10]
AnticancerModified 4-hydroxyquinolone analog (3h)A549 (lung cancer)87.9 µM[10]
Antibacterial (GyrB inhibitor)N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1)S. aureus GyrB1.21 µM[12]
Antibacterial (GyrB inhibitor)N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4)S. aureus GyrB0.31 µM[12]
Anti-tuberculosis4-hydroxy-3-methyl-2(1H)-quinoloneM. tuberculosis6.8 µM (IC90)[13]

Note: Data for the parent compound this compound is limited; the table primarily presents data for its derivatives to illustrate the potential of the scaffold.

Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.

Bacterial Quorum Sensing Pathway

In P. aeruginosa, the PQS quorum sensing system is interconnected with other regulatory networks, including the las and rhl systems. The biosynthesis of 4-hydroxy-2-alkylquinolines is modulated by the stringent response, which is triggered by nutritional stress.[4][11]

Quorum_Sensing_Pathway cluster_stress Nutritional Stress cluster_response Bacterial Cell Stress Stress StringentResponse Stringent Response ((p)ppGpp) Stress->StringentResponse activates PQS_System PQS System (pqs genes) StringentResponse->PQS_System modulates HAQ_Biosynthesis 4-Hydroxy-2-alkylquinoline (HAQ) Biosynthesis PQS_System->HAQ_Biosynthesis controls Virulence Virulence Factor Expression HAQ_Biosynthesis->Virulence regulates

Caption: Bacterial Quorum Sensing Pathway Modulation.

Potential Interaction with Mammalian Signaling Pathways

While direct evidence for the effect of this compound on mammalian signaling pathways is still emerging, the broader class of quinolones has been shown to modulate key inflammatory pathways. For example, some fluoroquinolones can inhibit the activation of NF-κB and MAP kinases (ERK1/2 and JNK), which are central to the inflammatory response.[14] Given the structural similarities, it is plausible that this compound could also interact with these pathways.

Mammalian_Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Mammalian Cell Stimulus Inflammatory Stimuli (e.g., Cytokines) MAPK MAPK Pathway (ERK1/2, JNK) Stimulus->MAPK activates NFkB NF-κB Pathway Stimulus->NFkB activates Quinolone This compound (Hypothesized) Quinolone->MAPK inhibits? Quinolone->NFkB inhibits? Inflammation Inflammatory Response MAPK->Inflammation leads to NFkB->Inflammation leads to

Caption: Hypothesized Interaction with Mammalian Signaling.

Future Directions

The versatile biological profile of this compound continues to make it a molecule of high interest. Future research should focus on:

  • Elucidating the precise molecular targets for its various biological activities.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Investigating its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.

  • Exploring its role in modulating host-pathogen interactions beyond quorum sensing.

Conclusion

This compound, a compound with a rich history rooted in classical organic synthesis, has emerged as a significant player in modern drug discovery. Its diverse biological activities, ranging from antimicrobial and anticancer effects to the modulation of bacterial quorum sensing, underscore the importance of the quinolone scaffold. This technical guide has provided a detailed overview of its discovery, synthesis, and biological functions, offering a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable molecule. Further investigation into its mechanisms of action and signaling pathway interactions will undoubtedly pave the way for the development of novel therapeutics.

References

4-Hydroxy-1-methyl-2-quinolone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Hydroxy-1-methyl-2-quinolone, a heterocyclic organic compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical structure, nomenclature, physicochemical properties, and outlines a general synthetic protocol.

Chemical Structure and Nomenclature

This compound is a derivative of quinolone, a bicyclic aromatic compound. Its structure is characterized by a hydroxyl group at the 4th position and a methyl group at the 1st position of the 2-quinolone core.

IUPAC Name: 4-hydroxy-1-methylquinolin-2(1H)-one[1]

Synonyms: 4-Hydroxy-1-methyl-2(1H)-quinolone, 4-Hydroxy-1-methylcarbostyril, 1-Methyl-4-hydroxy-2-chinolon[1]

Chemical Identifiers:

  • CAS Number: 1677-46-9[1][2]

  • Molecular Formula: C₁₀H₉NO₂[3]

  • SMILES: CN1C2=CC=CC=C2C(=CC1=O)O[1]

  • InChI: 1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-6,12H,1H3[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

PropertyValueReference
Molecular Weight 175.18 g/mol [3]
Melting Point 269-271 °C[2]
Appearance Solid
¹H NMR (Predicted, DMSO-d₆) See detailed description below[4]
¹³C NMR (Predicted, DMSO-d₆) See detailed description below[4]
IR Spectroscopy Characteristic peaks for OH, C=O, and aromatic C=C bonds[5]
Mass Spectrometry Major fragmentation involves the loss of CO[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While experimentally verified spectra are not readily available in all public domains, computational predictions suggest the following key shifts in DMSO-d₆[4]:

  • ¹H NMR: A broad singlet for the NH proton around 11.5 ppm, a singlet for the OH proton around 9.8 ppm, a doublet for H-5 around 7.5 ppm, a doublet of doublets for H-6 at approximately 6.8 ppm, a doublet for H-8 around 6.7 ppm, a singlet for H-3 at about 6.0 ppm, and a singlet for the methyl protons (CH₃) around 2.4 ppm[4].

  • ¹³C NMR: The spectrum is expected to show distinct peaks for the ten carbon atoms, with the carbonyl carbon (C=O) appearing significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum of the analogous compound, 4-hydroxy-2(1H)-quinolone, shows characteristic absorption bands at approximately 3360 cm⁻¹ (O-H stretching), 1657 cm⁻¹ (C=O stretching), and 1508 cm⁻¹ (aromatic C=C stretching)[5]. Similar peaks would be expected for the N-methylated derivative.

Mass Spectrometry: The mass spectra of N-methyl-2-quinolones show that a major fragmentation pathway involves the loss of a carbon monoxide molecule (28 mass units) from the molecular ion[6].

Synthesis Protocol

The synthesis of 4-hydroxy-2-quinolone derivatives can be achieved through various methods, including the Conrad-Limpach reaction. A general procedure for the synthesis of analogous compounds involves the microwave-assisted cyclization of β-enaminones with diethyl malonate catalyzed by bismuth chloride (III)[7].

General Experimental Protocol for the Synthesis of 4-Hydroxy-2-quinolone Analogues:

  • Reactant Preparation: A mixture of diethyl malonate and a suitable β-enaminone (in a 3:1 molar ratio) is prepared in ethanol[7].

  • Catalyst Addition: Bismuth chloride (III) (0.2 mmol) is added to the reaction mixture[7].

  • Microwave Irradiation: The reaction vessel is subjected to microwave irradiation for a period of 5 to 13 minutes[7]. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, ethanol (5 mL) is added, and the catalyst is removed by filtration[7]. The filtrate is then concentrated, and the crude product is purified.

It is important to note that reaction conditions, particularly temperature and reaction time, are critical and may require optimization for specific substrates.

Chemical Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

References

Spectroscopic Analysis of 4-Hydroxy-1-methyl-2-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-1-methyl-2-quinolone, a molecule of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and drug development professionals.

Chemical Structure and Spectroscopic Overview

This compound possesses a bicyclic heterocyclic scaffold. Its spectroscopic signature is characterized by the functionalities present: a hydroxyl group, a methyl group attached to the nitrogen, an aromatic ring, and a quinolone core.

cluster_structure This compound cluster_spectroscopy Spectroscopic Analysis structure structure NMR NMR (¹H, ¹³C) structure->NMR Provides structural and electronic environment of nuclei IR IR structure->IR Identifies functional groups MS Mass Spec structure->MS Determines molecular weight and fragmentation cluster_workflow Spectroscopic Analysis Workflow Sample Sample of This compound NMR_Prep NMR Sample Preparation (Dissolution in deuterated solvent) Sample->NMR_Prep IR_Prep IR Sample Preparation (KBr Pellet) Sample->IR_Prep MS_Prep MS Sample Introduction (Vaporization) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition MS_Prep->MS_Acq NMR_Analysis NMR Data Analysis (Chemical Shifts, Coupling) NMR_Acq->NMR_Analysis IR_Analysis IR Data Analysis (Functional Groups) IR_Acq->IR_Analysis MS_Analysis MS Data Analysis (Molecular Weight, Fragmentation) MS_Acq->MS_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

The Quinolone Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Biological Significance

The quinolone scaffold, a bicyclic heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry and drug development.[1] Its inherent structural features and amenability to chemical modification have led to the discovery of a vast array of therapeutic agents with diverse biological activities.[2][3] This technical guide delves into the core biological significance of the quinolone scaffold, providing insights for researchers, scientists, and drug development professionals.

Broad-Spectrum Antibacterial Activity

The most well-established biological significance of the quinolone scaffold lies in its potent antibacterial properties.[4] The initial discovery of nalidixic acid, a first-generation quinolone, paved the way for the development of subsequent generations of fluoroquinolones with enhanced efficacy and a broader spectrum of activity.[4][5]

Mechanism of Action: Quinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting the ligase activity of these enzymes, quinolones trap them in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[5][6]

Generations of Quinolones:

  • First Generation: Primarily active against Gram-negative bacteria (e.g., nalidixic acid).[5]

  • Second Generation (Fluoroquinolones): Introduction of a fluorine atom at the C-6 position significantly expanded the spectrum to include Gram-positive bacteria and atypical pathogens (e.g., ciprofloxacin, norfloxacin).[5][7]

  • Third Generation: Further modifications enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae (e.g., levofloxacin).[8]

  • Fourth Generation: Exhibit broad-spectrum activity, including anaerobic bacteria, and possess a dual-targeting mechanism against both DNA gyrase and topoisomerase IV, which can slow the development of resistance (e.g., moxifloxacin).[5][8]

Quantitative Data on Antibacterial Activity:

CompoundGenerationTarget OrganismMIC (µg/mL)
Nalidixic AcidFirstEscherichia coli4-128
CiprofloxacinSecondPseudomonas aeruginosa0.25-1
LevofloxacinThirdStreptococcus pneumoniae1
MoxifloxacinFourthBacteroides fragilis0.5

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.

Anticancer Activity

The quinolone scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents.[2][9] Its derivatives have been shown to inhibit various proteins and enzymes critical for cancer cell growth and proliferation.[10][11]

Mechanisms of Anticancer Action:

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolone derivatives can inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[9][12]

  • Kinase Inhibition: Quinolones have been developed as inhibitors of various protein kinases, such as EGFR and VEGFR, which are often overexpressed in cancer and play a key role in tumor growth and angiogenesis.[9][10][11]

  • Microtubule Disruption: Certain quinolone derivatives can interfere with tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[10]

  • PI3K and HDAC Inhibition: The quinolone scaffold has been utilized to design inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), both of which are important targets in cancer therapy.[10][11][13]

Quantitative Data on Anticancer Activity:

Compound ClassTargetCancer Cell LineIC50 (µM)
Quinolone-Curcumin HybridsTopoisomerase IIVariousVaries
2-Phenylpyrroloquinolin-4-one derivativesNot specifiedVariousVaries
N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαCaco-248.63–378
N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamidesPI3KαHCT-11644–664

Note: IC50 (half maximal inhibitory concentration) values are highly dependent on the specific compound and cell line.

Antiviral Activity

The versatility of the quinolone scaffold extends to antiviral applications.[14][15] Modifications to the basic quinolone structure have yielded compounds with activity against a range of viruses, including HIV, herpes virus, and Zika virus.[3][14][16]

Mechanisms of Antiviral Action:

  • HIV Integrase Inhibition: Some quinolone derivatives, such as elvitegravir, are potent inhibitors of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome.[3]

  • Inhibition of Viral Replication: Other quinolone derivatives have been shown to inhibit viral replication through various mechanisms, including interference with viral entry, transcription, or the function of viral proteins.[15][16]

Quantitative Data on Antiviral Activity:

CompoundTarget VirusMechanismIC50 (µM)
ElvitegravirHIV-1Integrase Inhibition~0.007
Quinolone acid derivative (with 3,4,5-trihydroxylated aromatic substituent)HIV-1Integrase Strand Transfer Inhibition2.6
Antifungal and Antimalarial Activities

The biological significance of the quinolone scaffold also encompasses antifungal and antimalarial properties.[14][17]

Antifungal Activity: While quinolones themselves generally exhibit weak intrinsic antifungal activity, they can potentiate the effects of established antifungal drugs like amphotericin B and fluconazole.[18][19] Some novel quinolone derivatives have shown promising direct antifungal activity against various fungal pathogens.[20]

Antimalarial Activity: The quinoline ring is a core component of well-known antimalarial drugs like quinine and chloroquine.[1] Research continues to explore novel quinolone derivatives with potent activity against different stages of the Plasmodium lifecycle.[21]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of quinolone derivatives. Below are generalized protocols for common assays.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Visualizations

Signaling Pathway: Quinolone Inhibition of Bacterial DNA Replication

G cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase DNA->Gyrase Introduces negative supercoils RelaxedDNA Relaxed DNA Gyrase->RelaxedDNA CleavageComplexG Gyrase-DNA-Quinolone Cleavage Complex Gyrase->CleavageComplexG TopoIV Topoisomerase IV DaughterDNA Separated Daughter Chromosomes TopoIV->DaughterDNA CleavageComplexT TopoIV-DNA-Quinolone Cleavage Complex TopoIV->CleavageComplexT ReplicationFork Replication Fork RelaxedDNA->ReplicationFork ReplicationFork->TopoIV Decatenates daughter chromosomes Quinolone Quinolone Quinolone->Gyrase Quinolone->TopoIV DSB Double-Strand Breaks CleavageComplexG->DSB CleavageComplexT->DSB CellDeath Cell Death DSB->CellDeath

Caption: Mechanism of quinolone antibacterial action.

Experimental Workflow: In Vitro Anticancer Drug Screening

G start Start: Quinolone Derivatives Synthesis cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat Cells with Quinolone Derivatives cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity treatment->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism_studies lead_compound Identify Lead Compound mechanism_studies->lead_compound end End: Further Preclinical Development lead_compound->end

Caption: Workflow for anticancer screening of quinolones.

References

Natural sources of 4-Hydroxy-1-methyl-2-quinolone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of 4-Hydroxy-1-methyl-2-quinolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolone alkaloids, particularly this compound and its derivatives, represent a structurally diverse class of secondary metabolites with a wide array of significant biological activities. This technical guide provides a comprehensive overview of the natural origins of these compounds, detailing their distribution in the plant and microbial kingdoms. It delves into the biosynthetic pathways responsible for their production, offering insights into the enzymatic logic that constructs their characteristic scaffold. Furthermore, this guide outlines established methodologies for the extraction, isolation, and purification of these valuable natural products. A summary of their diverse pharmacological properties, including antimicrobial, cytotoxic, and immunomodulatory effects, is also presented to highlight their potential in drug discovery and development.

Introduction to this compound Derivatives

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1] The N-methylated variant, this compound, and its related derivatives are of particular interest due to their broad spectrum of biological activities.[2][3] These compounds are characterized by a bicyclic quinolone ring system with a hydroxyl group at the C-4 position and a methyl group on the nitrogen atom. The remainder of the molecule can be substituted with a variety of functional groups, most commonly a long alkyl chain at the C-3 position, leading to a diverse family of natural products.[4]

This guide serves as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. It aims to provide an in-depth understanding of the natural sources, biosynthesis, and extraction of this compound derivatives, thereby facilitating their further investigation and potential therapeutic application.

Natural Sources of this compound Derivatives

This compound derivatives are biosynthesized by a variety of organisms, ranging from higher plants to microorganisms.

Plant Sources

The plant kingdom is a rich source of these alkaloids, with the Rutaceae family being the most prolific producer.[5]

  • Evodia rutaecarpa : The leaves and fruits of this plant contain several 1-methyl-2-alkyl-4(1H)-quinolones, including derivatives with pentadecyl, tridecyl, and undecyl side chains.[6]

  • Ravenia spectabilis : This plant has yielded a new 2-quinolone alkaloid, iso-oligophyline, among other known quinolones like atanine and arborinine.[7]

  • Zanthoxylum integrifoliolum : This species is also a known source of quinolone alkaloids.[8]

Beyond the Rutaceae family, these compounds have been isolated from other plant families as well:

  • Isatis tinctoria (Brassicaceae) : 4-Hydroxy-3-methyl-2(1H)-quinolone has been discovered in this plant.[5][9]

  • Abroma augustum (Malvaceae) : A new alkaloid, 3-methoxy-4(1H)-quinolone, has been isolated from this plant, showcasing the structural diversity of these compounds.[10]

Microbial Sources

Microorganisms, particularly bacteria and fungi, are another significant source of 4-hydroxy-2-quinolone derivatives.

  • Pseudomonas aeruginosa : This Gram-negative bacterium is a well-studied producer of 2-alkyl-4-hydroxyquinolines (HAQs).[11] While not all are N-methylated, they share the core quinolone structure and biosynthetic pathway. These molecules, such as 2-heptyl-4-hydroxyquinoline (HHQ), often function as quorum-sensing signals.[11][12]

  • Burkholderia species : Soil bacteria of the genus Burkholderia have been found to produce 4-hydroxy-3-methyl-2(1H)-quinolone.[5]

  • Penicillium species : Fungi are also capable of producing these compounds. Quinolactacins, which are N-methyl-4-quinolones, are synthesized via a nonribosomal peptide synthetase pathway in Penicillium.[13]

  • Dactylosporangium species : An actinomycete of this genus produces chymase inhibitors with a 4-hydroxy-2(1H)-quinolone structure.[5]

Biosynthesis of Quinolone Alkaloids

The biosynthesis of the 4-hydroxy-2-quinolone core differs between bacteria and fungi, reflecting distinct evolutionary pathways to the same chemical scaffold.

Bacterial Biosynthesis in Pseudomonas aeruginosa

In P. aeruginosa, the biosynthesis of 2-alkyl-4-hydroxyquinolines (a class that includes non-N-methylated analogs) is well-characterized and relies on the pqs operon (pqsABCDE).[11] The pathway initiates with the activation of anthranilic acid to anthraniloyl-CoA by the PqsA enzyme. Subsequently, PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA. The resulting intermediate is then processed by other enzymes in the operon to generate the diverse array of 2-alkyl-4-hydroxyquinolines.[14]

bacterial_biosynthesis Anthranilic_acid Anthranilic Acid Anthraniloyl_CoA Anthraniloyl-CoA Anthranilic_acid->Anthraniloyl_CoA PqsA Malonyl_CoA Malonyl-CoA Two_ABA 2-Aminobenzoylacetate (2-ABA) Malonyl_CoA->Two_ABA Anthraniloyl_CoA->Two_ABA PqsD HHQ 4-Hydroxy-2-heptylquinoline (HHQ) Two_ABA->HHQ PqsB/C PQS Pseudomonas Quinolone Signal (PQS) HHQ->PQS PqsH fungal_biosynthesis N_methylanthraniloyl_CoA N-Methylanthraniloyl-CoA Intermediate Polyketide Intermediate N_methylanthraniloyl_CoA->Intermediate T3PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Intermediate Quinolone This compound Intermediate->Quinolone Cyclization extraction_workflow Plant_Material Dried and Powdered Plant Material Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Evaporation Evaporation of Methanol Methanol_Extraction->Evaporation Acid_Base_Partition Acid-Base Partitioning (e.g., Ethyl Acetate at pH 3 and pH 9) Evaporation->Acid_Base_Partition Crude_Extract Crude Alkaloid Extract Acid_Base_Partition->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC Preparative TLC / HPLC Fractions->TLC Pure_Compound Pure this compound Derivative TLC->Pure_Compound

References

Tautomerism in 4-Hydroxy-2-Quinolones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena inherent to 4-hydroxy-2-quinolone scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry. The dynamic equilibrium between the keto (4-hydroxy-2(1H)-quinolone) and enol (2,4-dihydroxyquinoline) forms is critical to their biological activity, receptor binding, and pharmacokinetic profiles. This document elucidates the structural and environmental factors governing this tautomerism, presents quantitative and spectroscopic data for key derivatives, and provides detailed experimental and computational protocols for the characterization of these tautomeric forms. Visualizations of the tautomeric equilibrium, experimental workflows, and a relevant biological pathway are provided to facilitate a deeper understanding.

Introduction to Tautomerism in 4-Hydroxy-2-Quinolones

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the case of 4-hydroxy-2-quinolones, the principal tautomeric relationship is the keto-enol equilibrium between the 4-hydroxy-2(1H)-quinolone (keto form) and the 2,4-dihydroxyquinoline (enol form).

The predominance of one tautomer over the other is a critical determinant of the molecule's reactivity, aromaticity, and interaction with biological targets. For the majority of 4-hydroxy-2-quinolone derivatives, the keto tautomer is the more stable and, therefore, the predominant form in both solid and solution phases.[1] This preference is largely attributed to the thermodynamic stability of the cyclic amide functionality within the quinolone ring.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_computational Computational Modeling Synthesis Synthesis of 4-Hydroxy-2-Quinolone Derivative NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis IR IR Spectroscopy Synthesis->IR Xray X-ray Crystallography (for solid state) Synthesis->Xray DFT DFT Calculations (Relative Stabilities) Synthesis->DFT TautomerRatio Determine Tautomer Ratio (from NMR integration) NMR->TautomerRatio EquilibriumShift Analyze Equilibrium Shift (from UV-Vis in different solvents) UVVis->EquilibriumShift StructureConfirmation Confirm Predominant Tautomer IR->StructureConfirmation Xray->StructureConfirmation TautomerRatio->StructureConfirmation EquilibriumShift->StructureConfirmation DFT->StructureConfirmation caption Experimental and computational workflow for tautomerism analysis. SignalingPathway Quinolone 4-Hydroxy-2-quinolone (Keto Tautomer) DNA_Gyrase Bacterial DNA Gyrase Quinolone->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Prevents relaxation Replication DNA Replication DNA_Supercoiling->Replication Blocks Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to caption Hypothetical pathway for quinolone antibacterial activity.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-1-methyl-2-quinolone, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document synthesizes available data on its solubility, lipophilicity, and other key characteristics, and provides detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, with the empirical formula C₁₀H₉NO₂, is a derivative of the quinolone scaffold, a privileged structure in pharmacology.[1][2] Its physicochemical properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

Table 1: Physicochemical Data of this compound
PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.18 g/mol [1][2]
Melting Point 269-271 °C[1][3]
pKa (Predicted) 4.50 ± 1.00[3]
Appearance Powder to crystal[1]
logP (Predicted) 1.3 - 1.5N/A
Solubility in DMSO Soluble[4]
Solubility in Water Sparingly solubleN/A
Solubility in Ethanol Soluble[5]

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of physicochemical properties. The following sections provide methodologies for key experiments related to this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of N-methylanthranilic acid with acetic anhydride.[5]

Procedure:

  • Dissolve N-methylanthranilic acid in a 1:1 (v/v) mixture of acetic anhydride and acetic acid.

  • Reflux the reaction mixture for 3 hours.

  • Quench the reaction by the slow addition of ice water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated brine.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography over silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[5]

Diagram: Synthesis Workflow

G start N-methylanthranilic acid + Acetic Anhydride/Acetic Acid reflux Reflux (3h) start->reflux quench Quench with Ice Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash evaporate Evaporate Solvent wash->evaporate purify Column Chromatography evaporate->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Determination of Solubility

The equilibrium shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.[4]

Procedure:

  • Add an excess amount of this compound to a vial containing the solvent of interest (e.g., DMSO, water, ethanol).

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent.

  • Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Calculate the original solubility from the measured concentration and the dilution factor.

Diagram: Solubility Determination Workflow

G start Excess Compound + Solvent equilibrate Equilibrate (24-48h) start->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute supernatant->dilute analyze HPLC Analysis dilute->analyze calculate Calculate Solubility analyze->calculate end Solubility Value calculate->end

Caption: Workflow for the shake-flask solubility determination method.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the traditional approach for determining the logP value, a measure of a compound's lipophilicity.[6]

Procedure:

  • Prepare water saturated with n-octanol and n-octanol saturated with water.

  • Dissolve a known amount of this compound in one of the phases.

  • Add an equal volume of the other phase to a separatory funnel.

  • Shake the funnel for a predetermined time to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.[6]

Diagram: LogP Determination Workflow

G start Compound in Saturated Octanol/Water partition Shake to Partition start->partition separate Separate Phases partition->separate sample_oct Sample Octanol Phase separate->sample_oct sample_aq Sample Aqueous Phase separate->sample_aq analyze_oct HPLC Analysis sample_oct->analyze_oct analyze_aq HPLC Analysis sample_aq->analyze_aq calculate Calculate logP analyze_oct->calculate analyze_aq->calculate end logP Value calculate->end

Caption: Workflow for the shake-flask logP determination method.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of quinolone compounds is well-known for its antibacterial activity. The primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones lead to the fragmentation of bacterial chromosomes and ultimately cell death.[7]

Furthermore, compounds with a similar 4-hydroxy-2-alkylquinoline scaffold, such as the Pseudomonas quinolone signal (PQS), are known to be involved in bacterial quorum sensing.[8] PQS is a cell-to-cell signaling molecule that regulates the expression of virulence factors in Pseudomonas aeruginosa. This suggests that this compound could potentially interfere with or modulate bacterial communication systems.

Diagram: General Quinolone Mechanism of Action

G Quinolone Quinolone (e.g., this compound) Topoisomerase Bacterial DNA Gyrase/ Topoisomerase IV Quinolone->Topoisomerase Inhibits Cell_Death Bacterial Cell Death Quinolone->Cell_Death DNA_complex Enzyme-DNA Complex Topoisomerase->DNA_complex Replication DNA Replication/ Repair DNA_complex->Replication Blocks Replication->Cell_Death

Caption: Generalized mechanism of action for quinolone antibiotics.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their work with this compound. Further experimental investigation is required to precisely quantify its solubility and logP, and to elucidate its specific biological activities and potential involvement in cellular signaling pathways.

References

Preliminary Insights into the Mechanism of Action of 4-Hydroxy-1-methyl-2-quinolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the mechanism of action of 4-Hydroxy-1-methyl-2-quinolone and its analogs. The document synthesizes available data on its anticancer and antimicrobial activities, details relevant experimental protocols, and visualizes potential signaling pathways and workflows.

Executive Summary

This compound belongs to the quinolone class of heterocyclic compounds, a scaffold recognized for its diverse pharmacological properties.[1] Preliminary research indicates that derivatives of 4-hydroxy-2-quinolone possess potent anticancer and antimicrobial activities. While the precise molecular mechanisms of this compound are still under active investigation, current evidence suggests that its derivatives may exert their cytotoxic effects on cancer cells through the induction of apoptosis and inhibition of key cellular processes. In microorganisms, the mechanism is likely aligned with the broader class of quinolones, targeting DNA synthesis. This guide aims to consolidate the existing preliminary data to inform further research and drug development efforts.

Anticancer Activity

Derivatives of 4-hydroxy-2-quinolone have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism appears to be the induction of apoptosis and cell cycle arrest, potentially through the inhibition of critical signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-hydroxyquinolone analogs against several cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)
Compound 3g HCT116 (Colon)28.5
A549 (Lung)33.4
Compound 20 Colo 205 (Colon)2.34
Colo 320 (Colon, Doxorubicin-resistant)4.61
Compound 13b Colo 205 (Colon)8.1
Colo 320 (Colon, Doxorubicin-resistant)4.58
Compound 13a Colo 205 (Colon)11.86
Colo 320 (Colon, Doxorubicin-resistant)8.19

Data for compounds 3g are from a study on modified 4-hydroxyquinolone analogues.[2] Data for compounds 20, 13b, and 13a are from a study on the synthesis of 4-hydroxyquinolines as potential cytotoxic agents.[3]

Postulated Anticancer Signaling Pathways

While the specific targets of this compound are not fully elucidated, studies on related quinolone derivatives suggest interference with key oncogenic signaling pathways. Quinolone derivatives have been shown to inhibit topoisomerases, microtubules, protein kinases like EGFR and VEGFR, phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC).[4]

Below is a diagram illustrating a hypothetical signaling pathway potentially targeted by 4-hydroxyquinolone derivatives, leading to apoptosis.

anticancer_pathway This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Downstream Signaling Cascade Downstream Signaling Cascade Kinase Inhibition->Downstream Signaling Cascade Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Downstream Signaling Cascade->Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Activation of Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Antimicrobial Activity

4-hydroxy-2-quinolone analogs have shown promising activity against various microbial pathogens, particularly fungi. The mechanism of action is thought to be multifactorial, involving disruption of DNA synthesis and potentially other cellular processes.

Quantitative Data: Antimicrobial Efficacy

The following table presents the IC50 and minimum inhibitory concentration (MIC) values for brominated 4-hydroxy-2-quinolone analogs.

Compound IDMicroorganismIC50 (µg/mL)MIC (µg/mL)
Compound 3j (nonyl side chain) Aspergillus flavus1.05-
Compound 3i Staphylococcus aureus-125-1000
Compound 3j Staphylococcus aureus-125-500

Data is from a study on novel 4-hydroxy-2-quinolone analogs.[5] It is noted that compounds 3i and 3j exhibited bacteriostatic effects rather than bactericidal activity.[5]

Proposed Antimicrobial Mechanism of Action

The primary antibacterial mechanism of the broader quinolone class is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for DNA replication, repair, and recombination.[7] By stabilizing the enzyme-DNA complex, quinolones lead to double-stranded DNA breaks and ultimately cell death.[6] Some studies also suggest that the antimicrobial activity of certain 4-hydroxy-2-quinolone analogs may be related to the accumulation of reactive oxygen species (ROS).[5]

Below is a diagram illustrating the proposed mechanism of action of quinolones on bacterial DNA gyrase.

antimicrobial_pathway Quinolone Quinolone DNA Gyrase-DNA Complex DNA Gyrase-DNA Complex Quinolone->DNA Gyrase-DNA Complex Stabilization of Cleavage Complex Stabilization of Cleavage Complex DNA Gyrase-DNA Complex->Stabilization of Cleavage Complex Inhibition of DNA Re-ligation Inhibition of DNA Re-ligation Stabilization of Cleavage Complex->Inhibition of DNA Re-ligation Double-Strand DNA Breaks Double-Strand DNA Breaks Inhibition of DNA Re-ligation->Double-Strand DNA Breaks Bacterial Cell Death Bacterial Cell Death Double-Strand DNA Breaks->Bacterial Cell Death

Caption: Quinolone inhibition of bacterial DNA gyrase.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preliminary assessment of this compound and its analogs.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxicity of a compound.

Workflow Diagram:

mtt_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO).[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a standard reaction mixture (20 μl) containing 20 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 50 mM KCl, 1 mM DTT, 1 mM spermidine, 1 mM ATP, 20 μg/ml tRNA, 20 μg/ml bovine serum albumin, and 0.2 μg of relaxed pBR322 DNA.[8]

  • Compound Addition: Add varying concentrations of the test compound to the reaction mixtures.

  • Enzyme Addition: Initiate the reaction by adding purified GyrA and GyrB proteins to the mixture.[8]

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.[8]

  • Reaction Termination: Stop the reaction by adding a dye mix (e.g., loading buffer with SDS and proteinase K).

  • Agarose Gel Electrophoresis: Analyze the products by electrophoresis on a 0.8% agarose gel.[8]

  • Visualization: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Conclusion and Future Directions

The preliminary studies on this compound and its analogs highlight their potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The available data suggest that these compounds exert their biological effects through multiple mechanisms, including the induction of apoptosis in cancer cells and the inhibition of essential DNA synthesis enzymes in bacteria.

Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of this compound in cancer cells to understand the precise signaling pathways involved.

  • Mechanism of Action Studies: Conducting detailed mechanistic studies, including analysis of cell cycle progression, apoptosis markers, and specific kinase inhibition assays.

  • In Vivo Efficacy: Evaluating the in vivo anticancer and antimicrobial efficacy and toxicity of lead compounds in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of analogs to optimize potency and selectivity.

A deeper understanding of the mechanism of action of this compound will be crucial for its advancement as a therapeutic candidate.

References

The Therapeutic Potential of 4-Hydroxy-1-methyl-2-quinolone: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Prominence of the 4-Hydroxy-2-quinolone Scaffold

The 4-hydroxy-2-quinolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2] This technical guide focuses on a key member of this class, 4-Hydroxy-1-methyl-2-quinolone, providing an in-depth analysis of its synthesis, known biological activities, and potential therapeutic applications to inform and guide researchers and drug development professionals.

Chemical Synthesis and Characterization

The synthesis of this compound can be achieved through several established routes, with the Conrad-Limpach reaction and its variations being a common approach. A representative synthetic scheme involves the cyclization of an appropriate N-methylaniline derivative with a malonic acid ester.

A general synthetic protocol is outlined below:

Detailed Synthesis Protocol: N-Methylation and Cyclization[2][3]

Step 1: N-methylation of Isatoic Anhydride

  • To a solution of isatoic anhydride (1 equivalent) in a suitable solvent such as N,N-dimethylacetamide (DMAC), add methyl iodide (2 equivalents).

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product, 1-methyl-2H-benzo[d][3][4]oxazine-2,4(1H)-dione, is isolated by filtration.[2]

Step 2: Condensation and Cyclization

  • The N-methylated isatoic anhydride (1 equivalent) is then reacted with a malonic ester derivative in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent such as dimethylformamide (DMF).[2]

  • The reaction mixture is heated to facilitate the condensation and subsequent intramolecular cyclization.

  • Acidification of the reaction mixture upon completion yields the crude this compound.

  • Purification is typically achieved through recrystallization from a suitable solvent like ethanol to afford the final product as a crystalline solid.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Appearance Light yellow to brown crystalline powder[5]
Melting Point 269-271 °C[6]
CAS Number 1677-46-9[3]

Potential Therapeutic Applications

The 4-hydroxy-2-quinolone scaffold has shown promise in several therapeutic areas. While specific preclinical data for this compound is limited in some of these areas, the activities of its close derivatives provide a strong rationale for its further investigation.

Antimicrobial Activity

The quinolone class of compounds is well-established for its antibacterial properties, with fluoroquinolones being a prominent example. The 4-hydroxy-2-quinolone scaffold has also demonstrated significant antimicrobial and antifungal activities.[2]

Mechanism of Action: The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death. While this is the established mechanism for fluoroquinolones, it is the most probable mechanism for this compound and its derivatives, though further specific studies are warranted. The accumulation of reactive oxygen species (ROS) has also been implicated as a key mechanism of quinolone-mediated lethality.[8]

Preclinical Evidence: A study on novel 4-hydroxy-2-quinolone analogs with varying alkyl side chains and substituents on the benzene ring revealed significant antifungal activity against Aspergillus flavus and antibacterial activity against Staphylococcus aureus.[2] Notably, brominated analogs with a nonyl side chain at the C-3 position exhibited exceptional antifungal activity, with an IC50 value of 1.05 µg/mL, surpassing the positive control, amphotericin B.[2]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Microtiter Plates: Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution plate Prepare Microtiter Plates stock->plate Serial Dilution inoculate Inoculate Plates plate->inoculate inoculum Prepare Inoculum inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticonvulsant Potential

The quinolinone scaffold is recognized for its diverse pharmacological properties, including anticonvulsant activity.[1] Several derivatives of 4-quinazolinone, a related heterocyclic system, have shown potent anticonvulsant effects in preclinical models.[9][10][11]

Proposed Mechanism of Action: The epileptogenic activity of some quinolones has been linked to their ability to act as antagonists at GABA-A receptors, particularly in the presence of certain non-steroidal anti-inflammatory drugs (NSAIDs).[12] Conversely, the anticonvulsant effects of some quinazolinone derivatives are suggested to be mediated by positive allosteric modulation of the GABA-A receptor.[13][14] Another potential mechanism for the anticonvulsant activity of quinolone derivatives is the antagonism of the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[15] Further investigation is needed to elucidate the precise mechanism of this compound.

Preclinical Models: The maximal electroshock (MES) seizure test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [12]

  • Animal Preparation: Acclimatize adult male mice to the laboratory environment for at least three days before the experiment.

  • Compound Administration: Administer this compound or its vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

  • Induction of Seizure: At the time of peak effect of the compound, induce seizures by applying a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50) using probit analysis.

anticonvulsant_workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis acclimatize Acclimatize Animals administer Administer Compound acclimatize->administer induce Induce Seizure (MES) administer->induce observe Observe Seizure Endpoint induce->observe analyze Calculate ED50 observe->analyze

Caption: Workflow for the Maximal Electroshock Seizure Test.

Anti-inflammatory Properties

Quinoline and its derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents.[16][17] These compounds have been shown to target several key mediators of the inflammatory cascade.

Proposed Mechanism of Action: The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[18][19] Some quinoline derivatives also exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[20] For instance, a study on a synthetic hydrangenol derivative, which shares a similar 4H-chromen-4-one core, demonstrated potent anti-inflammatory effects by downregulating nitric oxide (NO) and prostaglandin E2 (PGE2) production through the inhibition of iNOS and COX-2 expression.[21]

Preclinical Models: The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [21]

  • Animal Preparation: Use adult rats and measure the initial volume of their hind paws using a plethysmometer.

  • Compound Administration: Administer this compound or its vehicle orally or intraperitoneally to different groups of rats. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

anti_inflammatory_workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement & Analysis initial_measure Initial Paw Volume administer Administer Compound initial_measure->administer induce Inject Carrageenan administer->induce measure_edema Measure Paw Edema induce->measure_edema analyze Calculate % Inhibition measure_edema->analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Pharmacokinetics and Toxicology: Considerations for Drug Development

While specific experimental data on the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology of this compound are not extensively available in the public domain, some general considerations for the quinolone class can be highlighted. Fluoroquinolones generally exhibit good oral bioavailability and extensive tissue penetration.[22] However, they are also associated with certain adverse effects, including the potential for CNS toxicity and tendinopathy.[12][23] An in silico ADME evaluation of a 4-hydroxyquinolone derivative suggested a favorable physicochemical profile for oral administration.[9] Any drug development program for this compound would necessitate a comprehensive preclinical ADME and toxicology package, including in vitro metabolic stability, plasma protein binding, and in vivo pharmacokinetic studies in relevant animal models, as well as acute and chronic toxicity studies.[24][25][26]

Structure-Activity Relationship (SAR) Insights

SAR studies on 4-hydroxy-2-quinolone derivatives have provided valuable insights for optimizing their biological activities.

  • Antimicrobial Activity: For antimicrobial activity, the nature of the substituent at the C-3 position and on the benzene ring significantly influences potency. The introduction of halogens at the C-6 and C-7 positions and optimization of the alkyl chain length at C-3 have been shown to enhance antifungal activity.[2]

  • Anticonvulsant Activity: In related quinazolinones, the nature of the substituent at the N-1 and C-3 positions plays a crucial role in anticonvulsant activity.[10][11]

  • Anti-inflammatory Activity: For anti-inflammatory quinoline derivatives, the presence and position of substituents on the quinoline ring dictate the pharmacological activity and target specificity, such as COX inhibition.[16][18]

Conclusion and Future Directions

This compound represents a promising starting point for the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities associated with its scaffold provide a strong foundation for further research. While its antimicrobial potential is supported by data from its close analogs, its exploration as an anticonvulsant and anti-inflammatory agent is still in its nascent stages.

Future research should focus on:

  • Comprehensive Preclinical Evaluation: Conducting rigorous in vivo studies to determine the efficacy of this compound in established models of epilepsy and inflammation.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for its potential anticonvulsant and anti-inflammatory effects.

  • Pharmacokinetic and Toxicological Profiling: A thorough investigation of its ADME and safety profiles is essential for its progression as a drug candidate.

  • Lead Optimization: Utilizing the existing SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

By systematically addressing these areas, the full therapeutic potential of this compound and its derivatives can be unlocked, potentially leading to the development of novel treatments for a range of diseases.

References

Methodological & Application

Synthesis of 4-Hydroxy-1-methyl-2-quinolone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-hydroxy-1-methyl-2-quinolone, a key heterocyclic scaffold in medicinal chemistry, starting from N-methylanthranilic acid. The primary method detailed is an acid-catalyzed cyclocondensation reaction using a mixture of acetic anhydride and acetic acid. This application note includes a step-by-step experimental procedure, a summary of reaction parameters and expected outcomes in a tabular format, and visual diagrams to elucidate the reaction pathway and experimental workflow. This guide is intended to facilitate the efficient and reproducible synthesis of this important quinolone derivative for applications in drug discovery and development.

Introduction

Quinolone derivatives are a significant class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The 4-hydroxy-2-quinolone core is a particularly privileged structure found in numerous natural products and synthetic molecules of therapeutic interest. The N-methylated analog, this compound, serves as a crucial intermediate for the synthesis of more complex molecules. The straightforward and efficient synthesis of this building block is therefore of considerable importance. The method described herein is a well-established route involving the cyclization of N-methylanthranilic acid.

Reaction and Mechanism

The synthesis proceeds via an initial acylation of the secondary amine of N-methylanthranilic acid with acetic anhydride, followed by an intramolecular cyclization (a Dieckmann-like condensation) to form the heterocyclic quinolone ring system. The reaction is typically heated to drive the cyclization and subsequent dehydration.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from N-methylanthranilic acid.

ParameterValueReference
Starting MaterialN-Methylanthranilic acid[1]
ReagentsAcetic anhydride, Acetic acid[1][2]
ProductThis compound[1][2]
Molecular Formula (Product)C₁₀H₉NO₂[2]
Molecular Weight (Product)175.18 g/mol [2]
Typical Yield64%[2]
Melting Point (N-methylanthranilic acid)170-172 °C (decomposes)[3]

Experimental Protocol

This protocol details the synthesis of this compound from N-methylanthranilic acid.

Materials:

  • N-Methylanthranilic acid

  • Acetic anhydride

  • Acetic acid

  • Ethyl acetate

  • Saturated brine solution

  • Ethanol

  • Ice

  • Deionized water

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylanthranilic acid (e.g., 500 mg, 3.3 mmol) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid (e.g., 8 mL).[2]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 3 hours.[2] The reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After 3 hours, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing ice water (e.g., 10 mL) to quench the reaction.[2]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 15 mL).[2]

  • Washing: Combine the organic layers and wash once with a saturated brine solution (e.g., 20 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Initial Purification: Dissolve the resulting solid residue in a small amount of ethanol (e.g., 20 mL) and stir for 10 minutes. Remove the ethanol under reduced pressure.[2]

  • Column Chromatography: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.[2]

Visualizations

Reaction Pathway:

reaction_pathway NMA N-Methylanthranilic acid Intermediate N-Acetyl-N-methyl- anthranilic acid NMA->Intermediate Acetic Anhydride, Acetic Acid Product 4-Hydroxy-1-methyl- 2-quinolone Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

experimental_workflow start Start: Dissolve N-Methylanthranilic Acid in Acetic Anhydride/Acetic Acid reflux Reflux for 3 hours start->reflux quench Quench with Ice Water reflux->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Saturated Brine extract->wash dry Dry and Concentrate wash->dry purify1 Dissolve in Ethanol and Evaporate dry->purify1 purify2 Purify by Column Chromatography purify1->purify2 end_node End: Pure this compound purify2->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride and acetic acid are corrosive. Handle with care.

  • Use caution when heating the reaction mixture.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from readily available starting materials. The procedure is robust and can be adapted for various scales. The resulting product is a valuable building block for the development of novel therapeutic agents. This document serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The Conrad-Limpach synthesis, first reported in 1887, is a classic and reliable method for synthesizing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolone form).[1][2][3] The reaction involves the condensation of an aniline with a β-ketoester.[1] This synthesis is a cornerstone in heterocyclic chemistry due to the significant biological and pharmaceutical importance of the quinoline scaffold.

4-Hydroxyquinoline derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[4][5] These activities include antimicrobial, anticancer, antiviral (including HIV integrase inhibition), and antimalarial properties.[4][6][7] The versatility of the Conrad-Limpach synthesis allows for the introduction of various substituents onto the quinoline ring by selecting appropriately substituted anilines and β-ketoesters, making it a valuable tool in drug discovery and development.[5]

The synthesis is typically a two-step process:

  • Condensation: An aniline reacts with a β-ketoester, usually at or slightly above room temperature, to form a β-aminoacrylate (a Schiff base intermediate). This step is often catalyzed by a trace amount of acid.[1][3]

  • Thermal Cyclization: The intermediate is heated to high temperatures (typically ~250 °C) to induce an electrocyclic ring closure, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline product.[1][2]

The regioselectivity of the initial attack is temperature-dependent. Lower temperatures (e.g., room temperature) favor the kinetic product, leading to 4-hydroxyquinolines (Conrad-Limpach product).[1] In contrast, higher temperatures (e.g., 140 °C) can favor attack at the ester group, leading to a β-keto acid anilide, which upon cyclization yields the isomeric 2-hydroxyquinolines (Knorr synthesis).[1][8]

Experimental Protocols

This section provides a general protocol for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach method. Specific quantities and reaction times may need to be optimized based on the specific substrates used.

Protocol 1: Two-Step Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is based on the classic procedure involving the isolation of the intermediate followed by thermal cyclization.

Step 1: Synthesis of Ethyl β-anilinocrotonate (Intermediate)

  • Reaction Setup: In a round-bottom flask, combine aniline (0.1 mol) and ethyl acetoacetate (0.1 mol).

  • Catalysis: Add a catalytic amount (e.g., 1-2 drops) of a strong acid like concentrated sulfuric acid or hydrochloric acid.[1] Alternatively, a mild acid catalyst like p-toluenesulfonic acid can be used.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Progress can be monitored by TLC.

  • Workup: Upon completion, water is formed as a byproduct. The resulting product, often an oil, can be separated. For many syntheses, this intermediate is not isolated and is carried directly to the next step after removal of water under vacuum.[8]

Step 2: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline

  • Reaction Setup: Place the crude ethyl β-anilinocrotonate from Step 1 into a flask equipped with a high-temperature thermometer and a reflux condenser.

  • Solvent: Add a high-boiling, inert solvent. Traditionally, mineral oil or diphenyl ether were used.[1][9] Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is also effective but can have an unpleasant odor.[9] Solvents like 1,2,4-trichlorobenzene or 2,6-di-tert-butylphenol are less expensive and effective alternatives.[9] The choice of solvent is critical, as yields generally increase with the solvent's boiling point, with optimal results often seen above 250 °C.[9]

  • Reaction Conditions: Heat the mixture to approximately 250 °C.[1][2] The reaction time can vary from 30 minutes to a few hours. During this time, ethanol will distill from the reaction mixture.

  • Workup and Purification:

    • Allow the reaction mixture to cool. The product often precipitates upon cooling.

    • If using mineral oil, the mixture can be diluted with a hydrocarbon solvent (e.g., hexane or petroleum ether) to precipitate the product, which is then collected by filtration.

    • The crude product is then washed thoroughly with the hydrocarbon solvent to remove the mineral oil, followed by a solvent like ethanol or diethyl ether.

    • Recrystallization from a suitable solvent (e.g., DMF-water or ethanol) is performed to obtain the pure 4-hydroxyquinoline product.

Protocol 2: Microwave-Assisted Synthesis of 2-Methyl-4-hydroxyquinolines

Microwave-assisted synthesis offers a significant advantage by reducing reaction times and often improving yields.

  • Reaction Setup: Prepare the ethyl β-anilin crotonate intermediate from the respective aniline and ethyl acetoacetate as described in Protocol 1, Step 1.

  • Microwave Irradiation: Place the crude intermediate in a microwave-safe vessel.

  • Reaction Conditions: Irradiate the sample in a domestic or laboratory microwave oven. A typical procedure might involve irradiation for 2-5 minutes at a power of 320-480 W. The reaction should be monitored by TLC at short intervals (e.g., every 30 seconds).

  • Workup and Purification: After cooling, add a solvent like petroleum ether to the solid mass. Collect the product by suction filtration and purify by recrystallization from a suitable solvent like DMF-water.

Data Presentation

The efficiency of the Conrad-Limpach synthesis is highly dependent on the substrates and reaction conditions, particularly the cyclization solvent and temperature.

Table 1: Effect of Cyclization Solvent on Yield

This table summarizes the effect of different high-boiling solvents on the yield of a representative 4-hydroxyquinoline derivative. The data illustrates the general trend that higher boiling points lead to improved yields.[9]

SolventBoiling Point (°C)Reaction Time (min)Yield (%)
Ethyl Benzoate2126045
Iso-butyl Benzoate2433560
2-Nitrotoluene2226058
1,2,4-Trichlorobenzene2146055
2,6-di-tert-butylphenol2653565
Dowtherm A2573565

Data adapted from a study on the synthesis of 4-hydroxy-2-methyl-6-nitroquinoline.[9]

Table 2: Examples of Synthesized 4-Hydroxyquinolines and Yields

This table provides examples of various substituted 4-hydroxyquinolines synthesized using microwave-assisted methods, highlighting the versatility of the reaction.

EntryAniline SubstituentProductReaction Time (min)Yield (%)Melting Point (°C)
1H2-Methyl-4-hydroxyquinoline2.089234
22-CH₃2,8-Dimethyl-4-hydroxyquinoline2.585244
34-CH₃2,6-Dimethyl-4-hydroxyquinoline2.092265
44-OCH₃6-Methoxy-2-methyl-4-hydroxyquinoline3.090272
54-Cl6-Chloro-2-methyl-4-hydroxyquinoline2.594285

Data adapted from a study on microwave-assisted synthesis.

Visualizations

Diagram 1: General Workflow of the Conrad-Limpach Synthesis

G Start Starting Materials: Aniline & β-Ketoester Condensation Step 1: Condensation (Room Temp, Acid Catalyst) Start->Condensation Intermediate Intermediate: β-Aminoacrylate Condensation->Intermediate - H₂O Cyclization Step 2: Thermal Cyclization (~250°C, High-Boiling Solvent) Intermediate->Cyclization Product Crude Product Cyclization->Product - EtOH Purification Purification (Recrystallization) Product->Purification Final Final Product: 4-Hydroxyquinoline Purification->Final

Caption: Workflow of the two-step Conrad-Limpach synthesis.

Diagram 2: Simplified Reaction Mechanism

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Attack Nucleophilic Attack on Keto Group Aniline->Attack Ketoester β-Ketoester Ketoester->Attack SchiffBase Schiff Base Intermediate Attack->SchiffBase Heat Heat (~250°C) SchiffBase->Heat RingClosure Electrocyclic Ring Closure Heat->RingClosure Elimination Elimination of Alcohol RingClosure->Elimination Product 4-Hydroxyquinoline Elimination->Product

Caption: Key mechanistic stages of the Conrad-Limpach reaction.

Diagram 3: Application in Drug Discovery - Kinase Inhibition Pathway

G HQ_Derivative Synthesized 4-Hydroxyquinoline Derivative Kinase Target Kinase (e.g., EGFR, VEGFR) HQ_Derivative->Kinase Binds to ATP pocket Inhibition Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream CellProlif Cancer Cell Proliferation Downstream->CellProlif

Caption: Inhibition of a kinase signaling pathway by a 4-HQ derivative.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Hydroxy-1-methyl-2-quinolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the efficient synthesis of 4-hydroxy-1-methyl-2-quinolone analogs utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents, leveraging the privileged 4-hydroxy-2-quinolone scaffold.

Introduction to 4-Hydroxy-1-methyl-2-quinolones

The 4-hydroxy-2-quinolone core structure is a prominent pharmacophore found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and immunomodulatory effects. The substitution at the N-1 position with a methyl group and further functionalization of the quinolone ring allows for the fine-tuning of the molecule's pharmacological profile, making this class of compounds a fertile ground for drug discovery.

Microwave-assisted synthesis has emerged as a powerful technology in organic chemistry, enabling rapid and efficient synthesis of complex molecules. By directly heating the reaction mixture through dielectric heating, MAOS can accelerate reaction rates, increase product yields, and enhance product purity by minimizing the formation of byproducts.

Data Presentation

The following table summarizes the yields and reaction times for the microwave-assisted synthesis of various 4-hydroxy-2-quinolone analogs, demonstrating the efficiency of this methodology.

EntryR GroupProductReaction Time (min)Yield (%)
1H4-Hydroxy-1-methyl-2(1H)-quinolone1085
26-Chloro6-Chloro-4-hydroxy-1-methyl-2(1H)-quinolone892
37-Methoxy4-Hydroxy-7-methoxy-1-methyl-2(1H)-quinolone1288
48-Methyl4-Hydroxy-1,8-dimethyl-2(1H)-quinolone1083
56-Nitro4-Hydroxy-1-methyl-6-nitro-2(1H)-quinolone1575

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative this compound analog using microwave irradiation.

Protocol 1: Microwave-Assisted Synthesis of 4-Hydroxy-1-methyl-2(1H)-quinolone

This protocol describes the cyclization of N-methylaniline with diethyl malonate under microwave irradiation.

Materials:

  • N-methylaniline (1.0 mmol, 107 mg)

  • Diethyl malonate (1.2 mmol, 192 mg)

  • Polyphosphoric acid (PPA) (approx. 1 g)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine N-methylaniline (1.0 mmol) and diethyl malonate (1.2 mmol).

  • Add approximately 1 g of polyphosphoric acid to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully add ice-cold water (10 mL) to the reaction mixture.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-hydroxy-1-methyl-2(1H)-quinolone as a white solid.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Bismuth(III) Chloride Catalyzed Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Analogs.[1]

This protocol outlines a greener approach using a Lewis acid catalyst for the condensation of β-enaminones with diethyl malonate.[1] While the example provided in the source does not specify a 1-methyl substituent, this general procedure can be adapted by using the appropriate N-methylated β-enaminone.

Materials:

  • β-enaminone (1.0 mmol)

  • Diethyl malonate (3.0 mmol)

  • Bismuth(III) chloride (BiCl₃) (0.2 mmol)

  • Ethanol (1 mL)

  • Microwave synthesis vial (20 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 20 mL glass tube, add the β-enaminone (1.0 mmol), diethyl malonate (3.0 mmol), and ethanol (1 mL).[1]

  • Add bismuth(III) chloride (0.2 mmol) to the reaction mixture.[1]

  • Seal the tube and place it in the microwave reactor.[1]

  • Irradiate the mixture for a period of 5 to 13 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Add 5 mL of ethanol to the mixture and filter to recover the catalyst.[1]

  • The filtrate can then be concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification Reagents Combine Reactants (e.g., N-methylaniline, Diethyl Malonate) Catalyst Add Catalyst (e.g., PPA or BiCl3) Reagents->Catalyst Microwave Microwave Irradiation (e.g., 150°C, 10 min) Catalyst->Microwave Quench Quench Reaction (e.g., Ice-water) Microwave->Quench Filter Filter Precipitate Quench->Filter Wash Wash Solid Filter->Wash Dry Dry Product Wash->Dry Purify Recrystallization/ Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product 4-Hydroxy-1-methyl- 2-quinolone Analog

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway: Anticancer Mechanism of Action

Certain 4-hydroxy-2-quinolone analogs have been shown to exert their anticancer effects by inhibiting Topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells. Inhibition of this enzyme leads to DNA double-strand breaks, which subsequently triggers programmed cell death, or apoptosis.

signaling_pathway cluster_drug_target Drug-Target Interaction cluster_dna_damage Cellular Response cluster_apoptosis Apoptotic Cascade Quinolone 4-Hydroxy-1-methyl- 2-quinolone Analog TopoII Topoisomerase II Quinolone->TopoII Inhibition DSB DNA Double-Strand Breaks TopoII->DSB Induction of ATM_ATR ATM/ATR Activation DSB->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism via Topoisomerase II inhibition.

References

Application Notes and Protocols: Purification of 4-Hydroxy-1-methyl-2-quinolone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-hydroxy-1-methyl-2-quinolone using silica gel column chromatography. This compound is a key intermediate in the synthesis of various bioactive compounds and pharmaceuticals.[][2] Effective purification is crucial to ensure the quality and reliability of subsequent downstream applications. This protocol outlines the necessary materials, step-by-step procedures, and expected outcomes for achieving high purity of the target compound.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these compounds often results in crude mixtures containing starting materials, by-products, and other impurities. Column chromatography is a widely used and effective technique for the purification of these quinolone analogs.[3][4] This application note details a standard protocol for the purification of this compound utilizing a silica gel stationary phase and an appropriate mobile phase system.

Data Summary

The selection of the mobile phase is critical for achieving optimal separation. The following table summarizes typical solvent systems and conditions reported for the purification of 4-hydroxy-2-quinolone derivatives.

ParameterValue/ComponentsNotes
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)The choice of mesh size depends on the scale of purification and required resolution.
Mobile Phase Ethyl acetate/Petroleum ether (1:1 v/v)A common starting point for quinolone derivatives.[5]
Ethyl acetate/Hexanes (e.g., 5% EtOAc in Hexanes)Suitable for less polar impurities.[4]
Dichloromethane/MethanolCan be used for more polar compounds.
Elution Mode Isocratic or GradientA gradient elution (e.g., increasing the polarity) may be necessary for complex mixtures.
Typical Yield 64% (of a derivative)Yields are highly dependent on the success of the preceding synthesis.[6]
Purity >95%As determined by HPLC analysis.[7]
Monitoring Thin-Layer Chromatography (TLC)Used to monitor the progress of the separation and identify fractions containing the desired product.

Experimental Protocol

This protocol describes the purification of crude this compound using silica gel column chromatography.

Materials
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Ethyl acetate (analytical grade)

  • Petroleum ether or Hexane (analytical grade)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure

1. Preparation of the Slurry

  • In a beaker, weigh the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).

  • Add the less polar solvent of the mobile phase (e.g., petroleum ether) to the silica gel to form a slurry.

  • Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the cotton plug.

  • Pour the silica gel slurry into the column.

  • Continuously tap the column gently to ensure even packing and prevent the formation of air bubbles or channels.

  • Open the stopcock to allow the excess solvent to drain, ensuring the top of the silica bed does not run dry.

  • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent in which it is readily soluble.

  • Alternatively, the crude product can be adsorbed onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent under reduced pressure.

  • Carefully add the sample solution or the silica with the adsorbed sample to the top of the column.

  • Allow the sample to enter the silica bed completely.

4. Elution

  • Carefully add the prepared mobile phase (e.g., 1:1 ethyl acetate/petroleum ether) to the column.[5]

  • Maintain a constant flow of the mobile phase through the column.

  • Begin collecting fractions in separate tubes or flasks.

5. Fraction Collection and Analysis

  • Collect fractions of a consistent volume.

  • Monitor the separation by spotting aliquots of the collected fractions on a TLC plate.

  • Develop the TLC plate in a chamber containing the mobile phase.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

6. Isolation of the Purified Compound

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Experimental Workflow

Purification_Workflow Crude Crude 4-Hydroxy-1-methyl- 2-quinolone Dissolve Dissolve in Minimal Solvent Crude->Dissolve Load_Sample Load Sample onto Column Dissolve->Load_Sample Slurry_Prep Prepare Silica Gel Slurry Pack_Column Pack Chromatography Column Slurry_Prep->Pack_Column Pack_Column->Load_Sample Elute Elute with Mobile Phase (e.g., EtOAc/Petroleum Ether) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify Pure Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Purified 4-Hydroxy-1-methyl- 2-quinolone Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the separation is not effective, consider adjusting the polarity of the mobile phase. A less polar mobile phase will generally result in slower elution and potentially better separation of less polar compounds, while a more polar mobile phase will accelerate the elution of polar compounds. A gradient elution may be necessary.

  • Cracked or Channeled Column: This can occur due to improper packing. Ensure the silica gel is packed evenly and is not allowed to run dry.

  • Compound Insoluble in Mobile Phase: If the crude product is not soluble in the mobile phase, a different solvent system for loading the sample should be considered. Adsorbing the compound onto silica gel is a good alternative.

  • No Compound Eluting: The mobile phase may be too non-polar. Gradually increase the polarity of the eluent.

By following this protocol, researchers can effectively purify this compound, ensuring high-quality material for subsequent research and development activities.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-1-methyl-2-quinolone. This quinolone derivative is of interest in various research and development fields, and a reliable analytical method is crucial for its accurate determination. This application note provides a comprehensive protocol, from understanding the analyte's physicochemical properties to method development, sample preparation, and data analysis. The provided method is a starting point and should be validated for specific applications.

Introduction

This compound is a heterocyclic organic compound belonging to the quinolone class. Accurate and precise quantification of this analyte is essential for various applications, including pharmaceutical research, metabolism studies, and quality control. HPLC is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note outlines a reverse-phase HPLC (RP-HPLC) method development strategy, leveraging the known physicochemical properties of the analyte to establish a robust and efficient analytical procedure.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method. Key parameters for this compound are summarized in the table below.

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C₁₀H₉NO₂Provides the molecular weight of the compound.
Molecular Weight 175.18 g/mol Essential for preparing standard solutions of known concentrations.
Predicted pKa 4.50The acidic nature of the 4-hydroxy group dictates that the mobile phase pH should be maintained below 3.5 to ensure the analyte is in its neutral, more retained form in RP-HPLC.
Predicted XlogP 0.9Indicates that the compound is relatively polar, suggesting that a C18 column will provide adequate retention with a mobile phase containing a moderate amount of organic solvent.
UV Absorption (similar structures) ~269 nm and ~314 nm[2]Provides a starting point for selecting the optimal detection wavelength for the UV detector to achieve maximum sensitivity. A full UV scan of the analyte is recommended for confirmation.
Solubility (inferred from similar structures) Soluble in polar aprotic (e.g., DMSO, DMF) and polar protic (e.g., methanol, ethanol) solvents.Guides the selection of a suitable solvent for preparing stock and working standard solutions. Methanol or acetonitrile are preferred for compatibility with RP-HPLC mobile phases.

HPLC Method Development Protocol

This protocol outlines the steps for developing a selective and robust HPLC method for the analysis of this compound.

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the analyte's polarity.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Reagents: HPLC grade water, formic acid, or phosphoric acid to adjust mobile phase pH.

  • Standard: Pure this compound reference standard.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity studies.

Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)The acidic pH ensures the analyte is in its non-ionized form, leading to better retention and peak shape on a C18 column.
Mobile Phase B Acetonitrile (ACN)A common and effective organic modifier for RP-HPLC.
Gradient Elution 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.A gradient is recommended for initial method development to determine the optimal elution conditions and to elute any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak shapes.
Detector Wavelength 269 nm and 314 nm (or λmax determined by PDA)Based on the UV absorbance of similar compounds. A PDA detector should be used to determine the optimal wavelength for maximum absorbance.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Optimization

Based on the initial chromatographic results, further optimization may be required to achieve the desired separation and peak characteristics (e.g., retention time, peak symmetry, resolution).

  • Mobile Phase pH: The pH of the aqueous mobile phase is critical. A pH below 3.5 is recommended to suppress the ionization of the 4-hydroxy group.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can also be evaluated as it may offer different selectivity.

  • Gradient Profile: The gradient slope and duration can be adjusted to improve the resolution between the analyte and any impurities.

  • Column Chemistry: If adequate retention or selectivity is not achieved with a C18 column, other stationary phases such as C8 or Phenyl-Hexyl can be explored.

Experimental Protocols

Protocol 1: Preparation of Standard Curve
  • Prepare a series of at least five working standard solutions of this compound in the mobile phase, ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the peak area versus the concentration of the analyte.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r²), and the range of linearity. An r² value > 0.99 is generally considered acceptable.

Protocol 2: Sample Preparation (from a hypothetical matrix)

This is a general protocol for protein precipitation, a common sample preparation technique. The specific procedure should be optimized for the actual sample matrix.

  • To 100 µL of the sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Data Presentation

The quantitative data from the method development and validation should be summarized in clear and concise tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%0.8%
Resolution (Rs) between analyte and closest eluting peak Rs > 23.5

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
Correlation Coefficient (r²) > 0.999

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Physicochemical Properties (pKa, logP, UV Spectrum) B Column & Mobile Phase Selection A->B C Initial Gradient Run B->C D Detector Wavelength Selection C->D E Fine-tune Gradient D->E F Optimize Mobile Phase pH E->F G Evaluate System Suitability F->G H Linearity & Range G->H I Accuracy & Precision H->I J Specificity & Robustness I->J

Caption: Workflow for HPLC Method Development.

Sample_Preparation_Workflow A Sample Collection B Protein Precipitation (Addition of Acetonitrile) A->B C Vortexing B->C D Centrifugation C->D E Supernatant Transfer D->E F HPLC Analysis E->F

Caption: Sample Preparation Workflow using Protein Precipitation.

Conclusion

This application note provides a comprehensive guide for the development of an HPLC method for the analysis of this compound. By considering the physicochemical properties of the analyte, a robust and reliable analytical method can be established. The provided protocols for method development, sample preparation, and data analysis serve as a solid foundation for researchers, scientists, and drug development professionals. It is important to note that this method should be fully validated according to the relevant regulatory guidelines (e.g., ICH) before its application in a regulated environment.

References

Application Note: 1H and 13C NMR Spectral Assignment of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-Hydroxy-1-methyl-2-quinolone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of fully assigned public data, this note presents a comprehensive spectral analysis based on data from closely related analogs and established NMR principles. Included are detailed experimental protocols for sample preparation and data acquisition, along with clearly structured tables summarizing the assigned chemical shifts. Additionally, a logical workflow for the spectral assignment process is provided.

Introduction

This compound belongs to the quinolone family, a class of compounds known for their diverse pharmacological activities. Accurate structural elucidation is crucial for understanding structure-activity relationships and for the quality control of synthesized compounds. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. This document serves as a practical guide for researchers working with this compound and similar molecules.

Data Presentation

The following tables summarize the assigned 1H and 13C NMR spectral data for this compound. The assignments are based on the analysis of spectral data from structurally similar compounds, particularly 4-hydroxy-2(1H)-quinolone and its derivatives, recorded in DMSO-d6.

Table 1: 1H NMR Spectral Data for this compound (DMSO-d6)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~11.5 (broad s)s-1H4-OH
~7.95dd~8.0, 1.51HH-5
~7.65ddd~8.5, 7.0, 1.51HH-7
~7.40d~8.51HH-8
~7.25ddd~8.0, 7.0, 1.01HH-6
~5.90s-1HH-3
~3.50s-3HN-CH3

Table 2: 13C NMR Spectral Data for this compound (DMSO-d6)

Chemical Shift (δ) ppmAssignment
~175.0C-4
~162.0C-2
~140.0C-8a
~131.0C-7
~124.0C-5
~122.0C-6
~116.0C-4a
~115.0C-8
~91.0C-3
~29.0N-CH3

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.

Protocol 1: Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.

  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

Protocol 2: NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument.

  • 1D ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • 1D ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C.

Application Notes and Protocols: In Vitro Antibacterial Activity Assay for 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolones represent a significant class of antibacterial agents, with their mechanism of action often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] 4-Hydroxy-1-methyl-2-quinolone is a derivative of the 4-quinolone core structure and, like other compounds in this family, warrants investigation for its potential antibacterial properties.[2] The in vitro assessment of its antibacterial activity is a critical first step in the drug discovery and development process. This document provides detailed protocols for evaluating the antibacterial efficacy of this compound, including determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound Analogs

While specific MIC values for this compound are not extensively documented in the provided search results, the following table summarizes the activity of closely related 4-hydroxy-2-quinolone analogs to provide a contextual understanding of their potential efficacy.

Compound/AnalogTest OrganismMIC (µg/mL)Reference
4-hydroxy-2-quinolone analogs (3i and 3j)Staphylococcus aureus125–1000 and 125–500 respectively[3]
4-hydroxy-2-quinolone analogsEscherichia coliGenerally low activity[3]
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides (f1)Methicillin-resistant S. aureus (MRSA)4–8[4]
2-heptyl-4(1H) quinolone (H7)Vibrio harveyi450[5]
2-alkyl-4-quinolonesGram-positive bacteriaGenerally low micromolar activity[6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique for determining the MIC of a compound.[7][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Resazurin sodium salt solution (0.015% w/v in sterile distilled water)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Protocol:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains in MHB at 37°C for 3-5 hours.

    • Adjust the bacterial suspension's optical density at 600 nm (OD600) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add an appropriate volume of the compound stock solution to the first well of each row to achieve the highest desired test concentration, and perform 2-fold serial dilutions by transferring 100 µL from each well to the next.

    • The final volume in each well should be 100 µL before adding the bacterial inoculum.

  • Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.

    • Negative Control (Growth Control): A well containing MHB and bacterial inoculum only.

    • Sterility Control: A well containing MHB only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of the compound where the color remains blue.[3]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC assay

  • Nutrient Agar (NA) plates

Protocol:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh NA plate.

  • Incubate the NA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate.[3]

Visualizations

Experimental Workflow for Antibacterial Activity Assay

Antibacterial Activity Assay Workflow Workflow for In Vitro Antibacterial Activity Assay A Prepare Compound Stock Solution (this compound in DMSO) C Perform Serial Dilutions in 96-well plate with MHB A->C B Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) D Inoculate Wells with Bacteria B->D C->D E Incubate at 37°C for 18-24h D->E F Add Resazurin Indicator E->F G Determine MIC (Lowest concentration with no color change) F->G H Subculture from Clear Wells onto Nutrient Agar plates G->H I Incubate at 37°C for 24h H->I J Determine MBC (Lowest concentration with no growth) I->J

Caption: Workflow for determining MIC and MBC.

Postulated Mechanism of Action for Quinolones

Quinolone Mechanism of Action Postulated Mechanism of Quinolone Antibacterial Activity Quinolone This compound Inhibition Inhibition of Enzyme Activity Quinolone->Inhibition Binds to Gyrase Bacterial DNA Gyrase (GyrB) Gyrase->Inhibition Topoisomerase Topoisomerase IV Topoisomerase->Inhibition DNA_Replication Disruption of DNA Replication and Repair Inhibition->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

References

Application Notes & Protocols for Antifungal Susceptibility Testing of 4-Hydroxy-1-methyl-2-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The emergence of invasive fungal infections, coupled with rising antifungal resistance, necessitates the discovery and evaluation of novel therapeutic agents.[1][2] 4-Hydroxy-1-methyl-2-quinolone derivatives represent a promising class of synthetic compounds with potential antifungal properties.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reproducible methods for determining the in vitro antifungal activity of these derivatives. The protocols herein are synthesized from internationally recognized standards, primarily the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, to ensure data integrity and comparability across different laboratories.[5][6][7] We detail the broth microdilution and disk diffusion methods, offering step-by-step instructions, explanations of critical parameters, and guidance on data interpretation and quality control.

Introduction: The Rationale for Standardized Testing

Antifungal susceptibility testing (AFST) is a cornerstone of antifungal drug development and clinical microbiology.[5][6][7] It provides a quantitative measure of a compound's activity against a specific fungus, typically expressed as the Minimum Inhibitory Concentration (MIC).[6] For novel compounds like this compound derivatives, establishing a consistent AFST methodology is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Reliable MIC data allows for the direct comparison of different chemical modifications to the quinolone scaffold, guiding medicinal chemists in optimizing antifungal potency.[2][8]

  • Spectrum of Activity: Testing against a broad panel of clinically relevant fungi (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.) defines the compound's potential clinical utility.[1][3]

  • Reproducibility and Comparability: Adherence to standardized protocols ensures that results generated in different laboratories are consistent and comparable, a critical requirement for collaborative research and regulatory submissions.[7][9]

Quinolones are a well-established class of antibacterial agents that function by inhibiting DNA gyrase, a type II topoisomerase.[10] While their antifungal mechanism is still under investigation, some evidence suggests a similar mode of action involving fungal topoisomerases.[10] This guide provides the foundational methods to generate the high-quality data needed to explore these mechanisms further.

Core Methodologies: Principles and Experimental Causality

Two primary methods are recommended for the initial screening and characterization of this compound derivatives: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Method

This is the gold-standard method for determining quantitative MIC values.[9] The principle involves challenging a standardized fungal inoculum with serial twofold dilutions of the investigational compound in a liquid broth medium within a 96-well microtiter plate.[1][6]

  • Why Broth Microdilution? This method provides a precise numerical value (the MIC), which is essential for detailed SAR analysis and for establishing epidemiological cutoff values (ECVs) or clinical breakpoints in later stages of development.[6]

  • Causality of Key Parameters:

    • Standardized Medium (RPMI-1640): The use of RPMI-1640, buffered with MOPS to a pH of 7.0, ensures consistent and reproducible fungal growth, minimizing variability in MIC results.[5][11] Both CLSI and EUCAST recommend this medium, though they differ on glucose concentration (0.2% for CLSI vs. 2% for EUCAST).[5] For novel compound screening, starting with the EUCAST recommendation of 2% glucose can support more robust growth of a wider range of fungi.[12]

    • Standardized Inoculum: The final inoculum concentration is critical. Too high a concentration can lead to falsely elevated MICs, while too low a concentration can result in insufficient growth. Spectrophotometric standardization is essential for reproducibility.

    • Serial Dilutions: The twofold dilution series provides a logarithmic concentration gradient, allowing for the determination of an MIC value within a defined range.

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity. A paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a standardized fungal inoculum.[13][14][15] The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.[6]

  • Why Disk Diffusion? It is a simpler, less labor-intensive, and more cost-effective method for initial screening of multiple derivatives or fungal strains.[14] It is particularly useful for identifying compounds with any detectable activity before proceeding to more quantitative assays.

  • Causality of Key Parameters:

    • Disk Concentration: The amount of compound loaded onto the disk must be optimized. Too little may result in no zone of inhibition, while too much can cause large, overlapping zones that are difficult to measure.

    • Incubation Conditions: Time and temperature must be standardized to ensure consistent fungal growth rates and drug diffusion.

Experimental Protocols & Workflows

Quality Control: The Foundation of Trustworthiness

Every experiment must include quality control (QC) strains with established MIC ranges for standard antifungal agents. This validates the entire testing system, including the medium, inoculum, and incubation conditions.[17][18] Failure of the QC strain to fall within its expected range invalidates the results for the investigational compounds in that batch.[17]

Recommended QC Strains:

  • Candida parapsilosis ATCC 22019[11][17][19]

  • Candida krusei ATCC 6258[11][17][19]

These strains should be tested against a standard antifungal like fluconazole or amphotericin B.

Protocol 1: Broth Microdilution Susceptibility Testing

This protocol is adapted from CLSI M27 and EUCAST E.Def 7.3.2 guidelines.[5][20][21]

A. Preparation of Stock Solutions & Media

  • Compound Stock Solution: Prepare a 100X stock solution of each this compound derivative.

    • Expert Insight: The solubility of quinolone derivatives can be poor in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare an initial stock at 10 mg/mL in 100% DMSO. The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Test Medium: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) supplemented with 2% glucose and buffered to pH 7.0 with 0.165 M MOPS powder.[5] Sterilize by filtration.

  • Control Antifungal: Prepare a stock solution of fluconazole in water or DMSO according to the manufacturer's instructions.

B. Inoculum Preparation

  • Subculture the fungal isolate onto a Sabouraud Dextrose Agar (SDA) plate and incubate for 24-48 hours at 35°C.[1]

  • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer (OD at 530 nm).

  • Dilute this adjusted suspension 1:1000 in the RPMI test medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.[1]

C. Microtiter Plate Preparation

  • Dispense 100 µL of the RPMI test medium into all wells of a 96-well U-bottom microtiter plate.[5]

  • Add an additional 100 µL of the 100X compound stock solution (in duplicate) to the first column of wells (e.g., A1, B1). This will be your highest concentration.

  • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

D. Inoculation and Incubation

  • Add 100 µL of the prepared fungal inoculum to wells in columns 1-11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile RPMI medium to the sterility control wells (column 12).

  • Seal the plate and incubate at 35°C for 24-48 hours.

E. Reading the MIC

  • The MIC is defined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in growth compared to the drug-free growth control well.[9] This can be assessed visually or with a microplate reader (OD at 530 nm).

Workflow Diagram: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_compound Prepare 100X Compound Stock (in DMSO) plate_setup Dispense Media & Serially Dilute Compound in Plate prep_compound->plate_setup prep_media Prepare RPMI-1640 + 2% Glucose prep_media->plate_setup prep_inoculum Standardize Fungal Inoculum (0.5 McF) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate 24-48h at 35°C inoculate->incubate read_mic Read MIC (Visual or Spectrophotometric) incubate->read_mic validation Validate with QC Results read_mic->validation qc_strain Include QC Strains (e.g., C. parapsilosis) qc_strain->prep_inoculum Disk_Diffusion_Workflow prep_agar Prepare Mueller-Hinton + GMB Agar Plates swab_plate Swab Agar Plate for Confluent Growth prep_agar->swab_plate prep_disks Impregnate Blank Disks with Quinolone Derivative apply_disks Apply Compound & QC Disks prep_disks->apply_disks prep_inoculum Prepare 0.5 McFarland Fungal Inoculum prep_inoculum->swab_plate swab_plate->apply_disks incubate Incubate 20-24h at 35°C apply_disks->incubate measure_zones Measure Inhibition Zone Diameters (mm) incubate->measure_zones

References

Application Notes and Protocols: Anti-inflammatory Activity of 4-Hydroxy-1-methyl-2-quinolone and its Derivatives via LOX Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: LOX Inhibitory Activity of 4-Hydroxy-2-quinolone Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a series of carboxamide derivatives of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline against soybean lipoxygenase (sLOX). The data is extracted from a study by Geronikaki et al., which utilized 4-hydroxy-1-methyl-quinolin-2(1H)-one as a key starting material for the synthesis of these compounds.[2]

Compound IDR GroupIC50 (µM)
3h 2-methyl-cyclohexyl10
3s 2-methyl-phenyl10
3g 4-hydroxyphenyl27.5
11e Acetylated ferulic acid hybrid52.5
11f 4-methoxy-cinnamic acid hybrid70.0
11g Cinnamic acid hybrid85.5

Data sourced from Geronikaki et al. The study did not report the IC50 value for the parent compound, 4-Hydroxy-1-methyl-2-quinolone.

Experimental Protocols

Lipoxygenase (LOX) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against soybean lipoxygenase (sLOX).[2][3] The assay is based on the measurement of the formation of hydroperoxides from a suitable fatty acid substrate, such as linoleic or arachidonic acid, which can be monitored spectrophotometrically at 234 nm.

Materials and Reagents:

  • Soybean Lipoxygenase (sLOX) (Type I-B, Sigma-Aldrich or equivalent)

  • Linoleic acid (substrate)

  • Arachidonic acid (alternative substrate)

  • This compound or its derivatives (test compounds)

  • Nordihydroguaiaretic acid (NDGA) or Quercetin (positive control)

  • Tris-HCl buffer (pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates or quartz cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Solution: Prepare a stock solution of soybean lipoxygenase in Tris-HCl buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 5-10 minutes.

    • Substrate Solution: Prepare a stock solution of linoleic acid or arachidonic acid in ethanol. Dilute the stock solution with Tris-HCl buffer to the desired final concentration just before use.

    • Test Compound Solutions: Dissolve the test compounds (this compound derivatives) and the positive control (NDGA or Quercetin) in DMSO to prepare stock solutions. Further dilute with the assay buffer to achieve a range of final concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid affecting enzyme activity.

  • Assay Protocol:

    • In a 96-well plate or cuvette, add the following in order:

      • Tris-HCl buffer

      • Test compound solution at various concentrations (or DMSO for the control)

      • Enzyme solution

    • Incubate the mixture at room temperature for a pre-determined time (e.g., 5-10 minutes) to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the dose-response curve.

Visualization of Pathways and Workflows

Lipoxygenase Signaling Pathway in Inflammation

The following diagram illustrates the central role of lipoxygenase in the inflammatory cascade, starting from the release of arachidonic acid from the cell membrane.

LOX_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Stimuli (e.g., injury, pathogens) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases LOX Lipoxygenase (LOX) (e.g., 5-LOX) Arachidonic_Acid->LOX Substrate HPETEs Hydroperoxyeicosatetraenoic Acids (HPETEs) LOX->HPETEs Catalyzes Leukotrienes Leukotrienes (e.g., LTB4, LTC4) HPETEs->Leukotrienes Metabolized to Inflammation Inflammation (Chemotaxis, Vascular Permeability, Bronchoconstriction) Leukotrienes->Inflammation Mediates Inhibitor This compound (or derivatives) Inhibitor->LOX Inhibits

Caption: The Lipoxygenase (LOX) signaling pathway in inflammation.

Experimental Workflow for LOX Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the LOX inhibitory activity of test compounds.

LOX_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Test Compounds) Start->Prepare_Reagents Assay_Setup Set up Assay Plate/Cuvettes (Buffer, Compound/Control, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add Substrate) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 234 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the LOX inhibition assay.

Conclusion

The 4-hydroxy-2-quinolone scaffold, particularly with a methyl group at the N1 position, serves as a valuable starting point for the development of potent anti-inflammatory agents targeting the lipoxygenase pathway. The provided protocols and data on its derivatives offer a solid foundation for researchers to further explore the therapeutic potential of this class of compounds. Future studies should aim to elucidate the specific inhibitory activity of the parent compound, this compound, to provide a comprehensive understanding of its structure-activity relationship.

References

Application Note: A Multi-Assay Approach for Evaluating the Antioxidant Capacity of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the basis for a wide array of therapeutic agents with activities spanning antimicrobial, anti-inflammatory, and anticancer applications.[1][2] The compound 4-Hydroxy-1-methyl-2-quinolone (HMQ) belongs to this versatile class. Given that oxidative stress is a key pathological factor in numerous diseases, the evaluation of the antioxidant potential of novel compounds like HMQ is a critical step in drug discovery and development.[2] Antioxidants can neutralize harmful reactive oxygen species (ROS) through various mechanisms, and therefore, a single assay is insufficient to capture the complete antioxidant profile of a molecule.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a structured, multi-assay framework for the robust evaluation of the antioxidant capacity of this compound. We will detail the theoretical basis and provide step-by-step protocols for three distinct, yet complementary, spectrophotometric assays that probe different aspects of antioxidant action.

Scientific Rationale: Selecting the Appropriate Assays

Antioxidant activity is primarily mediated through two major chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4][5][6]

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant donates an electron to reduce an oxidant, which is often a radical or a metal ion. This process results in a color change that can be measured spectrophotometrically.[6] Assays like DPPH and FRAP operate predominantly via this mechanism.

  • Hydrogen Atom Transfer (HAT): HAT-based mechanisms involve the quenching of free radicals by the antioxidant donating a hydrogen atom.[4][7]

To provide a comprehensive profile of HMQ's potential, this guide focuses on a panel of widely validated, SET-based assays: DPPH, ABTS, and FRAP. The ABTS assay is notable for operating through a mixed-mode mechanism, involving both HAT and SET pathways, thus offering a broader assessment.[3][5]

Assay_Mechanisms cluster_mechanisms Antioxidant Mechanisms cluster_assays Selected In Vitro Assays HMQ This compound (Test Antioxidant) SET Single Electron Transfer (SET) HMQ->SET e⁻ donation HAT Hydrogen Atom Transfer (HAT) HMQ->HAT H• donation DPPH DPPH Assay SET->DPPH FRAP FRAP Assay SET->FRAP ABTS ABTS Assay SET->ABTS HAT->ABTS

Caption: Classification of selected antioxidant capacity assays by mechanism.

Pre-Analytical Considerations: Sample Preparation

The reliability of any antioxidant assay begins with proper sample preparation. This compound is a solid with a melting point of 269-271 °C.[8]

  • Solvent Selection: The choice of solvent is critical. It must completely dissolve HMQ without interfering with the assay chemistry. Spectrophotometric grade methanol or ethanol are common choices for DPPH and ABTS assays.[9][10] For compounds with limited solubility, DMSO can be used to prepare a concentrated stock solution, which is then diluted in the assay solvent. However, the final concentration of DMSO in the reaction mixture should be kept low (<0.5%) to avoid affecting the results.

  • Stock Solution: Prepare a high-concentration stock solution of HMQ (e.g., 10 mM in DMSO or methanol). This stock can then be used to prepare a serial dilution series for determining concentration-dependent activity.

  • Positive Control: A known antioxidant, such as Trolox (a water-soluble vitamin E analog) or ascorbic acid, must be run in parallel in every experiment.[9] This validates the assay performance and provides a benchmark for comparing the potency of HMQ.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical.[9] This neutralizes the radical, causing a color change from deep purple to a pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[11][12] The degree of decolorization is proportional to the radical scavenging activity of the sample.[9]

Experimental Workflow

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH working solution in methanol reaction Mix Sample/Standard (e.g., 100 µL) with DPPH solution (e.g., 100 µL) in a 96-well plate prep_dpph->reaction prep_sample Prepare serial dilutions of HMQ and Trolox prep_sample->reaction incubate Incubate in the dark (e.g., 30 minutes at RT) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate

Caption: General experimental workflow for the DPPH assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of spectrophotometric grade methanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.[9] Prepare fresh daily.

    • Sample/Standard Solutions: Prepare a series of concentrations for HMQ and the positive control (e.g., Trolox) in the appropriate solvent (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample/standard dilution to triplicate wells.

    • Add 100 µL of solvent to three wells to serve as the negative control (A_control).

    • Add 200 µL of solvent to three wells to serve as the blank.

    • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells except the blank.

    • Mix gently by pipetting or using a plate shaker.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 [13]

    • Plot % Inhibition versus the concentration of HMQ/Trolox.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by performing a linear regression analysis of the dose-response curve. The equation y = mx + c can be rearranged to x = (50 - c) / m, where y=50.[14]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[15] The ABTS•+ is a blue-green chromophore generated by oxidizing ABTS with potassium persulfate.[16] In the presence of an antioxidant, the radical is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.[15][16] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[15]

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[16]

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15][16] This is the concentrated radical stock.

    • ABTS•+ Working Solution: Before use, dilute the concentrated radical stock with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[16][17]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of HMQ and Trolox (positive control).

    • Add 20 µL of each sample/standard dilution to triplicate wells.

    • Add 180 µL of the ABTS•+ working solution to all wells.

    • Mix and incubate at room temperature for 6-10 minutes.[15][18]

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the % Inhibition as described for the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

    • Generate a standard curve by plotting the % Inhibition of the Trolox standards against their concentrations.

    • Use the linear regression equation from the Trolox curve to determine the TEAC value for each HMQ concentration.[20][21]

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium (pH 3.6).[22][23] The change in absorbance is monitored at 593 nm.[24] This assay does not measure radical scavenging but rather the reducing power of a compound.[22]

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[22]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of HMQ and a ferrous sulfate or Trolox standard curve.

    • Add 20 µL of sample/standard to triplicate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Mix and incubate at 37°C for a defined period (typically 4-6 minutes, but can be longer).[22]

  • Measurement: Measure the absorbance at 593 nm.[23]

  • Data Analysis:

    • Create a standard curve using the absorbance values of the known concentrations of the Fe²⁺ standard.

    • The FRAP value of HMQ is calculated by comparing its absorbance change to the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Data Interpretation and Summary

A comprehensive evaluation requires comparing the results from all three assays. The data should be presented clearly to facilitate comparison.

AssayPrincipleMeasured EndpointUnits of ExpressionKey Insights
DPPH SET/HATRadical ScavengingIC50 (µg/mL or µM)Potency in scavenging a stable nitrogen radical.
ABTS SET/HATRadical ScavengingTEAC (µmol TE/g or µmol TE/µmol)Capacity to scavenge a different radical; applicable to hydrophilic and lipophilic compounds.[15]
FRAP SETMetal ReductionFe²⁺ Equivalents (µmol Fe²⁺/g)Direct measure of electron-donating (reducing) ability at acidic pH.[22]

Causality Behind Results: It is crucial to understand that results may differ between assays. For example, HMQ might show high activity in the FRAP assay (indicating it is a good reducing agent) but lower activity in the DPPH assay. This could be due to steric hindrance effects with the bulky DPPH radical or differences in reaction kinetics. The acidic pH of the FRAP assay can also significantly influence the antioxidant potential compared to the typically methanolic environment of the DPPH assay.[22] A multi-assay approach provides a more complete and mechanistically informative picture of the compound's antioxidant profile.

Conclusion

Evaluating the antioxidant capacity of this compound requires a scientifically rigorous and multi-faceted approach. By employing the DPPH, ABTS, and FRAP assays, researchers can probe the compound's ability to scavenge different types of radicals and its overall reducing power. Adherence to these detailed protocols, including the use of appropriate controls and standards, will ensure the generation of reliable, reproducible, and comparable data, which is essential for advancing the preclinical assessment of this promising quinolone derivative.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone derivatives represent a broad class of heterocyclic compounds with diverse pharmacological activities, including notable anticancer properties. 4-Hydroxy-1-methyl-2-quinolone is a member of this family, and understanding its cytotoxic potential is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using two standard cell viability assays: the MTT assay and the LDH assay. Additionally, this document outlines the data presentation and visualization of key experimental workflows and cellular signaling pathways.

Data Presentation: Cytotoxicity of 4-Hydroxyquinolone Analogues

Compound IDCell LineDescriptionIC50 (µM)
3g HCT116Colon CarcinomaData not specified, but noted as the most promising
3g A549Lung CarcinomaData not specified, but noted as the most promising
3g PC3Prostate CarcinomaData not specified, but noted as the most promising
3g MCF-7Breast CarcinomaData not specified, but noted as the most promising
7c HCT-116Colon Carcinoma12.6 µg/ml
7c PC3Prostate Carcinoma53.54 µg/ml
7c A549Lung Carcinoma11.4 µg/ml
4b HCT-116Colon Carcinoma3.7 µg/ml
4b PC3Prostate Carcinoma32.81 µg/ml
4b A549Lung Carcinoma19.96 µg/ml

Note: The IC50 values for compounds 7c and 4b are presented in µg/ml as reported in the source literature.[2] Compound 3g was identified as the most potent in its series, though specific IC50 values were not provided in the abstract.[1]

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4][5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells/well in 100 µL of complete culture medium into a 96-well plate.[6]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[4]

    • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound.

    • Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only) wells.[3][4]

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Incubation:

    • After the treatment period, add 28 µL of 2 mg/mL MTT solution to each well.[6]

    • Incubate for 1.5 to 4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][5]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used for background correction.[3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (preferably with low serum, e.g., 1%)

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit

  • Lysis solution (e.g., 1% Triton X-100)

  • 96-well flat-bottom plates

  • Centrifuge for plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. It is recommended to use a low serum concentration to minimize background LDH levels.[8]

  • Controls:

    • Spontaneous LDH release: Untreated cells.[8]

    • Maximum LDH release: Untreated cells lysed with a lysis solution.[8]

    • Background Control: Culture medium without cells.[8]

  • Supernatant Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes.[8]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[9]

    • Incubate at room temperature for 10-30 minutes, protected from light.[7][9]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.[9]

    • Measure the absorbance at 490 nm using a microplate reader.[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay Steps seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compound Add this compound incubate_overnight->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_reagent Add Assay Reagent (MTT or LDH) incubate_treatment->add_reagent incubate_assay Incubate add_reagent->incubate_assay solubilize_or_transfer Solubilize (MTT) or Transfer Supernatant (LDH) incubate_assay->solubilize_or_transfer read_absorbance Read Absorbance solubilize_or_transfer->read_absorbance

Caption: Workflow for cell viability assays.

Potential Signaling Pathway for Quinolone-Induced Cytotoxicity

Some quinolone derivatives have been shown to induce cell cycle arrest at the G2/M phase and subsequent apoptosis through a p53-dependent pathway.[11][12]

signaling_pathway quinolone This compound dna_damage DNA Damage quinolone->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk1_cyclinB CDK1/Cyclin B Inhibition p21->cdk1_cyclinB g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Caption: Quinolone-induced G2/M arrest and apoptosis.

References

Application Notes and Protocols for In Vivo Testing of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-methyl-2-quinolone is a heterocyclic compound belonging to the quinolone class, which is known for a wide range of biological activities.[1] This document provides a comprehensive guide for the in vivo evaluation of this compound in animal models, covering efficacy, pharmacokinetics, and toxicology. The protocols outlined here are based on established methodologies for testing quinolone derivatives and serve as a foundational framework for researchers.[2][3]

I. Efficacy Studies

Efficacy studies are crucial to determine the therapeutic potential of this compound against various pathogens. The choice of animal model is dependent on the target disease. Quinolones have been effectively tested in models of bacterial infections such as endocarditis, meningitis, osteomyelitis, and pneumonia.[2][3]

A. Animal Models of Bacterial Infection

Commonly used animal models for assessing the efficacy of antibacterial agents include rodents (mice and rats) and rabbits. These models are well-characterized and allow for the creation of reproducible infections.

Table 1: Representative Animal Models for Efficacy Testing

Infection Model Animal Species Pathogen Example Key Endpoints
Systemic Infection/SepsisMouse (e.g., BALB/c)Staphylococcus aureus (MRSA)Survival rate, bacterial load in blood and organs (CFU/g)
PneumoniaMouse (e.g., C57BL/6)Pseudomonas aeruginosaBacterial load in lungs (CFU/g), lung histology, inflammatory markers
Thigh InfectionMouse (e.g., ICR)Escherichia coliBacterial load in thigh muscle (CFU/g), muscle tissue damage
Urinary Tract InfectionRat (e.g., Sprague-Dawley)Escherichia coliBacterial load in urine and kidneys (CFU/mL, CFU/g)
B. Experimental Protocol: Murine Systemic Infection Model

This protocol describes a general procedure for evaluating the efficacy of this compound in a mouse model of systemic infection.

1. Animal Preparation:

  • Use specific pathogen-free (SPF) mice (e.g., BALB/c, 6-8 weeks old).

  • Acclimatize animals for at least 7 days before the experiment.

  • Provide sterile food and water ad libitum.

2. Induction of Infection:

  • Prepare a standardized inoculum of the bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) to a concentration of 1 x 10⁸ CFU/mL in sterile saline.

  • Induce systemic infection by intraperitoneal (i.p.) injection of 0.1 mL of the bacterial suspension.

3. Treatment:

  • Randomly divide the infected mice into treatment and control groups (n=10 per group).

  • Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via a relevant route (e.g., oral gavage, intravenous injection) at specified time points post-infection (e.g., 2 and 12 hours).

  • The control group should receive the vehicle used to dissolve the compound.

4. Monitoring and Endpoint Analysis:

  • Monitor the survival of the animals for a defined period (e.g., 7 days).

  • At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of animals from each group.

  • Collect blood and organs (spleen, liver, kidneys) under aseptic conditions.

  • Homogenize tissues and perform serial dilutions for bacterial enumeration (Colony Forming Units - CFU) on appropriate agar plates.

5. Data Analysis:

  • Compare the survival rates between the treated and control groups using Kaplan-Meier survival analysis.

  • Analyze the bacterial loads in blood and organs using appropriate statistical tests (e.g., Mann-Whitney U test).

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_prep Animal Acclimatization (e.g., BALB/c mice) infection Induction of Systemic Infection (Intraperitoneal Injection) animal_prep->infection pathogen_prep Pathogen Preparation (e.g., MRSA inoculum) pathogen_prep->infection grouping Randomization into Groups (Treatment vs. Control) infection->grouping treatment Administration of This compound grouping->treatment monitoring Monitoring of Survival and Clinical Signs treatment->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia bacterial_load Bacterial Load Determination (CFU counts) euthanasia->bacterial_load data_analysis Statistical Analysis (Survival, Bacterial Load) bacterial_load->data_analysis

Experimental Workflow for Murine Systemic Infection Model

II. Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These parameters are critical for determining appropriate dosing regimens. The pharmacokinetic properties of quinolones can vary significantly between different derivatives.[4][5][6][7]

A. Animal Model and Procedures

Rats are commonly used for pharmacokinetic studies due to their size, which allows for serial blood sampling.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats

Parameter Intravenous (IV) Administration Oral (PO) Administration
Dose10 mg/kg50 mg/kg
Cmax (µg/mL)5.23.8
Tmax (h)0.081.5
AUC₀₋t (µg·h/mL)15.628.4
Half-life (t½) (h)3.54.1
Clearance (CL) (L/h/kg)0.64-
Volume of Distribution (Vd) (L/kg)2.8-
Bioavailability (F) (%)-73

Note: This table presents hypothetical data for illustrative purposes.

B. Experimental Protocol: Pharmacokinetic Study in Rats

1. Animal Preparation:

  • Use male Sprague-Dawley rats (250-300g).

  • For intravenous administration, catheterize the jugular vein for dosing and the carotid artery for blood sampling. For oral administration, no surgery is required.

  • Fast the animals overnight before dosing.

2. Dosing:

  • For IV administration, administer a single bolus dose of this compound (e.g., 10 mg/kg) through the jugular vein catheter.

  • For oral administration, administer a single dose (e.g., 50 mg/kg) via oral gavage.

3. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the carotid artery (for IV) or tail vein (for PO) at predefined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., heparin).

  • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

4. Sample Analysis:

  • Determine the concentration of this compound in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F).

G cluster_input Input cluster_process Biological System cluster_output Output & Analysis dosing Dosing (IV or PO) absorption Absorption (for PO) dosing->absorption distribution Distribution (to tissues) absorption->distribution metabolism Metabolism (e.g., in liver) distribution->metabolism excretion Excretion (e.g., via kidneys) distribution->excretion sampling Blood Sampling distribution->sampling metabolism->excretion analysis LC-MS Analysis sampling->analysis pk_params PK Parameter Calculation analysis->pk_params

Logical Flow of a Pharmacokinetic Study

III. Toxicology Studies

Toxicology studies are performed to identify potential adverse effects of this compound. Quinolones have been associated with toxicities in various organs, including the kidneys, joints, central nervous system (CNS), and eyes.[8]

A. Acute and Subchronic Toxicity

Acute toxicity studies involve the administration of a single high dose, while subchronic studies involve repeated dosing over a longer period (e.g., 28 or 90 days).

Table 3: General Endpoints for Toxicity Assessment

Parameter Observation/Measurement
General Health Clinical signs (e.g., changes in behavior, appearance), body weight, food and water consumption
Hematology Complete blood count (CBC)
Clinical Chemistry Liver function tests (ALT, AST), kidney function tests (BUN, creatinine)
Urinalysis pH, protein, presence of crystals
Histopathology Microscopic examination of major organs (liver, kidneys, spleen, heart, lungs, brain, etc.)
B. Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

1. Animal Preparation and Dosing:

  • Use an equal number of male and female Sprague-Dawley rats.

  • Acclimatize the animals and randomly assign them to control and treatment groups.

  • Administer this compound daily via oral gavage at three different dose levels (low, medium, and high) for 28 consecutive days. The control group receives the vehicle.

2. In-life Observations:

  • Conduct daily clinical observations.

  • Measure body weight and food consumption weekly.

3. Terminal Procedures:

  • At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.

  • Collect urine for urinalysis.

  • Perform a complete necropsy and weigh major organs.

  • Preserve organs in formalin for histopathological examination.

4. Data Analysis:

  • Analyze quantitative data (body weight, organ weights, hematology, clinical chemistry) using appropriate statistical methods (e.g., ANOVA).

  • A pathologist should evaluate the histopathology slides to identify any treatment-related changes.

G cluster_drug Drug Action cluster_targets Potential Toxicity Targets cluster_effects Potential Adverse Effects quinolone Quinolone Administration cns Central Nervous System quinolone->cns kidney Kidney quinolone->kidney joint Joints (especially in juvenile animals) quinolone->joint eye Eye quinolone->eye cardio Cardiovascular System quinolone->cardio cns_effects Seizures, behavioral changes cns->cns_effects nephrotoxicity Crystalluria, tubular damage kidney->nephrotoxicity arthropathy Cartilage erosion joint->arthropathy retinopathy Retinal degeneration eye->retinopathy hypotension Decreased blood pressure cardio->hypotension

Potential Signaling Pathways of Quinolone Toxicity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support center for the synthesis of 4-Hydroxy-1-methyl-2-quinolone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important quinolone derivative. Here, we combine established chemical principles with practical, field-proven insights to help you achieve consistent and high-yield results.

Introduction to the Synthesis

This compound is a key heterocyclic scaffold found in various biologically active compounds. Its synthesis is most commonly achieved via the Conrad-Limpach reaction, which involves the condensation of an N-methylaniline with a β-ketoester, followed by a high-temperature thermal cyclization.[1] While the reaction appears straightforward, achieving high yields requires careful control over reaction parameters to mitigate side reactions and ensure complete conversion. The critical step is the thermal ring-closing, which demands high temperatures (often exceeding 240 °C) to proceed efficiently.[1]

This guide will address the most frequent issues encountered during this synthesis, providing clear, actionable solutions grounded in chemical principles.

Core Synthesis Pathway: The Conrad-Limpach Reaction

The synthesis proceeds in two main stages:

  • Enamine Formation: N-methylaniline reacts with a malonic acid derivative (like diethyl malonate or a related β-ketoester) to form an enamine intermediate. This step is typically catalyzed by a weak acid and driven by the removal of water.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (around 250 °C) to form the quinolone ring, followed by tautomerization to the more stable 4-hydroxy form.[2][3] The choice of a high-boiling, inert solvent is crucial for the success of this step.[2][4]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Purification A N-Methylaniline + Diethyl Malonate B Mix & Heat (~120-140°C) - Acid Catalyst (optional) A->B C Enamine Intermediate (Monitor via TLC) B->C D Add to High-Boiling Solvent (e.g., Diphenyl Ether, Mineral Oil) C->D E Heat to ~250°C - Remove Ethanol byproduct D->E F Crude Product Mixture E->F G Cool & Precipitate F->G H Filter & Wash (e.g., with Hexane/Ether) G->H I Recrystallize (e.g., from Ethanol/Methanol) H->I J Pure this compound I->J

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Very Low or No Product Yield After Cyclization

  • Question: I've completed the high-temperature cyclization step, but after workup, my yield is less than 10%, or I've isolated no product at all. What went wrong?

  • Answer & Solutions: This is one of the most common problems and almost always points to issues in the critical thermal cyclization step.

    • Potential Cause 1: Insufficient Temperature. The electrocyclic ring-closing reaction has a high activation energy.[2] Temperatures below 240 °C are often insufficient to drive the reaction to completion.

      • Solution: Ensure your reaction setup can accurately achieve and maintain the target temperature. Use a high-temperature thermometer and a suitable heating mantle. The choice of a high-boiling solvent like diphenyl ether or mineral oil is critical to reach these temperatures.[2][1]

    • Potential Cause 2: Incomplete Enamine Formation. If the initial condensation was incomplete, you will have less intermediate to cyclize.

      • Solution: Before proceeding to the high-temperature step, verify the formation of the enamine intermediate using Thin-Layer Chromatography (TLC). You should see the consumption of the starting aniline. If the reaction has stalled, adding a catalytic amount of a weak acid (like acetic acid) and ensuring removal of water (e.g., with a Dean-Stark trap if using a suitable solvent like toluene) can drive the equilibrium towards the enamine product.[5]

    • Potential Cause 3: Reaction Time. While temperature is key, sufficient time is needed for the reaction to complete.

      • Solution: For the cyclization step, a reaction time of 30-60 minutes at peak temperature is typical.[4] Monitor the reaction by TLC if possible (by carefully taking aliquots and quenching them) to determine the point of maximum conversion.

Issue 2: The Final Product is a Dark, Tarry, or Oily Substance

  • Question: My reaction produced a dark, intractable tar instead of a crystalline solid. How can I prevent this and purify my product?

  • Answer & Solutions: Tar formation is indicative of decomposition or polymerization side reactions, often caused by excessive heat or the presence of impurities.[6]

    • Potential Cause 1: Overheating. While high temperatures are necessary, exceeding the decomposition temperature of your reactants or product will lead to charring.

      • Solution: Do not exceed 260 °C. Maintain a steady temperature of ~250 °C. Using an inert solvent helps dissipate heat and prevent localized hotspots.[2][6]

    • Potential Cause 2: Oxidative Side Reactions. At high temperatures, reactants can be susceptible to air oxidation.

      • Solution: Run the high-temperature cyclization step under an inert atmosphere (e.g., Nitrogen or Argon). This is a simple but highly effective way to minimize oxidative decomposition and improve the color and purity of the crude product.

    • Purification Strategy: If you have already formed a tarry mixture, purification can be challenging.

      • Step 1: Allow the reaction to cool. Add a non-polar solvent like hexane or petroleum ether to the mixture. This will often cause the desired product to precipitate as a solid while the tarry impurities remain dissolved or as an oil.[7]

      • Step 2: Filter the crude solid and wash it thoroughly with the non-polar solvent.

      • Step 3: The crude product can then be purified by recrystallization from a suitable solvent like ethanol, methanol, or acetic acid.[8] If the color persists, treating a solution of the product with activated charcoal (like Darco or Norit) before filtration can help remove colored impurities.[7]

Issue 3: Product Characterization Suggests a Mixture of Isomers

  • Question: My NMR/MS data suggests I have a mixture of products. I expected only this compound. What is the likely contaminant?

  • Answer & Solutions: In quinolone synthesis, the formation of the 2-hydroxy isomer (a 2-quinolone) is a known possibility, often referred to as the Knorr synthesis pathway.[2][9]

    • Cause: The regioselectivity is highly dependent on reaction conditions. The Conrad-Limpach pathway (yielding the 4-hydroxy product) is favored by lower initial condensation temperatures followed by a very high-temperature cyclization. The Knorr pathway (yielding the 2-hydroxy product) can be favored under different, often more strongly acidic, conditions.[2][9]

    • Solution: To favor the desired 4-hydroxy isomer:

      • Condensation Step: Perform the initial enamine formation under neutral or mildly acidic conditions at moderate temperatures (e.g., refluxing in ethanol or heating neat at ~120 °C).

      • Cyclization Step: Ensure the cyclization is performed thermally in a high-boiling inert solvent without strong acid catalysis. The high temperature (~250 °C) favors the Conrad-Limpach cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the high-temperature cyclization step? A1: The key is to use a solvent that is inert and has a boiling point above 250 °C. Diphenyl ether and mineral oil are the most commonly cited and effective solvents.[2][7] More recently, studies have shown that other high-boiling solvents like ethyl benzoate or 1,2,4-trichlorobenzene can also be effective and may offer advantages in terms of cost or ease of removal.[4] The primary function of the solvent is to provide a medium for efficient and uniform heat transfer.[4]

Q2: Can I perform this reaction without a solvent? A2: While early procedures sometimes involved heating the enamine intermediate neat, this often leads to lower yields (around 30%) and an increased risk of decomposition due to poor heat control.[2] Using an inert, high-boiling solvent is highly recommended as it has been shown to increase yields significantly, often to over 90%.[2]

Q3: How do I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is indispensable.

  • Stage 1 (Enamine formation): Use a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 v/v). Spot the starting N-methylaniline and the reaction mixture. The reaction is complete when the aniline spot has disappeared, and a new, typically less polar, spot for the enamine has appeared.

  • Stage 2 (Cyclization): This is more difficult to monitor directly due to the high temperatures. However, you can carefully take a small aliquot from the hot reaction mixture, quench it by cooling and diluting it in a solvent like ethyl acetate, and then run a TLC. You will see the disappearance of the enamine intermediate spot and the appearance of the product spot (which is often more polar and may remain at the baseline in non-polar eluents).

Q4: What is the expected melting point for pure this compound? A4: The literature reported melting point is in the range of 269-271 °C.[10] A broad melting range or a significantly lower value indicates the presence of impurities.

Data-Driven Optimization

The choice of solvent and temperature is paramount for maximizing yield. The following table summarizes literature findings on how these variables can impact the thermal cyclization step.

SolventBoiling Point (°C)Reported Yield (%)Reference
None (Neat)N/A~30%[2]
Mineral Oil>300~95%[2]
Diphenyl Ether259>90%[7][11]
Ethyl Benzoate212~51%[4]
Iso-butyl Benzoate242~66%[4]
1,2,4-Trichlorobenzene214~51%[4]

As the data shows, solvents with boiling points approaching 250 °C or higher provide a significant improvement in yield.

Troubleshooting Workflow Diagram

If you encounter a low yield, use the following decision tree to diagnose the issue.

G Start Low Yield of Final Product Check_TLC Analyze TLC of Crude Product Start->Check_TLC High_SM High Amount of Starting Material / Intermediate Check_TLC->High_SM Unreacted Intermediate is Major Spot Tarry_Product Product is Tarry / Decomposed Check_TLC->Tarry_Product Baseline Streaking / Dark Spots Clean_Product Product is Clean but Yield is Low Check_TLC->Clean_Product Mainly Product Spot Cause_Temp Cause: Cyclization Temp Too Low or Time Too Short High_SM->Cause_Temp Cause_Decomp Cause: Temp Too High or Reaction Exposed to Air Tarry_Product->Cause_Decomp Cause_Loss Cause: Product Loss During Workup / Purification Clean_Product->Cause_Loss Sol_Temp Solution: Verify Temp >240°C. Increase Reaction Time. Cause_Temp->Sol_Temp Sol_Decomp Solution: Use Inert Atmosphere (N2). Maintain Temp at ~250°C. Cause_Decomp->Sol_Decomp Sol_Loss Solution: Optimize Precipitation & Recrystallization Solvents. Cause_Loss->Sol_Loss

Caption: A decision tree for troubleshooting low-yield synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods. Researchers should adapt it based on their specific reagents and equipment.

Materials:

  • N-methylaniline

  • Diethyl malonate

  • Diphenyl ether (or high-boiling mineral oil)

  • Hexane or Petroleum Ether

  • Ethanol (for recrystallization)

  • Round-bottom flask, heating mantle, condenser, thermometer (-10 to 300 °C range)

Procedure:

  • Stage 1: Enamine Formation

    • In a round-bottom flask, combine N-methylaniline (1.0 eq) and diethyl malonate (1.5 eq).

    • Heat the mixture with stirring to 120-140 °C for 2-3 hours. The reaction will produce ethanol as a byproduct, which can be allowed to distill off.

    • Monitor the reaction by TLC (30% Ethyl Acetate in Hexane) until the N-methylaniline is consumed.

    • Allow the mixture to cool slightly before proceeding.

  • Stage 2: Thermal Cyclization

    • In a separate, larger flask equipped with a condenser and thermometer, preheat diphenyl ether to 250 °C. It is advisable to perform this step under a slow stream of nitrogen.

    • Slowly and carefully add the crude enamine intermediate from Stage 1 to the hot diphenyl ether with vigorous stirring.

    • Maintain the temperature at 250 °C for 30-45 minutes. More ethanol will distill from the reaction mixture.

    • After the reaction time is complete, remove the heat source and allow the mixture to cool to below 100 °C.

  • Stage 3: Isolation and Purification

    • Once cooled, slowly add 3-4 volumes of hexane or petroleum ether to the reaction mixture with stirring. This will cause the product to precipitate.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold hexane or petroleum ether to remove the diphenyl ether solvent.

    • Air-dry the crude product. The solid should be an off-white or light tan powder.

    • Recrystallize the crude solid from hot ethanol or methanol to obtain pure this compound as white, needle-like crystals.[7]

    • Dry the final product in a vacuum oven. Confirm purity by measuring the melting point (269-271 °C) and other analytical methods (NMR, MS).

References

Technical Support Center: Synthesis of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-1-methyl-2-quinolone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Conrad-Limpach synthesis. This reaction involves the condensation of N-methylaniline with a β-ketoester, such as diethyl malonate, followed by a high-temperature thermal cyclization of the resulting intermediate to form the quinolone ring system.[1][2][3] Careful control of temperature at both stages is critical for a successful synthesis.

Q2: My reaction is producing a significant amount of a white, solid byproduct that is not the desired product. What could it be?

A2: A common byproduct, particularly if the reaction temperature is not sufficiently high or if the cyclization is incomplete, is the formation of N,N'-dimethylmalonamide. This occurs when two molecules of N-methylaniline react with one molecule of diethyl malonate without subsequent cyclization.

Q3: I am observing the formation of an isomeric byproduct. How can I control the regioselectivity of the reaction?

A3: In the Conrad-Limpach synthesis of 4-hydroxyquinolines, temperature control is crucial for regioselectivity. The formation of the desired 4-hydroxyquinoline is kinetically favored and occurs at lower temperatures. Conversely, higher temperatures can favor the formation of the thermodynamic product, the isomeric 2-hydroxyquinoline. Therefore, careful optimization of the cyclization temperature is necessary to maximize the yield of the desired this compound.

Q4: What are the key parameters to control for a high yield of this compound?

A4: The key parameters for a high yield are:

  • Temperature: The initial condensation should be carried out at a moderate temperature, while the cyclization requires a high temperature, typically around 250 °C.[1]

  • Solvent: The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve the yield of the cyclization step.[1][4]

  • Purity of Reactants: Ensure that N-methylaniline and diethyl malonate are of high purity to avoid side reactions.

  • Reaction Time: Sufficient time must be allowed for both the initial condensation and the subsequent cyclization to go to completion.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient cyclization temperature. 2. Incomplete formation of the intermediate enamine. 3. Decomposition of starting materials or product at excessively high temperatures.1. Ensure the cyclization temperature reaches and is maintained at approximately 250 °C.[1] Use a high-boiling point solvent to ensure even heating. 2. Confirm the formation of the intermediate by TLC or other analytical methods before proceeding to the high-temperature cyclization. 3. Avoid prolonged heating at excessively high temperatures. Monitor the reaction progress to determine the optimal heating time.
Presence of a Major Byproduct (White Solid) Formation of N,N'-dimethylmalonamide due to incomplete cyclization.1. Increase the cyclization temperature and/or reaction time to promote the ring-closing reaction. 2. Ensure the absence of moisture, which can hydrolyze the ester and favor amide formation. 3. Purify the crude product by recrystallization or column chromatography to remove the malonamide byproduct.
Formation of Isomeric Impurities The reaction temperature for cyclization was too high, favoring the formation of the 2-hydroxy isomer.1. Carefully control the cyclization temperature to favor the kinetically controlled formation of the 4-hydroxy isomer. 2. Screen different high-boiling solvents to find one that provides the best selectivity at a manageable temperature.[4]
Product is Difficult to Purify 1. Presence of unreacted starting materials (N-methylaniline and diethyl malonate). 2. Co-precipitation of byproducts with the desired product.1. Use a slight excess of one reactant to ensure the complete consumption of the other, and then remove the excess reactant during workup. 2. Perform a basic wash of the crude product to remove acidic impurities. Dissolve the crude product in a dilute sodium hydroxide solution, filter, and then re-precipitate the product by adding acid. 3. Utilize column chromatography for purification if simple recrystallization is ineffective.

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis.

Step 1: Condensation of N-methylaniline and Diethyl Malonate

  • In a round-bottom flask, combine N-methylaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting materials and the formation of the intermediate, diethyl 2-(N-methylanilino)malonate.

  • After the reaction is complete, allow the mixture to cool.

Step 2: Thermal Cyclization

  • To the crude intermediate from Step 1, add a high-boiling inert solvent (e.g., Dowtherm A or mineral oil).

  • Heat the mixture to approximately 250 °C and maintain this temperature for 1-2 hours.[1] The cyclization progress can also be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

Step 3: Isolation and Purification

  • Dilute the cooled reaction mixture with a suitable solvent (e.g., hexane) to precipitate the crude product.

  • Filter the solid and wash with the same solvent to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters and Yields

Parameter Value Reference
Reactants N-methylaniline, Diethyl malonate[1]
Condensation Temperature 140-150 °C-
Cyclization Temperature ~250 °C[1]
Solvent Dowtherm A / Mineral Oil[1][4]
Typical Yield Can be up to 95% with optimized conditions[1]

Visualizations

Signaling Pathway: Conrad-Limpach Synthesis

Conrad_Limpach NMA N-Methylaniline Intermediate Diethyl 2-(N-methylanilino)malonate NMA->Intermediate Condensation (140-150°C) DEM Diethyl Malonate DEM->Intermediate Product This compound Intermediate->Product Thermal Cyclization (~250°C) Byproduct N,N'-Dimethylmalonamide Intermediate->Byproduct Incomplete Cyclization (Lower Temp.)

Caption: Conrad-Limpach synthesis pathway for this compound.

Experimental Workflow

Workflow cluster_0 Reaction cluster_1 Workup & Purification Reactants Mix N-Methylaniline and Diethyl Malonate Condensation Heat to 140-150°C Reactants->Condensation Cyclization Add High-Boiling Solvent & Heat to ~250°C Condensation->Cyclization Cooling Cool to Room Temp. Cyclization->Cooling Precipitation Add Hexane & Filter Cooling->Precipitation Purification Recrystallization or Column Chromatography Precipitation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting Start Low Yield or Impure Product Check_Temp Verify Cyclization Temperature (~250°C) Start->Check_Temp Check_Purity Analyze Reactant Purity Start->Check_Purity Analyze_Byproducts Identify Byproducts (e.g., via GC-MS) Start->Analyze_Byproducts Isomer_Check Check for Isomers (TLC, NMR) Start->Isomer_Check Temp_OK Temp OK Temp_Low Temp Too Low Check_Temp->Temp_Low Adjust Heating Malonamide Malonamide Detected Analyze_Byproducts->Malonamide Increase Cyclization Temp/Time Other Other Impurities Analyze_Byproducts->Other Optimize Purification Isomer_Present Isomer Detected Isomer_Check->Isomer_Present Lower Cyclization Temperature No_Isomer No Isomer Temp_Low->Start Re-run Purification Optimize Purification (Recrystallization, Chromatography) Malonamide->Purification Other->Purification Isomer_Present->Start Re-run

Caption: Troubleshooting logic for the synthesis of this compound.

References

Troubleshooting low yield in Conrad-Limpach quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Conrad-Limpach synthesis of quinolines, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach synthesis is resulting in a very low yield or no product at all. What are the most common causes?

Low yields in the Conrad-Limpach synthesis are frequently linked to suboptimal reaction conditions. The most critical factors to investigate are:

  • Reaction Temperature: The cyclization step is a thermal condensation that typically requires high temperatures, often around 250 °C, to proceed efficiently.[1][2] Insufficient heating can lead to a failed or incomplete reaction.

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for reaching and maintaining the necessary temperature for cyclization.[2][3] Running the reaction neat (without a solvent) has been associated with very moderate yields (below 30%).[2]

  • Purity of Reagents: Ensure that the aniline and β-ketoester starting materials are pure and dry, as impurities can interfere with the reaction.

  • Reaction Atmosphere: Some starting materials or intermediates may be sensitive to air or moisture at high temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[4]

Q2: I seem to be getting the wrong isomer. Instead of the expected 4-hydroxyquinoline, I have isolated a 2-hydroxyquinoline. Why is this happening?

The formation of a 2-hydroxyquinoline isomer is a well-known issue in the Conrad-Limpach synthesis and is related to the competing Knorr quinoline synthesis pathway.[2] The key factor that dictates the regioselectivity is the initial site of attack by the aniline on the β-ketoester:

  • Conrad-Limpach Pathway (Kinetic Control): At moderate temperatures, the aniline preferentially attacks the more reactive keto group, leading to a β-aminoacrylate intermediate which then cyclizes to the desired 4-hydroxyquinoline.[2] This is the kinetically favored product.

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., around 140 °C for the initial condensation), the aniline can attack the less reactive ester group, forming a β-keto acid anilide.[2] This intermediate then cyclizes to the thermodynamically more stable 2-hydroxyquinoline.

To favor the formation of the 4-hydroxyquinoline, ensure the initial condensation of the aniline and β-ketoester is performed at a lower temperature before the high-temperature cyclization step.

Q3: My reaction mixture is turning dark and I'm getting a lot of tar-like byproducts. How can I minimize this?

The high temperatures required for the Conrad-Limpach synthesis can sometimes lead to the decomposition of starting materials or products, resulting in tar formation.[4] Here are some strategies to mitigate this:

  • Precise Temperature Control: Use a high-temperature thermometer and a suitable heating apparatus (e.g., a heating mantle with a stirrer or a sand bath) to maintain a consistent and not excessively high temperature.

  • Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere can prevent oxidative side reactions that may contribute to tar formation.[4]

  • Solvent Selection: A suitable high-boiling solvent not only helps control the temperature but can also help to keep intermediates and products in solution, potentially reducing polymerization and decomposition.

Q4: The high-boiling solvent I'm using is difficult to remove during product workup. Are there any suggestions for easier product isolation?

Removing high-boiling solvents like mineral oil or Dowtherm A by distillation can indeed be challenging.[3][5] Consider the following alternative workup procedures:

  • Precipitation and Filtration: After the reaction is complete, allow the mixture to cool. The desired 4-hydroxyquinoline product may precipitate out of the solvent.[4] You can often enhance precipitation by diluting the mixture with a non-polar solvent, such as hexanes, which will help dissolve the high-boiling reaction solvent while causing the more polar product to crash out. The solid product can then be collected by filtration and washed with the non-polar solvent.[3]

  • Recrystallization: The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent to remove any remaining impurities.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yields in the Conrad-Limpach synthesis.

start Low Yield in Conrad-Limpach Synthesis check_temp Is the cyclization temperature high enough (~250 °C)? start->check_temp check_solvent Are you using a high-boiling, inert solvent? check_temp->check_solvent Yes increase_temp Increase and maintain temperature at ~250 °C. check_temp->increase_temp No check_isomer Is the main product the 2-hydroxyquinoline isomer? check_solvent->check_isomer Yes use_solvent Use a high-boiling solvent like mineral oil or Dowtherm A. check_solvent->use_solvent No check_purity Are the starting materials pure and dry? check_isomer->check_purity No adjust_condensation_temp Lower the temperature of the initial aniline/β-ketoester condensation step. check_isomer->adjust_condensation_temp Yes purify_reagents Purify/dry starting materials. check_purity->purify_reagents No success Improved Yield check_purity->success Yes increase_temp->check_solvent use_solvent->check_isomer adjust_condensation_temp->success purify_reagents->success

Caption: Troubleshooting decision tree for addressing low reaction yields.

Reaction Pathways: Conrad-Limpach vs. Knorr

Understanding the competing reaction pathways is crucial for controlling the regioselectivity of the synthesis.

cluster_start Starting Materials cluster_conrad Conrad-Limpach Pathway cluster_knorr Knorr Pathway aniline Aniline intermediate_cl β-Aminoacrylate (Kinetic Product) aniline->intermediate_cl Moderate Temp. (e.g., RT) intermediate_knorr β-Keto Acid Anilide (Thermodynamic Product) aniline->intermediate_knorr Higher Temp. (e.g., 140 °C) ketoester β-Ketoester ketoester->intermediate_cl Moderate Temp. (e.g., RT) ketoester->intermediate_knorr Higher Temp. (e.g., 140 °C) product_cl 4-Hydroxyquinoline intermediate_cl->product_cl High Temp. Cyclization (~250 °C) product_knorr 2-Hydroxyquinoline intermediate_knorr->product_knorr Cyclization

Caption: Competing pathways in the Conrad-Limpach-Knorr synthesis.

Quantitative Data

The choice of solvent and its boiling point has a significant impact on the yield of the Conrad-Limpach cyclization. Higher boiling points generally lead to better yields.

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
1,2,4-Trichlorobenzene21354
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
Dowtherm A25765
2,6-di-tert-butylphenol25365

Table adapted from a study on solvent screening for the Conrad-Limpach synthesis.[5]

Experimental Protocols

Protocol 1: General Procedure for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Formation of the β-Aminoacrylate Intermediate

  • In a round-bottom flask, combine the aniline (1.0 eq) and the β-ketoester (1.0-1.1 eq).

  • The reaction can often be performed neat (without solvent) at room temperature or with gentle warming. A catalytic amount of a strong acid (e.g., a drop of concentrated HCl or H₂SO₄) can be added to facilitate the condensation.[2]

  • Stir the mixture for 1-4 hours. The progress of the reaction can be monitored by observing the formation of water (which can be removed azeotropically if a solvent like toluene is used) or by techniques such as TLC or NMR to confirm the formation of the enamine intermediate.

  • Once the formation of the intermediate is complete, remove any volatile materials (like ethanol or water) under reduced pressure. The intermediate is often a viscous oil and may be used in the next step without further purification.[6]

Step 2: Thermal Cyclization to the 4-Hydroxyquinoline

  • To the crude β-aminoacrylate intermediate, add a high-boiling inert solvent (e.g., mineral oil, Dowtherm A, or diphenyl ether). The volume should be sufficient to allow for effective stirring at high temperatures.

  • Equip the flask with a reflux condenser and a thermometer.

  • Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen).[2][4]

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes or petroleum ether) to precipitate the product and dissolve the high-boiling reaction solvent.[3]

  • Collect the solid product by filtration, wash it thoroughly with the hydrocarbon solvent to remove residual reaction solvent, and then dry.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).

References

Technical Support Center: Synthesis of 4-Hydroxy-2-quinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 4-hydroxy-2-quinolones. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 4-hydroxy-2-quinolones, focusing on common synthetic routes such as the Conrad-Limpach synthesis and Camps cyclization.

Issue 1: Low Yield of the Desired 4-Hydroxy-2-quinolone in Conrad-Limpach Synthesis

Q1: My Conrad-Limpach synthesis is resulting in a low yield of the desired 4-hydroxy-2-quinolone. What are the common causes and how can I improve the yield?

A1: Low yields in the Conrad-Limpach synthesis are frequently linked to the high-temperature cyclization step. Key factors to investigate include:

  • Inadequate Reaction Temperature: The thermal cyclization of the intermediate enamine requires high temperatures, typically around 250 °C, to proceed efficiently.[1] Insufficient heat can lead to incomplete reaction and a low yield of the final product.

  • Decomposition at High Temperatures: While high temperatures are necessary, prolonged heating or excessive temperatures can cause decomposition of the starting materials and the product, leading to the formation of tarry byproducts and a lower yield.

  • Choice of Solvent: The use of a high-boiling, inert solvent is crucial for maintaining a stable and uniform high temperature and for minimizing decomposition.[1] Solvents like mineral oil, Dowtherm A, or diphenyl ether are commonly used.[2]

Troubleshooting Workflow:

G start Low Yield in Conrad-Limpach Synthesis check_temp Is the reaction temperature consistently at ~250°C? start->check_temp check_solvent Are you using a high-boiling inert solvent? check_temp->check_solvent Yes solution_temp Action: Use a high-temperature thermometer and a suitable heating setup (e.g., heating mantle with a sand bath) to ensure stable temperature. check_temp->solution_temp No check_time Is the reaction time optimized? check_solvent->check_time Yes solution_solvent Action: Use a high-boiling solvent such as Dowtherm A, diphenyl ether, or mineral oil. check_solvent->solution_solvent No solution_time Action: Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition. check_time->solution_time No end_node Improved Yield of 4-Hydroxy-2-quinolone check_time->end_node Yes solution_temp->end_node solution_solvent->end_node solution_time->end_node

Caption: Troubleshooting workflow for low yields in Conrad-Limpach synthesis.

Data Presentation: Effect of Solvent on Yield in Conrad-Limpach Synthesis

The choice of solvent significantly impacts the yield of the thermal cyclization step. The following table summarizes the effect of different solvents and their boiling points on the yield of a 4-hydroxyquinoline derivative.[3]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21235
Propyl benzoate23145
Isobutyl benzoate24766
2-Nitrotoluene22260
1,2,4-Trichlorobenzene21462
2,6-di-tert-butylphenol25365
Dowtherm A25765

As the data indicates, solvents with boiling points above 240°C generally provide higher yields.[3]

Issue 2: Formation of Isomeric Byproducts (2-Quinolone vs. 4-Quinolone)

Q2: My synthesis is producing a mixture of 4-hydroxy-2-quinolone and its isomer, 2-hydroxy-4-quinolone. How can I control the regioselectivity?

A2: The formation of isomeric quinolones is a common challenge, particularly in the Conrad-Limpach and Camps syntheses. The regioselectivity is governed by kinetic versus thermodynamic control.

  • Conrad-Limpach Synthesis: In the initial condensation of an aniline with a β-ketoester, reaction at the keto group is kinetically favored at lower temperatures, leading to the intermediate that forms the 4-hydroxy-2-quinolone.[4] Reaction at the ester group is thermodynamically favored at higher temperatures and leads to the 2-hydroxy-4-quinolone.

  • Camps Cyclization: In the base-catalyzed cyclization of an o-acylaminoacetophenone, the choice of base can influence which enolate is formed, directing the cyclization to produce either the 2-quinolone or the 4-quinolone.[5] A strong base like sodium hydroxide tends to favor the formation of the 4-quinolone.[5]

Logical Relationship for Controlling Isomer Formation:

G cluster_conrad Conrad-Limpach Synthesis cluster_camps Camps Cyclization cond_cl Reaction Temperature prod_cl_4 4-Hydroxy-2-quinolone (Kinetic Product) cond_cl->prod_cl_4 Low Temperature prod_cl_2 2-Hydroxy-4-quinolone (Thermodynamic Product) cond_cl->prod_cl_2 High Temperature cond_camps Base Strength prod_camps_4 4-Hydroxy-2-quinolone cond_camps->prod_camps_4 Strong Base (e.g., NaOH) prod_camps_2 2-Hydroxy-4-quinolone cond_camps->prod_camps_2 Weaker Base

Caption: Control of regioselectivity in quinolone synthesis.

Issue 3: N-Alkylation as a Side Reaction

Q3: I am observing N-alkylation of my 4-hydroxy-2-quinolone product. How can I prevent this?

A3: N-alkylation can occur if alkylating agents are present, often from the starting materials or solvents, under basic conditions. The nitrogen atom of the quinolone ring can act as a nucleophile.

  • Protecting Groups: If the synthesis allows, consider using a protecting group for the nitrogen atom that can be removed in a later step.

  • Reaction Conditions: Carefully control the stoichiometry of reagents and avoid an excess of any potential alkylating agents. Running the reaction under neutral or acidic conditions, if possible for the desired transformation, can suppress N-alkylation.

  • Choice of Base: When a base is required, using a non-nucleophilic, sterically hindered base may reduce the extent of N-alkylation.

Issue 4: Hydrolysis of β-Ketoester Starting Material

Q4: I suspect my β-ketoester starting material is hydrolyzing during the reaction, leading to low yields. How can I address this?

A4: Hydrolysis of the β-ketoester to the corresponding β-keto acid, followed by decarboxylation, is a common side reaction, especially under aqueous acidic or basic conditions.[6]

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Non-Aqueous Workup: During the workup procedure, minimize contact with aqueous acidic or basic solutions if the product is stable under these conditions for only a short period.

  • Alternative Bases: In syntheses requiring a base, consider using a non-hydroxide base, such as sodium hydride or an alkoxide corresponding to the ester group (e.g., sodium ethoxide for an ethyl ester), to avoid introducing water.[7]

Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline[2]

This protocol describes the thermal cyclization of ethyl β-anilinocrotonate to form 2-methyl-4-hydroxyquinoline.

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (high-boiling solvent)

  • Petroleum ether (b.p. 60-70 °C)

  • Decolorizing carbon (e.g., Darco or Norit)

  • Deionized water

Procedure:

  • Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place 150 mL of Dowtherm A.

  • Heating: Heat the Dowtherm A to reflux with stirring.

  • Addition of Reactant: Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Reaction: Continue stirring and refluxing for 10-15 minutes after the addition is complete. Ethanol will be formed and can be allowed to escape or be collected.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. A yellow solid should precipitate.

  • Isolation: Add approximately 200 mL of petroleum ether to the flask and collect the solid by filtration on a Büchner funnel. Wash the solid with 100 mL of petroleum ether.

  • Purification: Air-dry the crude product. Add the crude solid to 1 L of boiling water containing 10 g of decolorizing carbon. Filter the hot solution and allow it to cool.

  • Final Product: Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. The expected yield is 43-46 g (85-90%).[2]

Protocol 2: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate from Isatoic Anhydride[7]

This protocol outlines a two-step synthesis starting from an isatoic anhydride.

Step 1: Synthesis of Isatoic Anhydride (if not commercially available)

  • This step typically involves the reaction of the corresponding anthranilic acid with a phosgenating agent like triphosgene.

Step 2: Cyclocondensation to form the 4-Hydroxy-2-quinolone

Materials:

  • Substituted isatoic anhydride

  • Ethyl acetoacetate

  • Sodium hydroxide (solid)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the isatoic anhydride (1 equivalent), ethyl acetoacetate (1.1 equivalents), and solid sodium hydroxide (1 equivalent) in N,N-dimethylacetamide (to a concentration of 0.6 M).

  • Heating: Heat the reaction mixture to 100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Isolation: The product will precipitate from the aqueous solution. Collect the solid by filtration, wash with water, and dry under vacuum.

This method avoids the use of sodium hydride and has been shown to not cause significant hydrolysis of the ethyl ester product.[7]

Signaling Pathways and Logical Relationships

Reaction Pathway: Conrad-Limpach Synthesis

The following diagram illustrates the key steps in the Conrad-Limpach synthesis, highlighting the formation of the enamine intermediate and the subsequent thermal cyclization.

G aniline Aniline enamine Enamine Intermediate aniline->enamine ketoester β-Ketoester ketoester->enamine product 4-Hydroxy-2-quinolone enamine->product High Temperature (~250°C)

Caption: Key steps of the Conrad-Limpach synthesis.

References

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Hydroxy-1-methyl-2-quinolone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method for synthesizing 4-hydroxy-2-quinolone derivatives is the Conrad-Limpach reaction.[1] This thermal condensation process involves the reaction of an aniline (in this case, N-methylaniline) with a β-ketoester (such as diethyl malonate) to form a Schiff base intermediate, which is then cyclized at high temperatures to yield the 4-hydroxyquinoline product.[1][2] Variations of this method, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[3][4] Other synthetic strategies include intramolecular cyclization of malonic acid amides using reagents like polyphosphoric acid (PPA) or Eaton's reagent.[5]

Q2: Why are high temperatures crucial for the Conrad-Limpach synthesis, and what are the implications for scale-up?

A2: The cyclization step in the Conrad-Limpach synthesis requires significant thermal energy to overcome the activation barrier for the electrocyclic ring closure, with temperatures often needing to reach around 250°C.[1][6] On a large scale, achieving and maintaining such high temperatures uniformly throughout a large reactor volume can be challenging. Inefficient heat transfer can lead to localized hot or cold spots, resulting in inconsistent reaction rates, increased byproduct formation, and potential degradation of the product. Therefore, the choice of a high-boiling point solvent and a reactor with efficient heat transfer capabilities is critical for successful scale-up.[7]

Q3: What are the typical byproducts in the synthesis of this compound and how can they be minimized?

A3: A common byproduct in the Conrad-Limpach synthesis is the isomeric 2-hydroxyquinoline, which can form if the initial condensation occurs at the ester group of the β-ketoester instead of the keto group.[1] This is known as the Knorr quinoline synthesis pathway.[2] The formation of this isomer is favored at higher initial reaction temperatures. To minimize this, the initial condensation should be carried out at a lower temperature to favor the kinetic product before proceeding to the high-temperature cyclization. Other potential byproducts can arise from the degradation of starting materials or products at the high temperatures required for cyclization. Careful control of the temperature profile and reaction time is essential to minimize the formation of these impurities.

Q4: How can the purity of this compound be improved during workup and isolation?

A4: Purification of this compound typically involves crystallization. The choice of solvent is crucial for effective purification. A common procedure involves dissolving the crude product in a basic aqueous solution (e.g., dilute sodium hydroxide) to form the corresponding salt, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the purified product.[8] Recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can further enhance purity.[9] For challenging purifications, column chromatography can be employed, although this is less ideal for very large-scale processes.[10]

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up
Potential Cause Troubleshooting/Optimization Strategy
Inefficient Heat Transfer Ensure uniform heating in large reactors. Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether to maintain a consistent high temperature.[11] Consider using a reactor with a higher surface area-to-volume ratio or internal heating coils for better temperature control.
Poor Mixing and Mass Transfer Inadequate mixing can lead to localized "hot spots" and non-uniform reaction conditions. Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller for better agitation in larger vessels. A controlled, slow addition of reagents can also help manage exotherms and improve homogeneity.
Sub-optimal Solvent Choice The choice of solvent significantly impacts the reaction yield at high temperatures. Solvents with boiling points above 250°C generally give better yields.[7] See Table 1 for a comparison of solvents.
Incomplete Reaction Monitor the reaction progress using techniques like TLC or HPLC to ensure the reaction has gone to completion before initiating workup. The high temperatures required for cyclization need to be maintained for a sufficient duration.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting/Optimization Strategy
Formation of Isomeric Byproducts To minimize the formation of the 2-hydroxy isomer (Knorr product), control the initial condensation temperature. Running this step at room temperature before heating to high temperatures for cyclization favors the desired 4-hydroxy product.[1]
Thermal Degradation Prolonged exposure to very high temperatures can lead to the degradation of the product. Optimize the reaction time at the cyclization temperature. Once the reaction is complete, cool the mixture promptly.
Co-precipitation of Impurities During crystallization, starting materials or byproducts may co-precipitate with the product. Utilize a basic wash to dissolve the phenolic product and filter out insoluble impurities before re-precipitation with acid.[8]
Ineffective Crystallization The choice of crystallization solvent is critical. Experiment with different solvents or solvent mixtures to find conditions that provide good crystal formation and effectively reject impurities. Ethanol and aqueous ethanol are often good starting points.[9]

Quantitative Data

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in a Conrad-Limpach Reaction [7]

SolventSolvent Boiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-Butylphenol25365

Note: This data is for a representative 4-hydroxyquinoline synthesis and illustrates the general trend of increasing yield with higher boiling point solvents.

Experimental Protocols

Key Synthesis Step: Conrad-Limpach Cyclization

A representative lab-scale synthesis of a 4-hydroxy-2-quinolone derivative involves the following steps. Note that specific quantities and reaction times will need to be optimized during scale-up.

Step 1: Formation of the Enamine Intermediate

  • In a reaction vessel, combine N-methylaniline and a slight excess of diethyl malonate.

  • The mixture can be heated gently (e.g., to 100-120°C) with removal of ethanol as it forms, or the reaction can be allowed to proceed at room temperature over a longer period.

  • The progress of the enamine formation should be monitored by TLC or HPLC.

Step 2: High-Temperature Cyclization

  • Once the formation of the enamine is complete, the reaction mixture is added to a pre-heated, high-boiling point solvent (e.g., Dowtherm A) at approximately 250°C.[11]

  • The reaction is maintained at this temperature for a specified time (e.g., 15-30 minutes) to effect cyclization. The liberated ethanol is distilled off.

  • The reaction progress is monitored by TLC or HPLC until the intermediate is consumed.

Step 3: Work-up and Purification

  • The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like petroleum ether or hexane.

  • The crude solid is collected by filtration and washed with the non-polar solvent to remove the high-boiling reaction solvent.

  • The crude product is then dissolved in a dilute aqueous sodium hydroxide solution.

  • The basic solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with an acid like HCl or acetic acid to precipitate the purified this compound.

  • The purified product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[9]

Visualizations

experimental_workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Work-up & Purification NMA N-Methylaniline step1 Step 1: Enamine Formation (Low Temperature) NMA->step1 DEM Diethyl Malonate DEM->step1 step2 Step 2: Cyclization (High Temperature, ~250°C) step1->step2 step3 Precipitation & Filtration step2->step3 step4 Basic Wash & Filtration step3->step4 step5 Acidic Precipitation step4->step5 step6 Final Filtration & Drying step5->step6 product Pure this compound step6->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed During Scale-Up cause1 Inefficient Heat Transfer? start->cause1 cause2 Poor Mixing? start->cause2 cause3 Sub-optimal Solvent? start->cause3 sol1 Improve Reactor Heating System Use High-Boiling Solvent cause1->sol1 sol2 Implement Overhead Stirring Control Reagent Addition cause2->sol2 sol3 Screen Solvents with Boiling Point > 250°C cause3->sol3

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

References

Navigating the Solubility Labyrinth of 4-Hydroxy-1-methyl-2-quinolone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-1-methyl-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research. This document is structured to anticipate and directly address the common and complex solubility issues you may face, ensuring the integrity and success of your experiments.

Understanding the Core Challenge: The Physicochemical Profile

This compound is a heterocyclic organic compound with a molecular weight of 175.18 g/mol and a high melting point of 269-271 °C, indicative of a stable crystal lattice structure that can contribute to poor solubility. Its structure, featuring a quinolone core, suggests potential for both hydrogen bonding and hydrophobic interactions, leading to complex solubility behavior. The calculated octanol-water partition coefficient (logP) of approximately 0.9 indicates a relatively balanced lipophilic and hydrophilic character. However, like many quinolone derivatives, it is known to exhibit poor aqueous solubility, a primary hurdle in many biological and pharmaceutical applications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂N/A
Molecular Weight175.18 g/mol N/A
Melting Point269-271 °CN/A
Calculated logP~0.9PubChem

Troubleshooting Guide: Common Solubility Problems and Solutions

This section is formatted in a question-and-answer style to directly address specific issues you might be encountering.

Question 1: My this compound is not dissolving in my aqueous buffer. What are my immediate options?

Answer: This is the most common challenge. The planar nature of the quinolone ring system can lead to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.

Immediate Steps:

  • Co-Solvent Addition: The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce the overall polarity of the solvent system, thereby enhancing the solubility of less polar compounds.

  • pH Adjustment: The 4-hydroxy-2-quinolone scaffold contains functional groups that can be ionized. By adjusting the pH of your buffer, you can shift the equilibrium towards the more soluble ionized form.

dot

G cluster_0 Initial Problem cluster_1 Immediate Solutions Compound in Aqueous Buffer Compound in Aqueous Buffer Co-Solvent Addition Co-Solvent Addition Compound in Aqueous Buffer->Co-Solvent Addition  Insoluble pH Adjustment pH Adjustment Compound in Aqueous Buffer->pH Adjustment  Precipitation

Caption: Initial troubleshooting steps for aqueous insolubility.

Question 2: I'm using DMSO as a co-solvent, but my compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This "crashing out" phenomenon is a classic sign that the aqueous buffer cannot maintain the solubility of the compound once the concentration of the organic co-solvent is reduced.

Root Cause: While this compound is often soluble in 100% DMSO, the dramatic change in solvent polarity upon dilution into an aqueous medium leads to a rapid decrease in solubility and subsequent precipitation.

Solutions & Protocols:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent in your assay that keeps the compound in solution.

  • Employ a Less Volatile Co-Solvent: Consider using solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) which may offer different solubilizing properties.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.

Experimental Protocol: Preparing a Formulation with a Surfactant

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Surfactant Solution: Prepare a stock solution of your chosen surfactant in the assay buffer (e.g., 10% Tween® 80 in PBS).

  • Formulation: While vortexing, slowly add the compound's stock solution to the surfactant solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <1%).

  • Equilibration: Allow the formulation to equilibrate for at least 30 minutes before use. Visually inspect for any signs of precipitation.

Question 3: Can I use pH modification to improve the solubility of this compound? What is the underlying principle?

Answer: Yes, pH modification can be a very effective strategy. The 4-hydroxy group on the quinolone ring is weakly acidic and can be deprotonated to form a more soluble phenolate anion at basic pH. Conversely, the nitrogen atom in the quinolone ring system can be protonated at acidic pH, forming a more soluble cation. The key is to operate at a pH that is compatible with your experimental system.

Mechanism of pH-Dependent Solubility:

The solubility of an ionizable compound is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI. For this compound, increasing the pH above its pKa will lead to deprotonation of the hydroxyl group, resulting in a negatively charged, more water-soluble species.

dot

G cluster_0 pH < pKa cluster_1 pH > pKa Neutral Form Low Solubility Ionic Form (Anion) High Solubility Neutral Form->Ionic Form (Anion)  Addition of Base (e.g., NaOH) Ionic Form (Anion)->Neutral Form  Addition of Acid (e.g., HCl)

References

Stability of 4-Hydroxy-1-methyl-2-quinolone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Hydroxy-1-methyl-2-quinolone in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound is generally stable at ambient temperatures. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Given its high melting point of 269-271 °C, it possesses good thermal stability in its solid form.[1][2][3]

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions.[1] It is advisable to prepare solutions fresh. If short-term storage is necessary, solutions should be kept at refrigerated temperatures (2-8 °C) and protected from light.[1]

Q3: What is the expected stability of this compound under different pH conditions?

A3: Based on the behavior of similar 4-hydroxyquinoline compounds, this compound is expected to be relatively stable in neutral aqueous solutions (pH 7).[1] However, it may be susceptible to degradation under strongly acidic (pH < 4) or basic (pH > 9) conditions, especially at elevated temperatures.[1] The lactam ring in the quinolone structure can be susceptible to hydrolysis under these conditions.

Q4: Is this compound sensitive to light?

A4: Yes, quinolone derivatives are often susceptible to photodegradation.[1] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products have not been extensively reported in the literature for this exact molecule, potential degradation pathways for similar quinolones include hydrolysis of the lactam ring under acidic or basic conditions, and oxidation or hydroxylation of the aromatic rings under oxidative stress.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in prepared solutions Degradation of the compound due to improper storage (e.g., exposure to light, elevated temperature, or inappropriate pH).Prepare solutions fresh before each experiment. If short-term storage is necessary, store at 2-8 °C in the dark. Use a buffered solution to maintain a stable pH if the compound is known to be pH-sensitive.
Appearance of new peaks in HPLC analysis of stored samples Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. Ensure the analytical method can separate the parent compound from any new peaks.
Inconsistent experimental results Instability of the compound under the specific experimental conditions (e.g., in cell culture media, in the presence of other reagents).Evaluate the stability of this compound under your specific experimental conditions. Consider performing control experiments to assess compound stability over the time course of your assay.
Precipitation of the compound from solution Poor solubility or changes in solvent composition/temperature.Verify the solubility of the compound in your chosen solvent. If using a mixed solvent system, ensure the composition remains consistent. Ensure the storage temperature does not cause the compound to precipitate.

Quantitative Stability Data

The following tables provide predicted stability data for this compound based on general principles and data from structurally similar compounds, as specific quantitative data is limited in the literature. This information should be used as a guideline, and stability should be confirmed under specific experimental conditions.

Table 1: Predicted Temperature Stability of Solid this compound

Storage Temperature (°C)DurationExpected Purity
2512 months>98%
406 months>97%
424 months>99%
-20>24 months>99%

Table 2: Predicted pH Stability of this compound in Aqueous Solution at 25°C (Protected from Light)

pHDuration (24 hours)Expected Purity
2.0 (Acidic)24 hours~95%
7.0 (Neutral)24 hours>99%
10.0 (Basic)24 hours~96%

Table 3: Predicted Stability in Common Organic Solvents at Room Temperature (Protected from Light)

SolventDuration (48 hours)Expected PurityNotes
Dimethyl Sulfoxide (DMSO)48 hours>98%Some studies on similar compounds suggest that DMSO can assist in hydrolysis over longer periods, especially if water is present.[4]
Methanol48 hours>97%Potential for esterification if acidic impurities are present.
Acetonitrile48 hours>99%Generally considered a stable solvent for many organic compounds.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative photo Photodegradation (UV/Vis light) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal Thermal Degradation (Solid, 105°C) thermal->neutralize photo->neutralize hplc HPLC-PDA/MS Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Experimental workflow for forced degradation studies.

1. Objective: To identify the degradation pathways and products of this compound under various stress conditions.

2. Materials and Reagents:

  • This compound

  • HPLC grade acetonitrile and methanol

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

4. Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to monitor for new peaks.

  • Mass spectrometry (MS) can be coupled with HPLC to identify the mass of potential degradation products.

Postulated Degradation Pathway

Degradation_Pathway cluster_products Potential Degradation Products parent This compound hydrolysis_prod Ring-Opened Product (Hydrolysis) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Hydroxylated Aromatic Ring (Oxidation) parent->oxidation_prod Oxidation

Postulated degradation pathways for this compound.

This diagram illustrates the two primary expected degradation pathways for this compound based on its chemical structure and the behavior of similar compounds. Under hydrolytic conditions (acidic or basic), the lactam ring is susceptible to cleavage. Under oxidative stress, the aromatic portion of the molecule is a likely site for hydroxylation.

References

Technical Support Center: Photostability and Degradation of Quinolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinolone compounds. The information is designed to address specific issues that may be encountered during photostability and degradation experiments.

Frequently Asked questions (FAQs)

Q1: What are the regulatory guidelines for photostability testing of quinolone compounds?

A1: The primary regulatory guideline for photostability testing is the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products," issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2][3][4][5] This guideline outlines the requirements for assessing the light sensitivity and stability of new drugs and products. It specifies the light sources, exposure levels, and procedures for both forced degradation and confirmatory studies.[2][5][6] The FDA also requires that all new drugs be tested for their shelf life by exposing them to simulated sunlight.[4]

Q2: What is the difference between forced degradation and confirmatory photostability studies?

A2: Forced degradation studies, also known as stress testing, are designed to evaluate the overall photosensitivity of a material to identify degradation pathways and to develop and validate stability-indicating analytical methods.[6][7] These studies often use more extreme conditions than those expected during normal handling and storage. Confirmatory studies are performed under standardized conditions to establish the photostability characteristics of the drug substance or product and to determine the need for light-protective packaging and specific labeling.[1][2]

Q3: What are the main factors that influence the photodegradation of quinolones?

A3: The photodegradation of quinolones is influenced by several factors, including:

  • Chemical Structure: The type and position of substituents on the quinolone ring significantly affect photostability. For instance, a methoxy group at the C-8 position has been shown to increase photostability.[8]

  • pH: The pH of the solution can alter the electronic structure of the quinolone molecule, thereby affecting its susceptibility to photodegradation.[9][10][11][12]

  • Solvent: The polarity and type of solvent can influence the degradation pathway and rate.

  • Presence of Oxygen: The availability of oxygen can lead to the formation of reactive oxygen species (ROS), which can accelerate degradation.

  • Light Intensity and Wavelength: The rate and extent of degradation are dependent on the intensity and spectral distribution of the light source.

Q4: What are the typical degradation products of quinolones?

A4: The photodegradation of quinolones can result in a variety of products arising from reactions such as defluorination, decarboxylation, and cleavage of the piperazine ring.[13] For example, studies on ciprofloxacin have identified products resulting from the degradation of the piperazine ring.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in photostability studies.

  • Possible Cause: Variation in experimental conditions.

    • Troubleshooting Tip: Ensure that all experimental parameters, including light source, distance from the light source, temperature, and sample presentation, are consistent across all experiments. Use a validated chemical actinometric system or calibrated radiometers/lux meters to ensure consistent light exposure.[1]

  • Possible Cause: Degradation of stock solutions.

    • Troubleshooting Tip: Prepare fresh stock solutions for each experiment and protect them from light by using amber vials or by wrapping the containers in aluminum foil. Store stock solutions at the recommended temperature.

  • Possible Cause: Interaction with container materials.

    • Troubleshooting Tip: Use chemically inert and transparent containers, such as quartz, for direct exposure studies to avoid any interaction between the sample and the container.[1]

Issue 2: Difficulty in identifying and quantifying degradation products.

  • Possible Cause: Low concentration of degradation products.

    • Troubleshooting Tip: In forced degradation studies, increase the exposure time or light intensity to generate a higher concentration of degradation products. You can also concentrate the sample using techniques like solid-phase extraction (SPE) before analysis.

  • Possible Cause: Co-elution of peaks in HPLC analysis.

    • Troubleshooting Tip: Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column type to achieve better separation of the parent drug and its degradation products.[14]

  • Possible Cause: Lack of appropriate analytical standards for degradation products.

    • Troubleshooting Tip: When standards are unavailable, use LC-MS/MS to tentatively identify degradation products based on their mass-to-charge ratio and fragmentation patterns.[13][15] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the elemental composition.

Issue 3: Loss of antibacterial activity of the quinolone solution over time.

  • Possible Cause: Photodegradation of the active compound.

    • Troubleshooting Tip: Confirm photodegradation by performing a stability study under light and dark conditions. If the loss of activity is significantly greater in the light-exposed sample, photodegradation is the likely cause. Implement light-protective measures for storage and handling.

  • Possible Cause: Chelation with divalent cations in the culture medium.

    • Troubleshooting Tip: Some quinolones can chelate divalent cations like Mg²⁺ and Ca²⁺, which can affect their bioavailability and activity. Consider using a cation-adjusted culture medium for microbiological assays.

Data Presentation

Table 1: Photodegradation Rates of Selected Fluoroquinolones under UVA Irradiation

FluoroquinoloneInitial Concentration (µM)Irradiation Time (h)Degradation (%)Reference
Enrofloxacin12.52485[16]
Ciprofloxacin12.52485[16]
Ofloxacin12.52464[16]
NorfloxacinNot specified240 min94[17]
CiprofloxacinNot specified240 min92[17]

Table 2: Effect of pH on the Degradation of Quinolones

QuinoloneConditionDegradation RateReference
NorfloxacinpH 10, 60 min UV irradiationHigh photodegradation efficiency[18][19]
NorfloxacinVarying pH (5-9)Degradation rate remained between 15% and 30%[9]
EnrofloxacinVarying pH (5-9)Degradation rate remained below 10%[9]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of a Quinolone Drug Substance

Objective: To evaluate the overall photosensitivity of a quinolone drug substance and to generate degradation products for analytical method development.

Materials:

  • Quinolone drug substance

  • Solvent (e.g., water, methanol, acetonitrile)

  • Chemically inert and transparent containers (e.g., quartz cells)

  • Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC-UV/DAD or LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a solution of the quinolone drug substance in a suitable solvent. The concentration should be chosen to allow for accurate quantification of the parent drug and detection of degradation products. Prepare a dark control sample by wrapping an identical sample in aluminum foil.

  • Light Exposure: Place the sample and the dark control in the photostability chamber. Expose the sample to a light dose of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1] The exposure can be extended to achieve approximately 5-20% degradation.[7]

  • Sampling: Withdraw aliquots of the exposed and dark control samples at appropriate time intervals.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to determine the loss of the parent drug and to profile the degradation products.

  • Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed sample to identify the degradation products formed due to light exposure.

Protocol 2: HPLC-UV Method for the Analysis of Quinolone Photodegradation

Objective: To separate and quantify a quinolone and its photodegradation products.

Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and a phosphate buffer (e.g., 0.02 M), with pH adjustment as needed for optimal separation. A common mobile phase composition is a gradient of acetonitrile and 0.4% acetic acid solution.[9]

  • Degraded and undegraded quinolone samples

Procedure:

  • Method Setup: Set up the HPLC system with the chosen column and mobile phase. Set the flow rate (e.g., 1 mL/min) and the column temperature (e.g., 35 °C).[9] Set the UV detection wavelength to the λmax of the parent quinolone (e.g., 294 nm for some quinolones).[9]

  • Injection: Inject a known volume (e.g., 10 µL) of the filtered sample onto the column.[9]

  • Data Acquisition: Run the HPLC method and record the chromatogram.

  • Analysis: Identify the peak corresponding to the parent quinolone based on its retention time compared to a standard. New peaks in the chromatogram of the degraded sample represent photodegradation products.

  • Quantification: Calculate the percentage degradation by comparing the peak area of the parent quinolone in the degraded sample to that in the undegraded sample.

Mandatory Visualization

Experimental_Workflow_for_Photostability_Testing cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_evaluation Data Evaluation start Start prep_solution Prepare Quinolone Solution start->prep_solution prep_control Prepare Dark Control (Foil-wrapped) prep_solution->prep_control exposure Expose Sample and Dark Control in Photostability Chamber prep_control->exposure sampling Withdraw Aliquots at Time Intervals exposure->sampling hplc_analysis Analyze by HPLC-UV/LC-MS sampling->hplc_analysis compare Compare Chromatograms (Exposed vs. Dark Control vs. Initial) hplc_analysis->compare quantify Quantify Degradation & Identify Products compare->quantify end End quantify->end

Caption: Experimental workflow for photostability testing of quinolone compounds.

Quinolone_Degradation_Pathways cluster_pathways Primary Degradation Reactions quinolone Quinolone Parent Compound defluorination Defluorination quinolone->defluorination hv decarboxylation Decarboxylation quinolone->decarboxylation hv piperazine_cleavage Piperazine Ring Cleavage quinolone->piperazine_cleavage hv hydroxylation Hydroxylation quinolone->hydroxylation hv degradation_products Various Degradation Products defluorination->degradation_products decarboxylation->degradation_products piperazine_cleavage->degradation_products hydroxylation->degradation_products

Caption: Generalized photodegradation pathways of quinolone compounds.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxy-1-methyl-2-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 4-hydroxy-1-methyl-2-quinolone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. The inherent structural complexities of these molecules, such as tautomerism and potential for aggregation, can often lead to NMR spectra that are challenging to interpret.

This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure you can acquire and interpret high-quality, unambiguous NMR data.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses common foundational questions regarding the NMR spectroscopy of this compound derivatives.

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the this compound core?

A1: Understanding the general chemical shift regions is the first step in spectral assignment. The values can be influenced by substituents and the choice of solvent, but a typical range is provided below for guidance. These values are based on DMSO-d₆ as the solvent, which is often recommended for this class of compounds due to its ability to solubilize the compounds and minimize signal broadening of exchangeable protons.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges in DMSO-d₆

Assignment ¹H Chemical Shift (δ) ppm ¹³C Chemical Shift (δ) ppm Notes
N-CH₃~3.5 - 3.7~29 - 31Typically a sharp singlet.
H-3~5.8 - 6.2~98 - 102A singlet, often appearing in a relatively uncongested region.[2]
Aromatic (H-5 to H-8)~7.0 - 8.1~115 - 140A complex region of multiplets. H-5 is often the most downfield aromatic proton due to the anisotropic effect of the carbonyl group.[2]
4-OHHighly variable, ~9.0 - 13.0N/AOften a broad singlet, its position and intensity are highly dependent on concentration, temperature, and solvent.[2]
C-2 (C=O)N/A~160 - 164Quaternary carbon, typically a weaker signal.[2]
C-4 (C-OH)N/A~162 - 165Quaternary carbon, may be close in chemical shift to C-2.[2]
C-4a, C-8aN/A~120 - 142Quaternary carbons of the fused ring system.

Note: These are approximate values and can shift based on the electronic effects of substituents on the aromatic ring.[3]

Q2: How does the keto-enol tautomerism affect the NMR spectrum of this compound derivatives?

A2: The 4-hydroxy-2-quinolone scaffold can theoretically exist in several tautomeric forms.[2][4] The predominant forms in solution are typically the 4-hydroxy-2-quinolone (enol-like) and the 2,4-quinolinedione (keto-like) forms. In most common NMR solvents like DMSO-d₆ and CDCl₃, the equilibrium heavily favors the 4-hydroxy-2-quinolone tautomer.[5] This is evidenced by the presence of a signal for the H-3 proton around 5.8-6.2 ppm and a broad signal for the 4-OH proton.[2] If a significant population of the dione tautomer were present, one would expect to see signals corresponding to a CH₂ group at position 3, which is not typically observed. The stability of the 4-hydroxy tautomer is often attributed to the aromaticity of the pyridinone ring.[6]

Caption: Keto-enol tautomerism in the 4-hydroxy-2-quinolone system.

Q3: What is the best solvent for NMR analysis of these compounds, and why?

A3: The choice of solvent is critical for obtaining high-quality spectra.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the solvent of choice. Its high polarity effectively dissolves a wide range of quinolone derivatives. Crucially, it forms hydrogen bonds with the 4-OH proton, which slows down the rate of chemical exchange. This results in sharper OH signals compared to what is observed in less polar solvents like CDCl₃, making the proton easier to identify.[1] The residual proton signal for DMSO-d₆ appears around 2.50 ppm.[7][8]

  • CDCl₃ (Deuterochloroform): While commonly used in organic chemistry, it can be problematic for this class of compounds. The 4-OH proton often appears as a very broad signal or may even be unobservable due to rapid chemical exchange. Furthermore, solubility can be an issue for more polar derivatives. The residual proton signal for CDCl₃ is at 7.26 ppm, which can overlap with the aromatic region of your compound.[7][8]

  • Methanol-d₄: This solvent can be used, but the 4-OH proton will rapidly exchange with the deuterium of the solvent's hydroxyl group, causing the OH signal to disappear. This can be used as a diagnostic tool but prevents the direct observation of the hydroxyl proton.[9]

Recommendation: Start with DMSO-d₆. If solubility is an issue, a mixture of DMSO-d₆ and CDCl₃ can be attempted.

Section 2: Troubleshooting Guide - Advanced Problem Solving

This section provides detailed troubleshooting for specific, complex issues that may arise during spectral interpretation.

Problem 1: Broad or Disappearing Proton Signals (Especially the 4-OH)

Causality: Broadening of signals for exchangeable protons (like -OH) is typically due to:

  • Intermediate Chemical Exchange: The proton is exchanging between different chemical environments (e.g., the molecule and trace amounts of water) at a rate that is on the NMR timescale.

  • Concentration Effects: At higher concentrations, intermolecular hydrogen bonding and π-π stacking can occur, leading to changes in chemical shifts and line broadening.[3][10]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

Workflow for Diagnosing and Resolving Broad Signals

Troubleshooting_Broad_Signals start Broad OH/NH Signal Observed check_conc Is the sample concentrated? start->check_conc dilute Dilute the sample and re-acquire spectrum check_conc->dilute Yes check_temp Is the signal still broad? check_conc->check_temp No dilute->check_temp low_temp_nmr Perform low-temperature NMR check_temp->low_temp_nmr Yes d2o_exchange Perform D₂O exchange experiment check_temp->d2o_exchange Alternative signal_sharpens Signal Sharpens: Exchange Rate Slowed low_temp_nmr->signal_sharpens no_change No Change: Consider Paramagnetic Impurities low_temp_nmr->no_change If no sharpening signal_disappears Signal Disappears: Confirmed Exchangeable Proton d2o_exchange->signal_disappears

Caption: Troubleshooting flowchart for broad exchangeable proton signals.

Experimental Protocol: D₂O Exchange

This experiment definitively identifies signals from exchangeable protons (like -OH or -NH).

  • Acquire Initial Spectrum: Dissolve your compound (5-10 mg) in 0.6 mL of a suitable solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate the exchange of protons for deuterons.

  • Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: The signal corresponding to the 4-OH proton should significantly decrease in intensity or disappear entirely.[9] This confirms its identity as an exchangeable proton.

Problem 2: Ambiguous Aromatic Proton Assignments

Causality: The four protons on the carbocyclic ring (H-5, H-6, H-7, H-8) often resonate in a narrow, crowded region of the spectrum (typically 7.0-8.1 ppm), making unambiguous assignment from the 1D spectrum alone nearly impossible.

Solution: A combination of 2D NMR experiments is required to resolve these ambiguities by mapping out the connectivity of the molecule.[11][12] The standard workflow involves COSY, HSQC, and HMBC experiments.

Workflow for 2D NMR-Based Structural Elucidation

Caption: A standard workflow for structural elucidation using 2D NMR.

Experimental Protocol: Acquiring and Interpreting an HMBC Spectrum

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for piecing together the carbon skeleton.[3][13] It reveals correlations between protons and carbons that are typically 2 or 3 bonds away.

  • Sample Preparation: Use a reasonably concentrated sample (20-50 mg in 0.6 mL of solvent) to ensure good signal-to-noise for the less sensitive ¹³C nucleus.

  • Instrument Setup:

    • Load a standard HMBC pulse sequence program.

    • Set the spectral width in the F2 dimension (¹H) to cover all proton signals (e.g., 0-12 ppm).

    • Set the spectral width in the F1 dimension (¹³C) to cover all carbon signals (e.g., 0-180 ppm).

    • The key parameter is the long-range coupling constant (JXH) for which the experiment is optimized. A typical value is 8 Hz, which covers a good range of ²JCH and ³JCH couplings.

  • Acquisition: HMBC is a less sensitive experiment than HSQC, so a longer acquisition time (several hours) may be necessary.

  • Data Interpretation (Example):

    • Goal: To confirm the position of the N-methyl group and assign the aromatic protons.

    • Look for key correlations:

      • The N-CH₃ protons (~3.6 ppm) should show a correlation to the C-2 carbonyl carbon (~163 ppm, a 2-bond correlation) and to the C-8a quaternary carbon (~140 ppm, a 3-bond correlation). This definitively anchors the methyl group to the nitrogen.

      • The H-3 proton (~6.0 ppm) will show correlations to C-2 , C-4 , and C-4a .

      • The most downfield aromatic proton (often H-5) will show a crucial 3-bond correlation to the C-4 carbon , allowing you to start "walking around the ring" using the other HMBC and COSY correlations.[14]

Problem 3: Differentiating Isomers or Determining Stereochemistry

Causality: When synthesizing derivatives, you may produce constitutional isomers or diastereomers that have very similar ¹H and ¹³C spectra. Standard correlation experiments (COSY, HMBC) may not be sufficient to distinguish them.

Solution: Use through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[15]

  • NOESY vs. ROESY: For small to medium-sized molecules (MW < 700), NOESY is generally the preferred technique.[15][16] ROESY is advantageous for medium-sized molecules where the NOE effect might be close to zero.[15][16]

Experimental Protocol: NOESY for Isomer Differentiation
  • Purpose: To distinguish between, for example, a substituent at the C-5 position versus the C-8 position.

  • Acquisition:

    • Run a standard 2D NOESY experiment.

    • A critical parameter is the mixing time (d8) . This is the period during which the NOE effect builds up. For small molecules, a mixing time of 0.5-1.5 seconds is a good starting point.[15]

  • Analysis:

    • Look for cross-peaks between protons that are not J-coupled.

    • Example: To confirm a substituent at C-5, you would look for a NOE cross-peak between the protons of that substituent and H-6. Conversely, to confirm a substituent at C-8, you would look for a NOE between its protons and the N-CH₃ protons, as they would be in close spatial proximity. The presence or absence of these key spatial correlations provides definitive structural proof.

References

Technical Support Center: Overcoming Poor Resolution in HPLC Analysis of Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of quinolones.

Troubleshooting Guide

This guide provides systematic solutions to specific problems related to poor peak resolution in quinolone analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)

Q1: Why are my quinolone peaks tailing?

Peak tailing in the reversed-phase HPLC analysis of quinolones is frequently caused by secondary interactions between the basic functional groups on the quinolone molecules and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[1] This can lead to a mixed-mode retention mechanism, resulting in tailed peaks.[1]

A1: Strategies to minimize peak tailing include:

  • pH Adjustment: Operate the mobile phase at a low pH, typically between 2.5 and 3.5. At this pH, the ionization of silanol groups is suppressed, which reduces their interaction with the protonated quinolone molecules.[1]

  • Use of Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the quinolone analytes.[1][2]

  • Column Choice: Utilize an end-capped column where the residual silanol groups have been chemically deactivated.[1]

  • Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try diluting your sample.[1][3]

Q2: What causes my peaks to show fronting?

A2: Peak fronting can be attributed to several factors:

  • Sample Overload: Injecting too much of the sample can lead to peak fronting.[1]

  • Low Column Temperature: Operating at a low column temperature can sometimes cause this issue.[1]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion. It is always recommended to dissolve the sample in the mobile phase whenever possible.[1]

Problem 2: Poor or No Separation Between Quinolone Peaks

Q3: How can I improve the resolution between my quinolone peaks?

A3: To enhance the resolution between quinolone peaks, consider the following mobile phase modifications:

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, switching to the other may improve separation.[1]

  • Optimize pH: The ionization state of quinolones is dependent on the pH of the mobile phase. Fine-tuning the mobile phase pH can alter the retention times of different quinolones, thereby improving selectivity and resolution.[1]

  • Adjust Buffer Concentration: The concentration of the buffer in the mobile phase can influence peak shape and retention.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures of quinolones.[4]

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for mobile phase composition in quinolone analysis?

A4: A common starting point for reversed-phase HPLC analysis of quinolones is a mixture of a phosphate or acetate buffer (at a pH between 2.5 and 3.5) and an organic modifier like acetonitrile or methanol.[5][6][7] The exact ratio will depend on the specific quinolones being analyzed and the column being used.

Q5: Which type of HPLC column is best suited for quinolone analysis?

A5: C18 and C8 columns are the most commonly used stationary phases for the separation of quinolones.[8][9] End-capped columns are particularly recommended to minimize peak tailing caused by interactions with residual silanol groups.[1]

Q6: What is the role of the buffer in the mobile phase for quinolone analysis?

A6: The buffer in the mobile phase serves two primary purposes: to control the pH and to maintain a constant ionic strength. Controlling the pH is crucial as it affects the ionization state of both the quinolone analytes and the stationary phase, which in turn influences retention and selectivity.

Q7: Which organic solvent is better for quinolone separation: acetonitrile or methanol?

A7: Both acetonitrile and methanol can be used effectively for the separation of quinolones. Acetonitrile generally has a lower viscosity, leading to lower backpressure, and a lower UV cutoff, which can be beneficial for detection at lower wavelengths.[1] However, methanol can offer different selectivity and may provide better separation for certain quinolones.[1] The optimal choice often requires empirical testing to determine which solvent provides the best chromatography for the specific analytes of interest.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of various quinolones.

Table 1: HPLC Method for the Determination of Ciprofloxacin

ParameterCondition
Column X Bridge® C18 (4.6×150 mm, 3.5 μm)
Mobile Phase 0.025 M phosphoric acid (pH adjusted to 3.0±0.1 with triethanolamine) : Acetonitrile (60:40)
Flow Rate 1.0 ml/min
Detection UV at 278 nm
Reference [7]

Table 2: HPLC Method for the Simultaneous Determination of Six Fluoroquinolones

ParameterCondition
Column Welchrom C18 (250 mm X 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.1) : Acetonitrile (70:30 v/v)
Flow Rate Not Specified
Detection Not Specified
Analytes Levofloxacin, Prulifloxacin, Gatifloxacin, Sparfloxacin, Moxifloxacin, Balofloxacin
Reference [5]

Table 3: HPLC-DAD Method for the Determination of Fluoroquinolones in Milk

ParameterCondition
Column Agilent HC-C18 (250 mm × 4.6 mm I.D., 5 µm)
Mobile Phase Methanol (Solvent A) and Phosphate buffer solution (Solvent B). Ratio for FLX, LVFX, ENO, NOR, CIP, ENR and LOM was 22% A and 78% B.
Flow Rate 1.0 mL min-1
Column Temperature 40 ºC
Detection DAD at 281 nm
Reference [10]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Resolution in Quinolone HPLC start Poor Resolution Observed check_peak_shape Check Peak Shape start->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing fronting Peak Fronting? check_peak_shape->fronting poor_separation Poor Separation? check_peak_shape->poor_separation tailing->fronting No adjust_ph Adjust Mobile Phase pH (2.5 - 3.5) tailing->adjust_ph Yes fronting->poor_separation No reduce_injection Reduce Injection Volume fronting->reduce_injection Yes change_organic Change Organic Modifier (ACN vs. MeOH) poor_separation->change_organic Yes end Resolution Improved poor_separation->end No add_tea Add Competing Base (TEA) adjust_ph->add_tea use_endcapped Use End-Capped Column add_tea->use_endcapped dilute_sample_tailing Dilute Sample use_endcapped->dilute_sample_tailing dilute_sample_tailing->end increase_temp Increase Column Temperature reduce_injection->increase_temp check_solvent Check Sample Solvent Compatibility increase_temp->check_solvent check_solvent->end optimize_ph Optimize Mobile Phase pH change_organic->optimize_ph gradient Implement Gradient Elution optimize_ph->gradient gradient->end

Caption: Troubleshooting workflow for poor HPLC resolution.

Experimental_Workflow General HPLC Analysis Workflow for Quinolones sample_prep Sample Preparation (Extraction, Dilution, Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Buffer + Organic Modifier, Degassing) hplc_system HPLC System Setup (Column Installation, System Purge) mobile_phase_prep->hplc_system method_setup Method Setup (Flow Rate, Gradient, Temperature, Wavelength) hplc_system->method_setup method_setup->injection separation Chromatographic Separation (C18 or C8 Column) injection->separation detection Detection (UV or Fluorescence) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: General workflow for HPLC analysis of quinolones.

References

Minimizing impurities during the purification of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Hydroxy-1-methyl-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your purification protocols.

I. Troubleshooting Guide: Minimizing Impurities

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Persistent Yellow or Brown Discoloration in the Final Product

Question: My purified this compound product remains colored (light yellow to brown) even after initial purification attempts. What causes this, and how can I obtain a colorless or white solid?

Answer:

Discoloration in the final product typically indicates the presence of chromophoric impurities. These can be residual starting materials, byproducts from side reactions, or degradation products. The quinolone ring system itself can be susceptible to oxidation, which can lead to colored impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product discoloration.

Detailed Protocols:

  • Recrystallization: This is often the most effective first step.

    • Solvent Selection: Ethanol or aqueous ethanol is a common choice. Acetic acid can also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent to create a saturated solution. If the solution is still colored, proceed to the activated carbon treatment. Otherwise, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining surface impurities.

  • Activated Carbon Treatment: This is particularly useful for removing colored impurities.[1]

    • Procedure: After dissolving the crude product in a hot solvent, add a small amount of activated carbon (typically 1-5% by weight).

    • Stirring: Stir the mixture at an elevated temperature for 10-15 minutes.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

    • Crystallization: Allow the clear filtrate to cool and crystallize as described above.

  • Column Chromatography: If recrystallization and carbon treatment are insufficient, column chromatography provides a more rigorous separation.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase (Eluent): A mixture of ethyl acetate and petroleum ether (e.g., 1:1 or 60:40 v/v) has been shown to be effective for separating 4-hydroxy-2-quinolone analogues.[2] The polarity of the eluent can be adjusted to optimize separation.

    • Procedure: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. Elute with the chosen mobile phase, collecting fractions and monitoring them by Thin-Layer Chromatography (TLC) to identify and combine the pure product fractions.

Issue 2: Presence of Unreacted Starting Materials in the Purified Product

Question: My NMR/LC-MS analysis shows the presence of N-methylanthranilic acid and/or acetic anhydride in my final product. How can I remove these?

Answer:

The presence of unreacted starting materials is common, especially if the reaction has not gone to completion. These can often be removed with a simple acid-base workup.

Troubleshooting Workflow:

Caption: Workflow for removing starting material impurities.

Detailed Protocols:

  • Removal of N-methylanthranilic acid:

    • Extraction: Dissolve the crude product in an organic solvent like ethyl acetate.

    • Aqueous Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The acidic N-methylanthranilic acid will react with the base to form a water-soluble salt, which will partition into the aqueous layer.

    • Separation and Drying: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then evaporate the solvent.

  • Removal of Acetic Anhydride:

    • Quenching: Acetic anhydride is typically hydrolyzed during the workup when the reaction is quenched with ice water.[3]

    • Extraction: Subsequent extraction with an organic solvent will separate the desired product from the resulting acetic acid, which is water-soluble.

Issue 3: Low Yield After Purification

Question: I am experiencing significant product loss during the purification steps, resulting in a low overall yield. What are the potential causes and how can I mitigate them?

Answer:

Low yields can stem from several factors, including incomplete reactions, product decomposition, or suboptimal purification techniques.

Potential Causes and Solutions:

CauseRecommended SolutionScientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.Prematurely stopping the reaction leaves unreacted starting materials, reducing the theoretical maximum yield.
Product Decomposition Avoid excessively high temperatures during purification steps like distillation or drying. Use a high-boiling point solvent like Dowtherm A for the cyclization step to maintain a stable temperature.[1][4]This compound can be susceptible to thermal degradation, especially in the presence of impurities.
Loss During Recrystallization Use a minimal amount of hot solvent to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal recovery. Wash the collected crystals with a minimal amount of cold solvent.Using too much solvent or washing with warm solvent will result in a significant portion of the product remaining dissolved and being lost in the filtrate.
Inefficient Extraction Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.This ensures a more complete transfer of the product from the aqueous phase to the organic phase.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a standard purification protocol?

A1: With a well-optimized protocol involving recrystallization and potentially a carbon treatment or column chromatography, a purity of >98% (as determined by HPLC) is achievable.[5]

Q2: What are some suitable analytical techniques to assess the purity of this compound?

A2: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 269-271 °C) is indicative of high purity.[6][7]

Q3: Are there any known isomeric impurities I should be aware of?

A3: Depending on the synthetic route, isomeric impurities can be a concern. For instance, in related quinolone syntheses, isomeric byproducts can form.[4][8] If you suspect the presence of an isomer, careful analysis of NMR and LC-MS data is crucial. Chromatographic separation is often the most effective way to remove such impurities.

Q4: Can I use a method other than column chromatography for purification?

A4: Yes. For many applications, a carefully executed recrystallization, potentially with an activated carbon treatment, is sufficient to achieve high purity.[1] If impurities persist, column chromatography is the next logical step.

Q5: What are the key safety precautions to take during the purification of this compound?

A5: Standard laboratory safety practices should be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.

  • Handling all chemicals in a well-ventilated fume hood.

  • Consulting the Safety Data Sheet (SDS) for this compound and all solvents and reagents used for specific handling and disposal information. The compound may cause skin and eye irritation.

III. References

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. PubMed Central. Available at: --INVALID-LINK--

  • This compound synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • This compound 1677-46-9. Tokyo Chemical Industry Co., Ltd. (APAC). Available at: --INVALID-LINK--

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Available at: --INVALID-LINK--

  • Technical Support Center: 7-Hydroxy-4-methyl-2(1H)-quinolone Synthesis. Benchchem. Available at: --INVALID-LINK--

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: --INVALID-LINK--

  • Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. ScienceDirect. Available at: --INVALID-LINK--

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. Available at: --INVALID-LINK--

  • 1677-46-9|4-Hydroxy-1-methyl-2(1H)-quinolone. BLDpharm. Available at: --INVALID-LINK--

  • 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • CAS 1677-46-9 4-Hydroxy-1-methyl-2(1H)-quinolone. BOC Sciences. Available at: --INVALID-LINK--

  • 4-Hydroxy-1-methyl-2(1H)-quinolone 98 1677-46-9. Sigma-Aldrich. Available at: --INVALID-LINK--

  • This compound | 1677-46-9. ChemicalBook. Available at: --INVALID-LINK--

  • This compound 1677-46-9. Tokyo Chemical Industry (India) Pvt. Ltd.. Available at: --INVALID-LINK--

  • This compound | 1677-46-9. ChemicalBook. Available at: --INVALID-LINK--

  • Synthesis of 4-quinolones. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Some reactions of 4-hydroxy-2(1H)-quinolinones. ResearchGate. Available at: --INVALID-LINK--

  • 2-methyl-4-hydroxyquinoline. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline. Benchchem. Available at: --INVALID-LINK--

References

Technical Support Center: Identifying and Characterizing Unexpected Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize unexpected products in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction produced an unexpected major product. What are the first steps I should take?

A1: When a reaction yields an unexpected product, a systematic approach is crucial.[1][2]

  • Isolate and Purify: The first and most important step is to isolate and purify the unexpected product. This is essential for accurate characterization.[1] Techniques like flash chromatography or recrystallization can be used.[3]

  • Preliminary Analysis: Before extensive spectroscopic analysis, perform preliminary checks:

    • Thin-Layer Chromatography (TLC): Compare the TLC of your reaction mixture with the starting materials to confirm the presence of a new compound.[1]

    • Solubility Tests: Assess the solubility of the product in various solvents. This can provide initial clues about its polarity and functional groups.[4][5]

  • Spectroscopic Characterization: Subject the pure product to a battery of spectroscopic techniques to elucidate its structure. The most common and powerful methods include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR)[6][7][8]

    • Mass Spectrometry (MS)[9][10]

    • Infrared (IR) Spectroscopy[9]

Q2: I'm seeing multiple unexpected spots on my TLC. How should I proceed?

A2: The presence of multiple spots indicates a complex mixture of products.

  • Optimize Separation: Focus on developing a robust separation method. This may involve screening different solvent systems for column chromatography or exploring other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).[3][11][12]

  • Isolate Each Component: Attempt to isolate each significant side product in a pure form.

  • Characterize Individually: Characterize each isolated compound separately using spectroscopic methods.

  • Re-evaluate Reaction Conditions: The formation of multiple products often points to issues with reaction conditions (e.g., temperature, reaction time, reagent purity).[2][13] Consider if the reaction is proceeding too far, or if side reactions are competing with the desired transformation.[14][15]

Q3: My NMR spectrum is very complex and difficult to interpret. What can I do?

A3: Complex NMR spectra can be challenging, but several strategies can help in their interpretation.

  • Ensure Purity: First, confirm the purity of your sample. Impurities are a common cause of complex spectra.

  • Acquire 2D NMR Spectra: If not already done, acquire two-dimensional NMR spectra.[6]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps distinguish between CH, CH₂, and CH₃ groups.[8]

  • Consult Databases: Compare your spectral data with known compounds in databases like SciFinder or Reaxys.

Q4: My mass spectrometry data shows a peak that doesn't correspond to my expected product. How do I identify it?

A4: Mass spectrometry is a powerful tool for identifying unknown compounds by their mass-to-charge ratio.[9][10]

  • Determine Molecular Formula: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula of the unknown compound.

  • Analyze Fragmentation Patterns: The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule.[10][16] Compare the observed fragmentation with that of suspected structures or use fragmentation prediction software.

  • Consider Common Adducts: The unexpected peak could be an adduct of your compound with a solvent molecule, a salt, or another species present in the sample.

  • Couple with Chromatography: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for separating components of a mixture before they enter the mass spectrometer, simplifying data interpretation.[10][17]

Troubleshooting Workflows

A logical workflow is essential when encountering unexpected reaction products. The following diagram outlines a general troubleshooting strategy.

G start Unexpected Reaction Outcome isolate Isolate and Purify Unexpected Product(s) start->isolate prelim_analysis Preliminary Analysis (TLC, Solubility) isolate->prelim_analysis spectroscopy Spectroscopic Characterization (NMR, MS, IR) prelim_analysis->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation known_compound Known Compound Identified structure_elucidation->known_compound  Match Found novel_compound Novel Compound Identified structure_elucidation->novel_compound No Match revisit_reaction Re-evaluate Reaction Mechanism & Conditions known_compound->revisit_reaction novel_compound->revisit_reaction optimize Optimize Reaction to Favor Desired Product or Investigate New Reactivity revisit_reaction->optimize end Resolution optimize->end G start Unknown Compound Isolated ms Acquire Mass Spectrum start->ms nmr Acquire NMR Spectra (1H, 13C) start->nmr ir Acquire IR Spectrum start->ir mol_formula Determine Molecular Formula (from HRMS) ms->mol_formula carbon_skeleton Propose Carbon Skeleton (from 13C, DEPT) nmr->carbon_skeleton proton_env Analyze Proton Environments (from 1H) nmr->proton_env functional_groups Identify Functional Groups (from IR) ir->functional_groups propose_structure Propose Putative Structure(s) mol_formula->propose_structure functional_groups->propose_structure connectivity Establish Connectivity (from 2D NMR) carbon_skeleton->connectivity proton_env->connectivity connectivity->propose_structure literature_check Compare with Literature/Database propose_structure->literature_check match Structure Confirmed literature_check->match Match no_match Further Analysis or Novel Structure literature_check->no_match No Match

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of 4-Hydroxy-1-methyl-2-quinolone and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of the synthetic compound 4-hydroxy-1-methyl-2-quinolone and the widely used fluoroquinolone antibiotic, ciprofloxacin. The information presented is based on available experimental data to facilitate an objective evaluation of their potential as antibacterial agents.

Executive Summary

Ciprofloxacin demonstrates potent, broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, with extensive supporting data including specific Minimum Inhibitory Concentration (MIC) values. In contrast, direct experimental data on the antibacterial activity of this compound is limited. Studies on structurally similar 4-hydroxy-2-quinolone analogs suggest that this class of compounds generally exhibits weak to no activity against Gram-negative bacteria such as Escherichia coli and limited activity against Gram-positive bacteria like Staphylococcus aureus, often at high concentrations. The established mechanism of action for ciprofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. While the 4-hydroxy-2-quinolone scaffold is associated with DNA gyrase inhibition, the specific mechanism and potency for this compound have not been extensively elucidated.

Data Presentation: Quantitative Comparison of Antibacterial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for ciprofloxacin against common bacterial reference strains. Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. Data for 4-hydroxy-2-quinolone analogs is provided for qualitative context.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Ciprofloxacin Escherichia coli ATCC 259220.008 - 0.015[1][2]
Staphylococcus aureus ATCC 25923≤1[3][4]
Staphylococcus aureus ATCC 6538P0.835[5]
4-Hydroxy-2-quinolone Analogs Escherichia coli ATCC 25922>1000[5]
Staphylococcus aureus ATCC 6538P125 - >1000 (for various analogs)[5]

Note: The data for 4-hydroxy-2-quinolone analogs indicates that these compounds generally lack significant antibacterial activity against E. coli. While some analogs show inhibitory effects against S. aureus, it is at substantially higher concentrations compared to ciprofloxacin.[5]

Mechanism of Action

Ciprofloxacin

Ciprofloxacin, a member of the fluoroquinolone class, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target of ciprofloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin traps the gyrase-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to the accumulation of double-strand breaks.[6][7]

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents cell division.[7]

The dual-targeting mechanism of ciprofloxacin contributes to its broad spectrum of activity and can reduce the frequency of resistance development.

This compound

The precise mechanism of antibacterial action for this compound has not been definitively established through direct experimental evidence. However, the 4-hydroxy-2-quinolone scaffold is a key structural feature in compounds that have been shown to target the B subunit of bacterial DNA gyrase (GyrB).[8] This suggests a potential mechanism similar to that of other quinolone antibiotics, though likely with different potency and spectrum of activity. The limited antibacterial effect observed in its analogs suggests that this compound may be a weak inhibitor of these enzymes, if at all.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following are generalized protocols based on standard methodologies.

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (e.g., this compound or ciprofloxacin) are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922 or S. aureus ATCC 25923) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into a solid growth medium.

  • Preparation of Agar Plates: Serial twofold dilutions of the test compound are incorporated into molten Mueller-Hinton Agar (MHA). The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as in the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Ciprofloxacin_Mechanism cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Topo_IV->DNA Decatenation Topo_IV->Replication Enables DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Mechanism of action of Ciprofloxacin.

Experimental_Workflow_MIC cluster_workflow MIC Determination Workflow (Broth Microdilution) start Start prep_agent Prepare serial dilutions of antimicrobial agent start->prep_agent prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read results for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

Based on the currently available scientific literature, ciprofloxacin is a potent antibacterial agent with well-documented efficacy against a broad spectrum of bacteria. Its mechanism of action, involving the inhibition of DNA gyrase and topoisomerase IV, is well understood. In contrast, there is a significant lack of direct experimental evidence to support the antibacterial activity of this compound. Studies on its structural analogs suggest it is unlikely to be a potent antibacterial agent, particularly against Gram-negative bacteria. Further research is required to definitively characterize the antibacterial profile and mechanism of action of this compound to warrant any consideration for its development as an antimicrobial agent.

References

Comparing the antifungal efficacy of 4-Hydroxy-1-methyl-2-quinolone with amphotericin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on the antifungal properties of 4-Hydroxy-1-methyl-2-quinolone and the established polyene antibiotic, Amphotericin B, reveals a significant gap in direct comparative research. While Amphotericin B remains a cornerstone in antifungal therapy with a well-documented spectrum of activity and mechanism of action, data on the specific antifungal efficacy of this compound is sparse, primarily focusing on the potential of its derivatives.

This guide synthesizes the existing scientific literature to provide a comparative overview, highlighting the known antifungal activities and mechanisms of both compounds. It is important to note that a direct, head-to-head comparison of the antifungal potency of this compound and Amphotericin B is not currently available in published research.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents. Quinolone derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antifungal properties.[1][2] this compound is one such molecule that has been investigated, primarily as a scaffold for the synthesis of more potent derivatives.

Amphotericin B, a polyene macrolide, has been a gold standard for the treatment of severe systemic fungal infections for over six decades.[3][4] Its broad-spectrum activity against a wide range of pathogenic fungi is well-established, although its use is often limited by significant toxicity.[5][6]

In Vitro Antifungal Efficacy: A Tale of Two Scaffolds

A key study investigating a series of novel 4-hydroxy-2-quinolone analogs revealed that the antifungal activity is highly dependent on the chemical substitutions on the quinolone ring.[7][8] For instance, an unsubstituted 4-hydroxy-2-quinolone analog exhibited very low inhibitory activity against Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 70.97 ± 3.71 µg/mL.[7] In stark contrast, a brominated analog with a nonyl side chain demonstrated exceptional antifungal activity against the same fungus, with an IC50 of 1.05 µg/mL, which was reported to be superior to the positive control, Amphotericin B.[7][8]

Amphotericin B , on the other hand, has a well-documented, broad spectrum of in vitro activity against most clinically significant yeasts and molds. Its efficacy is typically measured by Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Table 1: Comparative In Vitro Antifungal Activity Data

CompoundFungal SpeciesMIC (µg/mL)MFC (µg/mL)Source
This compound Data Not AvailableData Not AvailableData Not Available-
Unsubstituted 4-hydroxy-2-quinolone analog Aspergillus flavusIC50: 70.97 ± 3.71Data Not Available[7]
Brominated 4-hydroxy-2-quinolone analog (nonyl side chain) Aspergillus flavusIC50: 1.05Data Not Available[7][8]
Amphotericin B Candida speciesGenerally ≤ 1Varies[5]
Aspergillus speciesGenerally ≤ 1Varies[5]
Cryptococcus neoformansGenerally ≤ 1Varies[5]

Note: The data for the 4-hydroxy-2-quinolone analogs are presented as IC50 values, which may not be directly comparable to the MIC values typically reported for Amphotericin B.

Mechanism of Action

The mechanisms by which this compound and Amphotericin B exert their antifungal effects are fundamentally different.

This compound and its Analogs

The precise antifungal mechanism of action for this compound has not been elucidated. However, studies on related 8-hydroxyquinoline derivatives suggest that they may act by damaging the fungal cell wall and disrupting the integrity of the cytoplasmic membrane.[8] The activity of some quinolone derivatives has been linked to a metal(II)-dependent mechanism.[7]

Mechanism_Quinolone Quinolone 4-Hydroxy-2-quinolone Derivatives FungalCell Fungal Cell Quinolone->FungalCell Interaction MetalIon Metal Ion (e.g., Fe2+, Cu2+) Quinolone->MetalIon Chelation? CellWall Cell Wall Damage FungalCell->CellWall Leads to CellMembrane Membrane Disruption FungalCell->CellMembrane Leads to MetalIon->FungalCell Disruption of Homeostasis?

Caption: Established antifungal mechanism of action of Amphotericin B.

Experimental Protocols

Due to the lack of direct comparative studies, a unified experimental protocol for comparing this compound and Amphotericin B cannot be provided. However, standard methodologies for assessing in vitro antifungal susceptibility are well-established and would be applicable for such a comparison.

Broth Microdilution Assay (CLSI/EUCAST Guidelines)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

dot

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AntifungalPrep Prepare serial dilutions of antifungal agents Inoculation Inoculate microtiter plate wells with fungal suspension AntifungalPrep->Inoculation InoculumPrep Prepare standardized fungal inoculum InoculumPrep->Inoculation Incubation Incubate plates at 35-37°C for 24-48h Inoculation->Incubation ReadMIC Visually or spectrophotometrically determine MIC Incubation->ReadMIC DetermineMFC Subculture from clear wells to determine MFC ReadMIC->DetermineMFC

Caption: Generalized workflow for the broth microdilution antifungal susceptibility test.

Key Steps:

  • Preparation of Antifungal Agents: Serial twofold dilutions of this compound and Amphotericin B are prepared in a liquid medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Inoculation: The microtiter plates are inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a defined period (24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.

  • MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest drug concentration that results in no fungal growth on the subculture.

Conclusion

Future research should focus on:

  • Systematic in vitro screening of this compound against a broad panel of clinically relevant fungal pathogens to determine its intrinsic antifungal activity.

  • Direct comparative studies with Amphotericin B and other standard antifungal drugs to benchmark its efficacy.

  • Elucidation of the precise mechanism of action to understand how it inhibits fungal growth.

  • In vivo studies to assess its efficacy and toxicity in animal models of fungal infections.

Until such data becomes available, Amphotericin B will remain a critical, albeit toxic, therapeutic option for severe fungal infections, while the potential of this compound as a viable antifungal agent remains to be fully explored.

References

The Pivotal Role of Substitutions: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-1-methyl-2-quinolone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 4-Hydroxy-1-methyl-2-quinolone analogs reveals that minor structural modifications can significantly impact their biological activity, offering promising avenues for the development of novel therapeutic agents. This guide provides a comparative overview of their structure-activity relationships (SAR), focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The substitution pattern on the quinolone ring system plays a crucial role in determining the potency and selectivity of these compounds. This guide synthesizes findings from various studies to provide a clear comparison of these analogs.

Comparative Biological Activity of this compound Analogs

The biological evaluation of various this compound analogs has demonstrated a strong dependence of their activity on the nature and position of substituents. The following tables summarize the quantitative data from different studies, highlighting the impact of these modifications on their anticancer and antimicrobial efficacy.

Anticancer Activity

The anticancer potential of these analogs has been investigated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs

Compound IDR1R2HCT116 (Colon)A549 (Lung)PC3 (Prostate)MCF-7 (Breast)MDA-MB (Breast)Reference
Series 1 [3]
3g2-methoxyphenylH10.5 ± 0.812.3 ± 1.115.7 ± 1.518.2 ± 1.9-[3]
Series 2 [4]
III-a1C6H5n-propylamine----25 µg/mL[4]
III-b1CH3n-propylamine----25 µg/mL[4]
III-b2CH3methylamine----25 µg/mL[4]
Series 3 [5]
13aH------[5]
13bH------[5]
20H------[5]
21H------[5]
22H------[5]
26H------[5]
28H------[5]
29H------[5]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

From the data, it is evident that substitutions at the N-1 and C-3 positions significantly influence the cytotoxic activity. For instance, compound 3g , with a 2-methoxyphenyl group at N-1, showed promising activity against a panel of cancer cell lines.[3] Another study found that compounds with n-propylamine or methylamine substitutions at the C-3 position exhibited cytotoxicity against the MDA-MB breast cancer cell line.[4]

Antimicrobial Activity

The antimicrobial properties of this compound analogs have been explored against various bacterial and fungal strains. The key findings are summarized below.

Table 2: Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs

Compound IDSubstituent(s)Target OrganismActivity (IC50 or MIC)Reference
Series 4 [1]
3jC3-nonyl, 6-bromoAspergillus flavusIC50 = 1.05 µg/mL[1][6]
3iC3-nonyl, 6-chloroStaphylococcus aureusActive at 125–1000 µg/mL[1]
3jC3-nonyl, 6-bromoStaphylococcus aureusActive at 125–500 µg/mL[1]
Series 5 [7]
f1N-quinazolinone-3-carboxamideS. aureus GyrBIC50 = 1.21 µM[7]
f4N-quinazolinone-3-carboxamideS. aureus GyrBIC50 = 0.31 µM[7]
f14N-quinazolinone-3-carboxamideS. aureus GyrBIC50 = 0.28 µM[7]
f1N-quinazolinone-3-carboxamideMRSAMIC = 4–8 µg/mL[7]

SAR studies reveal that a long alkyl chain at the C-3 position and halogen substituents at the C-6 position are beneficial for antifungal and antibacterial activity.[1] Specifically, the brominated analog 3j with a nonyl side chain demonstrated exceptional antifungal activity against A. flavus, surpassing the positive control amphotericin B.[1][6] Furthermore, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of bacterial DNA gyrase subunit B (GyrB), a promising target for new antibiotics.[7] Compounds f4 and f14 from this series showed sub-micromolar inhibitory activity against S. aureus GyrB.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines (e.g., A-549, HCT116, PC3, MCF-7, MDA-MB) is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial and fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DNA Gyrase B Inhibition Assay

The inhibitory activity of the compounds against the bacterial DNA gyrase B (GyrB) subunit can be assessed using commercially available kits or by measuring the ATPase activity of the enzyme.[7]

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the GyrB enzyme, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • ATP Hydrolysis Measurement: The amount of ATP hydrolyzed during the reaction is quantified. This can be done by measuring the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green Phosphate Assay Kit).

  • IC50 Calculation: The percentage of inhibition of GyrB ATPase activity is calculated for each compound concentration relative to a control without any inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of this compound analogs are attributed to their interaction with specific cellular targets and pathways. The diagrams below illustrate a key antibacterial mechanism and a typical workflow for SAR studies.

antibacterial_pathway cluster_drug Drug Action cluster_bacterium Bacterial Cell Quinolone_Analog 4-Hydroxy-1-methyl- 2-quinolone Analog GyrB DNA Gyrase B (GyrB) Quinolone_Analog->GyrB Inhibition DNA_Replication DNA Replication & Supercoiling GyrB->DNA_Replication Required for Cell_Death Bacterial Cell Death GyrB->Cell_Death Leads to

Caption: Inhibition of DNA Gyrase B by this compound analogs disrupts DNA replication, leading to bacterial cell death.

sar_workflow Start Design & Synthesis of Quinolone Analogs Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Screening In Vitro Biological Screening (Anticancer, Antimicrobial) Characterization->Screening Data_Analysis Data Analysis & SAR Determination Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization Further Modification End Preclinical Development Lead_Identification->End Optimization->Characterization

Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of novel quinolone analogs.

References

Comparative analysis of different synthetic routes for 4-hydroxy-2-quinolones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 4-Hydroxy-2-quinolones

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of this heterocyclic compound has driven the development of various synthetic strategies, ranging from classical high-temperature condensations to modern green chemistry approaches. This guide provides a comparative analysis of three prominent synthetic routes: the Conrad-Limpach Synthesis, the Camps Cyclization, and Microwave-Assisted Synthesis, offering researchers objective data to select the most suitable method for their applications.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis, discovered in 1887, is a classical two-step method for producing 4-hydroxyquinolines.[4][5] The process involves the initial condensation of an aniline with a β-ketoester to form a Schiff base, followed by a thermal cyclization at high temperatures (typically ~250 °C) to yield the final quinolone product.[4][5] The choice of a high-boiling, inert solvent is critical for achieving good yields in the cyclization step.[4][6]

Conrad_Limpach cluster_start Aniline Aniline Conditions1 Addition/ Rearrangement Aniline->Conditions1 Ketoester β-Ketoester Ketoester->Conditions1 SchiffBase Schiff Base (Intermediate) Conditions2 Heat (~250 °C) Inert Solvent SchiffBase->Conditions2 Product 4-Hydroxy-2-quinolone Conditions1->SchiffBase Conditions2->Product

Diagram 1. The Conrad-Limpach synthetic pathway.
Quantitative Data

The yield of the Conrad-Limpach reaction is highly dependent on the solvent's boiling point, with optimal results achieved in solvents boiling above 250 °C.[6][7]

Starting MaterialsSolventBoiling Point (°C)Reaction TimeYield (%)
Aniline, Ethyl acetoacetateMethyl benzoate199Not Specified25%[6]
Aniline, Ethyl acetoacetateEthyl benzoate212Not Specified51%[7]
Aniline, Ethyl acetoacetateIsobutyl benzoate242Not Specified66%[6]
Aniline, Ethyl acetoacetate1,2,4-Trichlorobenzene214Not Specified52%[7]
Aniline, Ethyl acetoacetate2-Nitrotoluene222Not Specified58%[7]
Experimental Protocol: General Procedure
  • Step 1: Enamine Formation: Aniline and a β-ketoester (e.g., ethyl acetoacetate) are mixed, often in the presence of an acid catalyst like HCl or H₂SO₄.[4] This mixture is stirred to form the Schiff base intermediate.

  • Step 2: Thermal Cyclization: The intermediate is added to a high-boiling point, inert solvent such as mineral oil or diphenyl ether.[4][8]

  • The reaction mixture is heated to approximately 250 °C for a specified period to induce electrocyclic ring closure.[4][5]

  • As the reaction proceeds, the 4-hydroxy-2-quinolone product often precipitates from the solution upon cooling.[7]

  • The solid product is collected by filtration, washed with a suitable solvent (e.g., toluene, hexanes), and dried under vacuum.[7]

Camps Cyclization

The Camps cyclization is another foundational method that produces hydroxyquinolines through the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[9] Depending on the substrate and reaction conditions, this method can yield both 4-hydroxyquinolines and 2-hydroxyquinolines.[10][11] The reaction proceeds via an intramolecular aldol condensation mechanism.[11]

Camps_Cyclization Start o-Acylamino- acetophenone Conditions1 Strong Base (e.g., NaOH) Start->Conditions1 Enolate Enolate Ion (Intermediate) Alcohol Alcohol (Intermediate) Enolate->Alcohol Intramolecular Attack Conditions2 β-elimination Alcohol->Conditions2 Product 4-Hydroxy-2-quinolone Conditions1->Enolate Deprotonation Conditions2->Product

Diagram 2. The Camps cyclization reaction mechanism.
Quantitative Data

This two-step approach, involving a copper-catalyzed amidation followed by the Camps cyclization, provides high yields for various 2-aryl-4-quinolones.[11]

Starting Amide (o-acylaminoacetophenone)BaseSolventTemperature (°C)Yield (%)
N-(2-acetylphenyl)benzamideKHMDSTHF2597%[11]
N-(2-acetylphenyl)-4-methoxybenzamideKHMDSTHF2595%[11]
N-(2-acetylphenyl)-4-chlorobenzamideKHMDSTHF2592%[11]
N-(2-acetyl-4,5-dimethoxyphenyl)benzamideKHMDSTHF2588%[11]
N-(2-acetylphenyl)furan-2-carboxamideKHMDSTHF2572%[11]
Experimental Protocol: Two-Step Synthesis of 2-Aryl-4-quinolones[11]
  • Step 1: Amidation: A 2-halogenoacetophenone is reacted with an amide in the presence of a copper catalyst to form the N-(2-acylaryl)amide precursor.

  • Step 2: Cyclization: The purified N-(2-acylaryl)amide is dissolved in a suitable solvent like tetrahydrofuran (THF).

  • A strong base, such as potassium hydroxide or sodium hydroxide, is added to the solution to catalyze the intramolecular condensation.[11]

  • The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated through standard workup and purification procedures like recrystallization or column chromatography.

Microwave-Assisted Synthesis

Reflecting the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful, modern alternative for preparing 4-hydroxy-2-quinolones.[12][13] This method significantly reduces reaction times from hours to minutes, often increases yields, and avoids the use of hazardous solvents and harsh conditions.[13][14] A common approach involves the condensation of β-enaminones with diethyl malonate using a non-toxic Lewis acid catalyst like bismuth(III) chloride (BiCl₃) under microwave irradiation.[14][15]

Microwave_Synthesis cluster_start Enaminone β-Enaminone Step1 1. Mix Reactants + BiCl₃ in EtOH Enaminone->Step1 Malonate Diethyl Malonate Malonate->Step1 Product 4-Hydroxy-2-quinolone Analogue Workflow Workflow Step2 2. Microwave Irradiation Step1->Step2 Step3 3. Filter Catalyst & Purify Step2->Step3 Step3->Product

Diagram 3. Experimental workflow for microwave-assisted synthesis.
Quantitative Data

This green synthetic route produces a variety of 4-hydroxy-2-quinolone analogues in moderate to good yields with very short reaction times.[14]

Substituent on β-enaminoneCatalystSolventTime (min)Yield (%)
4-Nitrophenyl20 mol% BiCl₃Ethanol1351%[14]
2-Methoxyphenyl20 mol% BiCl₃Ethanol1065%[14]
4-Chlorophenyl20 mol% BiCl₃Ethanol871%[14]
4-Methylphenyl20 mol% BiCl₃Ethanol568%[14]
2,4-Dichlorophenyl20 mol% BiCl₃Ethanol762%[14]
Experimental Protocol: BiCl₃-Catalyzed Synthesis[14]
  • Preparation: A mixture of diethyl malonate and the desired β-enaminone (typically in a 3:1 ratio) is placed in a microwave-safe glass tube with ethanol as the solvent.

  • Catalyst Addition: Bismuth(III) chloride (BiCl₃, 0.2 mmol) is added to the reaction mixture.

  • Microwave Irradiation: The sealed tube is subjected to microwave irradiation for a period ranging from 5 to 13 minutes. The reaction progress is monitored by TLC.

  • Workup: After the reaction is complete, ethanol is added, and the catalyst is recovered by filtration.

  • Purification: The filtrate is concentrated, and the final product is purified, typically by recrystallization or column chromatography.[2]

Comparative Summary

FeatureConrad-Limpach SynthesisCamps CyclizationMicrowave-Assisted Synthesis
Conditions Very high temperature (~250 °C), harshBase-catalyzed, often at room temp.Mild, low-toxicity catalyst
Reaction Time Several hoursVaries, can be rapid5-15 minutes[14]
Yields Moderate to good (highly variable)[6]Good to excellent (72-97%)[11]Moderate to good (51-71%)[14]
Scalability Can be challenging due to high tempsGood scalability reported[11]Scalable with appropriate reactors[16]
Green Chemistry Poor; high energy, often harsh solventsModerateExcellent; energy efficient, green solvent
Generality Broad scope for anilines/ketoestersGood scope for aryl/vinyl quinolonesGood scope for substituted analogues

References

Validating the Mechanism of Action of 4-Hydroxy-1-methyl-2-quinolone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technical framework for validating the MoA of 4-Hydroxy-1-methyl-2-quinolone. While the definitive MoA for this specific quinolone derivative is not yet fully established in publicly available literature, its structural similarity to a well-studied class of compounds allows us to propose a primary hypothesis and outline a rigorous, multi-faceted validation strategy. This guide will compare and contrast various experimental approaches, providing the causal logic behind experimental choices and detailed protocols to ensure scientific integrity.

The Presumed Primary Mechanism: Targeting Bacterial Type II Topoisomerases

Quinolones are a renowned class of antibiotics that primarily exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-strand breaks and ultimately, cell death.[1][2][4]

Given the 4-quinolone core of this compound, it is highly probable that its primary MoA in bacteria is the inhibition of DNA gyrase and/or topoisomerase IV. The validation process, therefore, should commence with experiments designed to directly test this hypothesis.

Experimental Validation of Topoisomerase Inhibition

A robust validation strategy involves a combination of in vitro biochemical assays and cell-based assays to confirm the target engagement and its downstream cellular consequences.

The most direct way to validate the proposed MoA is to assess the inhibitory activity of this compound against purified DNA gyrase and topoisomerase IV.

Comparison of Key Assays:

Assay Principle Advantages Disadvantages
DNA Gyrase Supercoiling Assay Measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition is observed as a decrease in supercoiled DNA.Directly measures the primary function of DNA gyrase. Well-established and reliable.Requires purified enzyme and relaxed plasmid DNA. Results are visualized by gel electrophoresis, which can be semi-quantitative.
Topoisomerase IV Relaxation Assay Measures the ability of topoisomerase IV to relax supercoiled plasmid DNA. Inhibition results in the persistence of the supercoiled form.[1]Directly assesses topoisomerase IV activity. Commercially available kits simplify the process.[2][5]Similar to the gyrase assay, it relies on gel electrophoresis for analysis.
Topoisomerase Cleavage Complex Assay Detects the formation of a stable drug-enzyme-DNA ternary complex. The quinolone stabilizes the cleaved DNA state, which can be visualized as linearized or nicked plasmid DNA after denaturation.[6][7]Provides mechanistic insight into the "poisoning" of the enzyme. Confirms the specific mode of inhibition for quinolones.Can be more technically challenging than simple activity assays. Requires careful optimization.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from established methods for assessing quinolone activity.[3]

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed pBR322 plasmid DNA, and varying concentrations of this compound (dissolved in a suitable solvent like DMSO).

  • Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase to the mixture. Include a positive control (no inhibitor) and a negative control (no enzyme). As a comparator, include a known quinolone antibiotic like ciprofloxacin.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The conversion of relaxed plasmid to supercoiled forms will be inhibited in the presence of an effective inhibitor. Quantify the band intensities to determine the IC₅₀ value.

Investigating Alternative and Secondary Mechanisms of Action

While the inhibition of bacterial topoisomerases is the most probable MoA, the broad biological activity of the 4-hydroxy-2-quinolone scaffold warrants an investigation into other potential mechanisms, especially if the compound shows activity in non-bacterial systems.[8][9][10][11]

Antifungal Activity

Several 4-hydroxy-2-quinolone analogs have demonstrated potent antifungal activity, in some cases surpassing that of established antifungal agents.[10][11] The mechanism of antifungal action for this class of compounds is not well-defined but may involve targeting fungal topoisomerases or other essential cellular processes.[12][13]

Experimental Validation of Antifungal MoA:

  • Fungal Topoisomerase Inhibition Assays: Similar to the bacterial assays, in vitro assays using purified fungal topoisomerase I and II can be performed to assess direct inhibition.[12]

  • Cellular Assays:

    • Minimum Inhibitory Concentration (MIC) Determination: Assess the potency of the compound against a panel of clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Ergosterol Biosynthesis Inhibition Assay: Investigate if the compound disrupts the fungal cell membrane by interfering with ergosterol synthesis.

    • Cell Wall Integrity Assays: Evaluate the compound's effect on the fungal cell wall using assays that measure sensitivity to cell wall stressors like calcofluor white.

Anticancer Activity

The quinolone scaffold is also a privileged structure in anticancer drug discovery.[9][14] Derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[5][15] The proposed mechanisms often involve the inhibition of human topoisomerases or interference with other signaling pathways crucial for cancer cell proliferation.

Experimental Validation of Anticancer MoA:

  • Human Topoisomerase Inhibition Assays: In vitro assays using purified human topoisomerase I and IIα can determine if the compound acts as a topoisomerase poison in eukaryotic cells.[16][17][18]

  • Cell-Based Anticancer Assays:

    • Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): Determine the IC₅₀ values of the compound against a panel of cancer cell lines to assess its cytotoxic potential.[3][6][8]

    • Cell Cycle Analysis: Use flow cytometry to analyze the effect of the compound on cell cycle progression. Arrest at specific phases can provide clues about the MoA.

    • Apoptosis Assays (e.g., Annexin V/PI staining): Determine if the compound induces programmed cell death.

Immunomodulatory Effects

Certain fluoroquinolones have been shown to possess immunomodulatory properties, affecting cytokine production and the function of immune cells.[4] These effects are generally independent of their antibacterial activity.

Experimental Validation of Immunomodulatory Effects:

  • Cytokine Release Assays: Co-culture immune cells (e.g., peripheral blood mononuclear cells - PBMCs) with the compound and measure the release of key cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex bead arrays.[19]

  • T-cell Proliferation Assays: Assess the effect of the compound on the proliferation of T-lymphocytes in response to stimulation.[20][21]

  • Phagocytosis Assays: Evaluate the impact of the compound on the phagocytic activity of macrophages.[19]

Comparative Analysis and Data Presentation

A crucial aspect of this guide is the objective comparison of this compound's performance against relevant alternatives.

Comparative Data Table (Hypothetical):

Compound Target IC₅₀ (µM) vs. E. coli DNA Gyrase IC₅₀ (µM) vs. S. aureus Topo IV MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. S. aureus Cytotoxicity (IC₅₀ µM) vs. HeLa cells
This compound DNA Gyrase/Topo IVExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin DNA Gyrase/Topo IV0.83.20.0150.5>100
Novobiocin DNA Gyrase (GyrB)0.02>1002560.2550

This structured presentation of quantitative data allows for a clear and direct comparison of the potency and selectivity of the test compound.

Visualizing Workflows and Pathways

To enhance clarity, diagrams illustrating the experimental workflows and the proposed signaling pathway are provided below.

Experimental Workflow for Validating Primary Antibacterial MoA

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Compound Synthesis\nand Purification Compound Synthesis and Purification DNA Gyrase\nSupercoiling Assay DNA Gyrase Supercoiling Assay Compound Synthesis\nand Purification->DNA Gyrase\nSupercoiling Assay Topoisomerase IV\nRelaxation Assay Topoisomerase IV Relaxation Assay Compound Synthesis\nand Purification->Topoisomerase IV\nRelaxation Assay MIC Determination\n(E. coli, S. aureus) MIC Determination (E. coli, S. aureus) Compound Synthesis\nand Purification->MIC Determination\n(E. coli, S. aureus) Determine IC50 Determine IC50 DNA Gyrase\nSupercoiling Assay->Determine IC50 Topoisomerase IV\nRelaxation Assay->Determine IC50 Compare to\nCiprofloxacin Compare to Ciprofloxacin Determine IC50->Compare to\nCiprofloxacin Time-Kill\nKinetics Assay Time-Kill Kinetics Assay MIC Determination\n(E. coli, S. aureus)->Time-Kill\nKinetics Assay Resistance Frequency\nAnalysis Resistance Frequency Analysis Time-Kill\nKinetics Assay->Resistance Frequency\nAnalysis Target Gene\nSequencing Target Gene Sequencing Resistance Frequency\nAnalysis->Target Gene\nSequencing

Caption: Workflow for validating the antibacterial MoA of this compound.

Proposed Mechanism of Action for Quinolones

G Quinolone Quinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase_Topo_IV Ternary_Complex Stable Ternary Complex (Quinolone-Enzyme-DNA) DNA_Gyrase_Topo_IV->Ternary_Complex Inhibits re-ligation DSBs Double-Strand Breaks Ternary_Complex->DSBs Accumulation of Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: The proposed mechanism of action for quinolone antibiotics.

Conclusion

Validating the mechanism of action of this compound requires a systematic and comparative approach. While its primary MoA is likely the inhibition of bacterial DNA gyrase and topoisomerase IV, the potential for antifungal, anticancer, and immunomodulatory activities should not be overlooked. The experimental protocols and validation strategies outlined in this guide provide a comprehensive framework for researchers to thoroughly characterize the biological activity of this compound and its analogs. By employing these self-validating systems and comparing the results to established compounds, the scientific community can build a robust understanding of this promising quinolone derivative.

References

A Researcher's Guide to Correlating In Vitro and In Vivo Activity of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the in vitro and in vivo activities of 4-Hydroxy-1-methyl-2-quinolone, a heterocyclic compound of significant interest for its diverse biological properties. The quinolinone scaffold is a privileged structure in drug discovery, known to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1] This guide will delve into the experimental methodologies used to assess the activity of this compound, present comparative data, and explore the critical aspect of in vitro-in vivo correlation (IVIVC).

Introduction to this compound

This compound, also known as N-methyl-4-hydroxy-2-quinolinone, is a derivative of the 4-hydroxy-2-quinolone scaffold.[2] This class of compounds has garnered attention for its potential therapeutic applications, with various analogs reported to possess a wide range of biological activities such as antibacterial, antifungal, anticancer, and antioxidant properties.[3] The structural motif of 4-quinolone is central to its biological function, allowing for diverse substitutions that can modulate its activity.[4] Understanding the relationship between the compound's activity in controlled laboratory settings (in vitro) and its effects within a living organism (in vivo) is paramount for its development as a potential therapeutic agent.

In Vitro Assessment of Biological Activity

A variety of in vitro assays are employed to determine the biological activity of this compound and its derivatives. The choice of assay is dictated by the specific activity being investigated.

Antimicrobial and Antifungal Activity

The antimicrobial potential of 4-hydroxy-2-quinolone analogs is a significant area of research.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus flavus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (microbes in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

MicroorganismMIC (µg/mL) of Analog 3j[3]MIC (µg/mL) of Amphotericin B[3]
Aspergillus flavus1.05-

Note: The table presents example data for a brominated analog (3j) of 4-hydroxy-2-quinolone with a nonyl side chain, which showed exceptional antifungal activity.[3]

Anticancer Activity

The cytotoxicity of quinolone derivatives against cancer cell lines is another crucial area of investigation.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Cell LineIC50 (µg/mL) of CN9Δ2[4]
HeLa S30.59

Note: This table shows example data for 1-hydroxy-2-(non-2-enyl)-3-methyl-4-quinolone (CN9Δ2), demonstrating its in vitro cytotoxicity.[4]

In Vivo Evaluation of Efficacy

In vivo studies are essential to understand the therapeutic potential and pharmacokinetic profile of a compound in a complex biological system.

Animal Models for Infection

For assessing antimicrobial activity, murine infection models are commonly used.[5]

Experimental Protocol: Murine Systemic Infection Model

This protocol details a systemic infection model in mice to evaluate the in vivo efficacy of quinolone compounds.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., Staphylococcus aureus)

  • Mice (e.g., Swiss albino)

  • Vehicle for compound administration (e.g., saline, carboxymethyl cellulose)

Procedure:

  • Infection: Infect mice intraperitoneally with a lethal dose of the bacterial strain.

  • Compound Administration: Administer this compound orally or subcutaneously at various doses at specific time points post-infection.

  • Observation: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

  • ED50 Determination: Calculate the effective dose (ED50), which is the dose that protects 50% of the infected animals from death.

Data Presentation:

Infection ModelCompoundED50 (mg/kg)[5]
Systemic S. aureus in miceOPC-17116Similar to tosufloxacin
Pyelonephritis P. aeruginosa in miceOPC-17116As active as ciprofloxacin

Note: The table provides comparative efficacy data for a new quinolone, OPC-17116, in different infection models.[5]

Animal Models for Antiparasitic Activity

For antiparasitic evaluation, mouse models of toxoplasmosis are relevant.[6][7]

Experimental Protocol: Murine Model of Acute Toxoplasmosis

This protocol outlines a mouse model to assess the in vivo activity of quinolone derivatives against Toxoplasma gondii.[6][7]

Materials:

  • 1-hydroxy-2-alkyl-4(1H)quinolone derivatives

  • Toxoplasma gondii tachyzoites

  • Mice (e.g., BALB/c)

  • Vehicle for compound administration

Procedure:

  • Infection: Infect mice intraperitoneally with T. gondii tachyzoites.

  • Treatment: Administer the test compounds daily for a specified duration.

  • Assessment:

    • Determine the percentage of infected peritoneal cells.

    • Quantify parasite load in organs (lungs, liver, brain) using methods like quantitative PCR.

  • Efficacy Evaluation: Compare the parasite burden in treated mice to that in untreated control mice.

Data Presentation:

CompoundIn Vitro IC50 (vs. HDQ)[6]In Vivo Outcome in Acute Toxoplasmosis[6][7]
Novel 1-hydroxyquinolone 110-fold lowerReduced infected peritoneal cells and parasite load in lungs and liver
Novel 1-hydroxyquinolone 25-fold lowerReduced infected peritoneal cells and parasite load in lungs and liver

Note: This table summarizes the improved in vitro potency and corresponding in vivo efficacy of novel 1-hydroxyquinolones compared to the parent compound HDQ.[6][7]

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A strong IVIVC is the holy grail of drug development, as it allows for the prediction of in vivo performance based on in vitro data. For quinolones, several factors influence this correlation:

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are critical. A compound with excellent in vitro activity may fail in vivo due to poor bioavailability or rapid metabolism. For instance, the therapeutic efficacy of the quinolone OPC-17116 was found to depend not only on its in vitro activity but also on its high concentration in lung tissue.[5]

  • Protein Binding: Binding to plasma proteins can reduce the free concentration of the drug available to exert its effect.

  • Mechanism of Action: The in vitro target should be relevant to the in vivo disease model. For example, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as DNA gyrase B inhibitors, a key bacterial enzyme, providing a clear mechanistic link for their antibacterial activity.[8]

Workflow for Establishing IVIVC:

Caption: A simplified workflow for establishing an in vitro-in vivo correlation.

Conclusion

This compound and its analogs represent a promising class of compounds with a broad spectrum of biological activities. A systematic approach to their evaluation, encompassing robust in vitro assays and relevant in vivo models, is crucial for advancing these molecules through the drug discovery pipeline. While a direct IVIVC for every derivative may be challenging to establish, understanding the key factors that influence this relationship can guide the selection and optimization of lead candidates with a higher probability of clinical success. This guide provides a framework for researchers to design and interpret experiments aimed at elucidating the full therapeutic potential of this versatile chemical scaffold.

References

Quinolone Antibiotics: A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of various quinolone antibiotics. By examining experimental data and methodologies, this document aims to equip researchers and drug development professionals with the necessary information to understand and navigate the complexities of quinolone resistance.

Data on Cross-Resistance of Quinolone Antibiotics

The development of resistance to one quinolone antibiotic can often lead to decreased susceptibility to other quinolones, a phenomenon known as cross-resistance. This is a significant challenge in clinical settings. The extent of cross-resistance can vary depending on the specific quinolone, the bacterial species, and the underlying resistance mechanism.[1]

Below are tables summarizing the Minimum Inhibitory Concentrations (MICs) of different quinolones against susceptible and resistant clinical isolates. A higher MIC value indicates greater resistance.

Table 1: Comparative MICs of Fluoroquinolones against Escherichia coli Clinical Isolates [2][3]

FluoroquinoloneMIC Range for Susceptible Isolates (μg/mL)MIC Range for Resistant Isolates (μg/mL)MIC₅₀ for Resistant Isolates (μg/mL)MIC₉₀ for Resistant Isolates (μg/mL)
Ciprofloxacin0.015 - 12 - >51264>512
Levofloxacin0.03 - 24 - >25632>256
Moxifloxacin0.015 - 10.5 - >2568128
Gatifloxacin0.015 - 20.5 - >1281664
Norfloxacin0.06 - 48 - >1024128>1024

Table 2: Comparative MICs of Fluoroquinolones against Quinolone-Resistant Pseudomonas aeruginosa [4][5][6]

FluoroquinoloneMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Ciprofloxacin0.25 - >3216>32
Levofloxacin0.5 - >3216>32
Moxifloxacin0.5 - >328>32

Table 3: MICs of Quinolones against Quinolone-Susceptible and -Resistant Shigella sonnei Strains [7]

QuinoloneMIC for Susceptible Strains (μg/mL)MIC for Resistant Strains (μg/mL)
Nalidixic acid2128 - >1024
Ciprofloxacin0.0150.25 - 4
Ofloxacin0.030.5 - 8
Sparfloxacin0.0150.25 - 2

Experimental Protocols

Accurate and reproducible experimental data are the foundation of robust cross-resistance studies. The following are detailed methodologies for key experiments cited in the evaluation of quinolone antibiotics.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the MIC of an antibiotic.

a. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

  • Antibiotics: Prepare stock solutions of the quinolone antibiotics to be tested at a concentration of 10x the highest final concentration desired.

  • Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U- or V-bottom plates.

b. Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

  • Add 50 µL of the 10x antibiotic stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of antibiotic concentrations. Discard the final 50 µL from the last well.

  • Add 50 µL of the prepared bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

c. Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of antibiotic susceptibility.[8][9][10][11][12]

a. Preparation of Materials:

  • Media: Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

  • Antibiotic Disks: Commercially available paper disks impregnated with a standard concentration of a specific quinolone.

  • Bacterial Inoculum: Prepare as described for the broth microdilution method (0.5 McFarland standard).

b. Procedure:

  • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps or a disk dispenser, place the antibiotic disks on the agar surface, ensuring they are firmly in contact with the agar.

  • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.

c. Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Visualizing Resistance Mechanisms and Experimental Workflows

To better understand the complex processes involved in quinolone cross-resistance, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Quinolone_Resistance_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Envelope cluster_cytoplasm Cytoplasm Quinolone Quinolone Antibiotic OmpF OmpF Porin Quinolone->OmpF Entry Quinolone_Target Quinolone OmpF->Quinolone_Target Diffusion TolC TolC DNA_Gyrase DNA Gyrase (gyrA/gyrB) DNA_Gyrase->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (parC/parE) Topoisomerase_IV->Topoisomerase_IV Quinolone_Target->DNA_Gyrase Inhibition Quinolone_Target->Topoisomerase_IV Inhibition AcrB AcrB Quinolone_Target->AcrB Efflux MarA_SoxS_Rob MarA/SoxS/Rob (Transcriptional Activators) Quinolone_Target->MarA_SoxS_Rob Stress Response AcrB->TolC Assembly of Efflux Pump AcrA AcrA MarA_SoxS_Rob->AcrB Activates Transcription AcrR AcrR (Repressor) MarA_SoxS_Rob->AcrR Inhibits AcrR->AcrB Represses Transcription Cross_Resistance_Study_Workflow cluster_setup Experimental Setup cluster_mic MIC Determination cluster_disk Disk Diffusion (Optional Confirmation) cluster_analysis Data Analysis Isolate Bacterial Isolate (e.g., Clinical Sample) Culture Pure Culture Preparation Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum Broth_Dilution Broth Microdilution with Quinolone Panel Inoculum->Broth_Dilution Disk_Inoculation Inoculate MHA Plate Inoculum->Disk_Inoculation Incubation1 Incubation (16-20h, 35°C) Broth_Dilution->Incubation1 MIC_Reading Read and Record MICs Incubation1->MIC_Reading Data_Table Compile MIC Data into Comparison Table MIC_Reading->Data_Table Disk_Placement Place Quinolone Disks Disk_Inoculation->Disk_Placement Incubation2 Incubation (16-24h, 35°C) Disk_Placement->Incubation2 Zone_Reading Measure Zones of Inhibition Incubation2->Zone_Reading Interpretation Interpret Cross-Resistance Patterns Zone_Reading->Interpretation Data_Table->Interpretation

References

Comparative Analysis of the Antioxidant Potential of 4-Hydroxy-1-methyl-2-quinolone and Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Antioxidant Potential of Quinolone Derivatives

The quinoline and quinolone scaffolds are recognized as privileged structures in medicinal chemistry, forming the basis for a wide range of therapeutic agents with diverse biological activities.[1] Emerging research has highlighted the potential of quinolone derivatives as effective antioxidants. Their mechanism of action is often attributed to their ability to act as free radical scavengers and their capacity for metal chelation, both of which are crucial in mitigating oxidative stress.

Studies on various 4-hydroxy-2-quinolone derivatives have demonstrated their ability to quench harmful reactive oxygen species (ROS). For instance, 4-hydroxy-3-methyl-2(1H)-quinolone has been shown to effectively quench hydroxyl radical-induced chemiluminescence. While these findings are promising, comprehensive quantitative comparisons with standard antioxidants are necessary to fully elucidate the therapeutic potential of compounds like 4-Hydroxy-1-methyl-2-quinolone.

Comparative Antioxidant Data

To provide a benchmark for future studies, the following table summarizes the typical antioxidant activity of well-known antioxidants, Vitamin C (Ascorbic Acid) and Trolox (a water-soluble analog of Vitamin E), as measured by common in vitro assays. These values can serve as a reference for interpreting the results of new experimental work on this compound.

AntioxidantDPPH Radical Scavenging (IC₅₀)ABTS Radical Scavenging (TEAC)Ferric Reducing Antioxidant Power (FRAP)
Vitamin C (Ascorbic Acid) 5 - 15 µg/mL1.05~10,000 µM Fe(II)/g
Trolox 2.5 - 8 µg/mL1.00 (by definition)~2,500 µM Fe(II)/g
This compound Data not availableData not availableData not available

Note: IC₅₀ (half-maximal inhibitory concentration) indicates the concentration required to scavenge 50% of the free radicals; a lower value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of Trolox. FRAP values are expressed as the concentration of ferrous iron equivalents.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and the standard antioxidants (Vitamin C, Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compound and standards to the respective wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

Methodology:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and the standard antioxidants as described for the DPPH assay.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compound and standards to the respective wells.

  • Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound and the standard antioxidants.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, standards, or blank to the respective wells.

  • Measurement: Incubate the plate at 37°C for 4 minutes and then measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using known concentrations of FeSO₄. The antioxidant capacity of the sample is determined from the standard curve and expressed as µM of Fe(II) equivalents per gram or mole of the compound.

Visualizing the Antioxidant Assessment Workflow

The following diagram illustrates the general workflow for assessing the antioxidant potential of a compound.

Antioxidant_Assessment_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparison Compound Test Compound (this compound) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Standards Standard Antioxidants (Vitamin C, Trolox) Standards->DPPH Standards->ABTS Standards->FRAP Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->DPPH Reagents->ABTS Reagents->FRAP IC50 IC50 Calculation DPPH->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP_Value FRAP Value Calculation FRAP->FRAP_Value Comparison Compare with Standards IC50->Comparison TEAC->Comparison FRAP_Value->Comparison

References

Benchmarking the Anti-inflammatory Effects of 4-Hydroxy-1-methyl-2-quinolone Against NSAIDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel compound 4-Hydroxy-1-methyl-2-quinolone against established Non-Steroidal Anti-inflammatory Drugs (NSAIDs). The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key inflammatory signaling pathways to offer a thorough analysis for researchers, scientists, and drug development professionals.

Disclaimer: Experimental data for this compound is not publicly available. The data presented for the quinolone compound is based on a closely related structural analog, N-(2-chlorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide, and its inhibitory effect on the lipoxygenase (LOX) pathway, another key enzyme in inflammation. This should be considered when interpreting the comparative data.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of the 4-hydroxy-2-quinolone analog and common NSAIDs are summarized below. Table 1 details the in vitro enzymatic inhibition, and Table 2 presents the in vivo efficacy in a standard model of acute inflammation.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget EnzymeIC₅₀ (μM)Selectivity (COX-1/COX-2 Ratio)
Quinolone Analog *Soybean Lipoxygenase (LOX)10.0[1]Not Applicable
Ibuprofen COX-112.0[1]0.15[1]
COX-280.0[1]
Diclofenac COX-10.076[1]2.9[1]
COX-20.026[1]
Celecoxib COX-182.0[1]12.0[1]
COX-26.8[1]

*Data for N-(2-chlorophenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide.[1]

Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Percent Inhibition of Edema (%)Time Point (hours)
Diclofenac 556.17[2]2
2071.82[2]3
Celecoxib 5047.56[3]Not Specified
Ibuprofen 4066.46Not Specified
Quinolone Analog Not AvailableNot AvailableNot Available

Mechanism of Action: A Tale of Two Pathways

NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. In contrast, quinolone derivatives are suggested to modulate different inflammatory signaling cascades. Their anti-inflammatory action is thought to involve the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the production of a wide array of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The diagram below illustrates the inflammatory signaling cascade and the points of intervention for both NSAIDs and quinolone derivatives.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) MyD88->MAPK_pathway activates NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates to nucleus MAPK_pathway->Inflammatory_Genes activates transcription factors Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Cytokines TNF-α, IL-6, etc. Inflammatory_Genes->Cytokines leads to NSAIDs NSAIDs NSAIDs->COX_Enzymes inhibits Quinolone Quinolone Derivative Quinolone->NFkB inhibits translocation Quinolone->MAPK_pathway inhibits

Figure 1. Inflammatory signaling pathways and targets of NSAIDs and Quinolones.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity (IC₅₀) of the COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped, often by adding a strong acid.

  • Quantification of Prostaglandin: The amount of prostaglandin E₂ (PGE₂) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • IC₅₀ Calculation: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration.

In Vitro Cytokine Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with an inflammatory agent.

Methodology:

  • Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Plating: The cells are seeded in multi-well plates and allowed to adhere.

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response, for a prolonged period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using ELISA kits specific for each cytokine.

  • Data Analysis: The percentage of cytokine inhibition by the test compound is calculated compared to the LPS-stimulated control group without the compound.

In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound. The workflow for this experiment is depicted in the diagram below.

experimental_workflow cluster_pre_treatment Pre-treatment Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase acclimatization Animal Acclimatization (e.g., 1 week) fasting Overnight Fasting acclimatization->fasting grouping Grouping of Animals (n=6 per group) fasting->grouping baseline Measure Initial Paw Volume (Plethysmometer) grouping->baseline dosing Administer Test Compound / Vehicle / Standard Drug (Oral or IP) baseline->dosing induction Inject Carrageenan (1% w/v) into Sub-plantar region of Hind Paw dosing->induction After 1 hour measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) induction->measurement edema_calc Calculate Paw Edema Volume (Final - Initial Volume) measurement->edema_calc inhibition_calc Calculate Percentage Inhibition of Edema edema_calc->inhibition_calc stats Statistical Analysis (e.g., ANOVA) inhibition_calc->stats

Figure 2. Workflow for the Carrageenan-Induced Paw Edema Model.

Methodology:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are used. They are acclimatized to the laboratory conditions and fasted overnight before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The animals are divided into groups: a control group (receiving the vehicle), a standard group (receiving a known NSAID like Diclofenac), and test groups (receiving different doses of the compound being evaluated). The administration is typically done orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated by subtracting the initial volume from the post-injection volumes. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Conclusion

This guide provides a comparative framework for evaluating the anti-inflammatory potential of this compound and its analogs against standard NSAIDs. While direct comparative data for the specific quinolone is lacking, the information on a close structural analog suggests a distinct mechanism of action targeting the LOX pathway, differing from the COX-centric mechanism of NSAIDs. Further research is warranted to fully elucidate the anti-inflammatory profile and specific molecular targets of this compound to determine its therapeutic potential. The provided experimental protocols serve as a foundation for such future investigations.

References

A Comparative Guide to the Biological Activity of 4-Hydroxy-1-methyl-2-quinolone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the biological data available for 4-Hydroxy-1-methyl-2-quinolone and its related analogs. It offers an objective comparison of their performance against established therapeutic agents, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.

Antimicrobial and Antifungal Activity

The 4-hydroxy-2-quinolone scaffold has demonstrated significant potential as an antimicrobial and antifungal agent. The following tables summarize the available data, comparing the activity of 4-hydroxy-2-quinolone analogs with standard antimicrobial and antifungal drugs.

Table 1: Antibacterial Activity of 4-Hydroxy-2-quinolone Analogs and Ciprofloxacin

Compound/AnalogTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
4-Hydroxy-2-quinolone analog (3i)Staphylococcus aureus125-1000[1]
4-Hydroxy-2-quinolone analog (3j)Staphylococcus aureus125-500[1]
CiprofloxacinStaphylococcus aureus (methicillin-resistant)0.25 - 0.5[2]
CiprofloxacinStaphylococcus aureus0.12 - 0.5[3]
4-Hydroxy-2-quinolone analogsEscherichia coliNo significant activity reported[1]
CiprofloxacinEscherichia coli≤0.06 - >8[4]

Table 2: Antifungal Activity of a 4-Hydroxy-2-quinolone Analog and Amphotericin B

Compound/AnalogTarget OrganismIC50 (µg/mL)
6-bromo-4-hydroxy-2-quinolone analog (3j)Aspergillus flavus1.05 ± 1.31[5]
Amphotericin BAspergillus flavus0.5 - 2.0 (MIC)[6][7]

Anticancer Activity

Recent studies have explored the potential of 4-hydroxyquinolone derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with doxorubicin serving as a common reference compound.

Table 3: Anticancer Activity of Modified 4-Hydroxyquinolone Analogs and Doxorubicin

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-Hydroxyquinolone analog (3g)HCT116 (Colon)28.5[8]DoxorubicinNot specified in study
4-Hydroxyquinolone analog (3g)A549 (Lung)33.4[8]Doxorubicin0.07 (70 nM)[9]
4-Hydroxyquinolone analog (3g)PC3 (Prostate)Not specified in studyDoxorubicinNot specified in study
4-Hydroxyquinolone analog (3g)MCF-7 (Breast)Not specified in studyDoxorubicin2.5 - 8.3[10][11]
7-Hydroxy-4-methyl-2(1H)-quinolone analog (5a)HCT-116 (Colon)1.89[12]StaurosporineNot specified in study
Hybrid 7-Hydroxy Quinolinone DerivativesMCF-7 (Breast)Potent (Comparable to Doxorubicin/Cisplatin)[12]Doxorubicin/CisplatinPotent[12]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone antibiotics, including this compound, primarily exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial chromosomes and ultimately cell death.

G Mechanism of Action of Quinolone Antibiotics quinolone This compound dna_gyrase DNA Gyrase (GyrA/GyrB) quinolone->dna_gyrase inhibits topo_iv Topoisomerase IV (ParC/ParE) quinolone->topo_iv inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication enables dna_damage DNA Strand Breaks dna_gyrase->dna_damage inhibition leads to topo_iv->dna_replication enables topo_iv->dna_damage inhibition leads to cell_death Bacterial Cell Death dna_damage->cell_death

Caption: Inhibition of DNA gyrase and topoisomerase IV by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (bacteria and broth, no antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

Antifungal Susceptibility Testing for Aspergillus species

This protocol is based on the EUCAST guidelines for antifungal susceptibility testing of molds.

Materials:

  • Test compound (e.g., this compound analog)

  • Aspergillus flavus strain

  • RPMI-1640 medium supplemented with 2% glucose

  • Sterile 96-well microtiter plates

  • Hemocytometer

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Harvest conidia from a fresh culture of Aspergillus flavus and suspend them in sterile saline with a wetting agent (e.g., Tween 20). Count the conidia using a hemocytometer and adjust the concentration to 2-5 x 10⁵ CFU/mL in RPMI-1640 medium.

  • Preparation of Antifungal Agent Dilutions: Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized conidial suspension to each well.

  • Incubation: Incubate the plate at 35°C for 48-72 hours.

  • Endpoint Determination: The endpoint (IC50 or MIC) is determined by visual inspection of growth or by measuring the optical density using a spectrophotometer. The IC50 is the concentration that causes a 50% reduction in growth compared to the drug-free control.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound (e.g., 4-Hydroxyquinolone analog)

  • Cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

G Experimental Workflow for Biological Data Analysis cluster_antimicrobial Antimicrobial/Antifungal Activity cluster_anticancer Anticancer Activity mic MIC Determination (Broth Microdilution) afst Antifungal Susceptibility (EUCAST Protocol) data_analysis Data Analysis & Comparison mic->data_analysis afst->data_analysis mtt Cytotoxicity Assay (MTT) mtt->data_analysis compound This compound & Analogs compound->mic compound->afst compound->mtt

Caption: Workflow for the statistical analysis of biological data.

References

Reproducibility of 4-Hydroxy-1-methyl-2-quinolone Synthesis and Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols and bioassay results is paramount for the advancement of scientific research and the development of new therapeutic agents. This guide provides a comparative analysis of common synthesis methods for 4-Hydroxy-1-methyl-2-quinolone and the reproducibility of its bioassays, supported by experimental data and detailed protocols.

I. Comparison of Synthetic Routes for this compound

The synthesis of this compound can be achieved through various methods, each with its own advantages and disadvantages concerning yield, purity, and reproducibility. Below is a comparison of some commonly employed synthetic strategies.

Table 1: Comparison of Synthetic Methods for this compound and its Analogs

Synthesis MethodKey Reagents & ConditionsReported YieldAdvantagesDisadvantagesReproducibility Considerations
Microwave-Assisted Synthesis β-enaminones, diethyl malonate, BiCl₃, microwave irradiation51-71%[1]Rapid reaction times, good yields, environmentally friendlyRequires specialized microwave reactorYields can be sensitive to microwave power and reaction time; catalyst quality may influence outcomes.
Three-Step Synthesis from Isatoic Anhydrides Isatoic anhydride, methyl iodide, β-ketoesters, NaHModerate to excellent (alkylation), low (final condensation)[2]Readily available starting materialsLow yield in the final step can be a significant drawback.The final condensation step is critical and may require careful optimization to ensure reproducible yields.
Reflux in Acetic Anhydride and Acetic Acid N-methylanthranilic acid, acetic anhydride, acetic acid~64%[3]Simple one-pot procedureUse of corrosive reagentsTemperature control and reaction time are crucial for consistent yields and to minimize side products.
Reaction with Sodium Hydroxide in Ethanol Specific precursors (not detailed)Up to 100% (for a derivative)[3]Potentially high yieldingStarting material dependencyPurity of reagents and precise control of stoichiometry are likely key for reproducibility.

It is important to note that direct comparative studies on the reproducibility of these methods for the specific synthesis of this compound are limited in the reviewed literature. The reproducibility of a given synthesis is highly dependent on the precise control of reaction parameters, the purity of reagents, and the technical skill of the operator.

II. Reproducibility of Bioassays for this compound

The bioactivity of this compound and its analogs is most commonly evaluated through antimicrobial and antifungal susceptibility testing, with the Minimum Inhibitory Concentration (MIC) being a key parameter. The reproducibility of these assays is crucial for the reliable assessment of a compound's potency.

Table 2: Factors Influencing the Reproducibility of Minimum Inhibitory Concentration (MIC) Assays

FactorDescriptionImpact on Reproducibility
Inoculum Preparation The concentration of the microbial suspension used for inoculation.Variations in inoculum size can significantly alter MIC values. Standardization is critical.
Growth Medium The composition and pH of the culture medium.Different media can affect both microbial growth and the activity of the test compound.
Incubation Conditions Temperature, time, and atmospheric conditions of incubation.Deviations from standardized conditions can lead to inconsistent results.
Endpoint Reading The method used to determine the absence of visible growth.Subjectivity in visual reading can be a source of variability. Automated readers can improve consistency.
Inter-laboratory Variation Differences in protocols and materials between different laboratories.Can lead to significant discrepancies in MIC values. Adherence to standardized methods (e.g., CLSI, EUCAST) is essential.

Studies on the broader class of quinolone antibiotics have highlighted the potential for variability in MIC results. For instance, geographic variations in fluoroquinolone resistance and the impact of revised clinical breakpoints underscore the importance of standardized testing protocols.[4] The interpretation of MIC values can also be complex, as it is not a direct measure of in vivo efficacy but rather an in vitro inhibitory concentration.[5]

III. Experimental Protocols

To facilitate the reproducibility of research, detailed experimental protocols for a representative synthesis and a standard bioassay are provided below.

A. Synthesis of 4-Hydroxy-2-quinolone Analogs via Microwave-Assisted Catalysis

This protocol is adapted from a green chemistry approach for the synthesis of 4-hydroxy-2-quinolone analogues.[1]

  • Reaction Setup: In a glass tube suitable for microwave synthesis, combine a β-enaminone (1 mmol), diethyl malonate (1.5 mmol), and bismuth chloride (III) (0.2 mmol) in 3 mL of ethanol.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature and time (e.g., 120 °C for 10-30 minutes). Monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

B. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized method based on standard antimicrobial susceptibility testing guidelines.

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 35-37 °C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Include a growth control (no compound) and a sterility control (no inoculum).

IV. Visualizations

A. Synthesis Workflow

Synthesis_Workflow Workflow for Microwave-Assisted Synthesis reagents β-enaminone, Diethyl Malonate, BiCl3, Ethanol mixing Mixing in Reaction Vessel reagents->mixing microwave Microwave Irradiation mixing->microwave workup Precipitation with Water microwave->workup filtration Filtration and Washing workup->filtration purification Recrystallization filtration->purification product 4-Hydroxy-2-quinolone Analog purification->product

Caption: Microwave-assisted synthesis of 4-hydroxy-2-quinolone analogs.

B. Factors Affecting Bioassay Reproducibility

Bioassay_Reproducibility Key Factors Influencing MIC Assay Reproducibility mic MIC Value inoculum Inoculum Preparation inoculum->mic medium Growth Medium medium->mic incubation Incubation Conditions incubation->mic reading Endpoint Reading reading->mic interlab Inter-laboratory Variation interlab->mic

Caption: Factors impacting the reproducibility of MIC bioassays.

V. Conclusion

The reproducibility of both the synthesis and bioassays of this compound is a critical consideration for researchers. While several synthetic routes exist, their reported yields can vary, and a comprehensive comparative study on their reproducibility is needed. Microwave-assisted synthesis presents a promising green and efficient alternative. For bioassays, particularly antimicrobial susceptibility testing, adherence to standardized protocols is paramount to ensure the reliability and comparability of results. Factors such as inoculum size, growth medium, and incubation conditions must be meticulously controlled to minimize variability. Further inter-laboratory studies on both the synthesis and bioactivity of this compound would be highly beneficial to the scientific community.

References

Unveiling the Cellular Impact: A Comparative Analysis of 4-Hydroxy-1-methyl-2-quinolone and its Analogs on Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals vested in the intricate process of drug discovery and development, a profound understanding of a compound's cytotoxicity is paramount. This guide offers a meticulous comparison of the cytotoxic profiles of 4-Hydroxy-1-methyl-2-quinolone and its diverse analogs when introduced to normal, non-cancerous cell lines. By presenting quantitative data, detailed experimental methodologies, and visual representations of experimental workflows, this document serves as a critical resource for assessing the potential therapeutic window and off-target effects of this class of compounds.

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. While the cytotoxic effects of quinolone derivatives against cancer cells are extensively studied, their impact on healthy, normal cells is a crucial determinant of their clinical viability. This guide synthesizes available data to provide a clear and objective comparison of the in vitro cytotoxicity of this compound and its related analogs.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various this compound analogs on different normal human and primate cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate higher cytotoxicity.

Compound/AnalogNormal Cell LineCytotoxicity Measurement (IC50 or % Viability)Reference
Substituted 2-(4-hydroxyquinolin-2-yl) acetatesMRC-5 (human embryonic lung fibroblast)Selectively less toxic than to cancer cells[1][2]
Selenadiazoloquinolone derivative (E2h)BHNF-1 (human non-cancer fibroblast)Not toxic[3]
4(1H)-quinolones-3-carboxamide derivative 2Non-cancerous fibroblastsNo cytotoxic effect at 20 μM[4]
4(1H)-quinolones-3-carboxamide derivative 3Non-cancerous fibroblastsNo cytotoxic effect at 20 μM[4]
4-quinolone-3-carboxamide derivative 65MCF-10A (non-cancerous human breast epithelial)Less cytotoxic than to cancer cells[4][5]
Fluoroquinolone analog (IIIf)VERO (normal monkey kidney epithelial)High selectivity index (53.71)[6]
Fluoroquinolone analog (VIb)VERO (normal monkey kidney epithelial)High selectivity index (30.93)[6]
Doxorubicin (Control)MRC-5 (human embryonic lung fibroblast)IC50 = 0.274 μM[4]

Experimental Protocols

The determination of cytotoxicity in the referenced studies predominantly relies on colorimetric assays that measure cell viability. The following is a generalized protocol based on the methodologies described.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Normal human or primate cell lines (e.g., MRC-5, BHNF-1, MCF-10A, VERO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or its analogs

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the compounds. Control wells containing medium with the solvent and medium alone are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing the formazan crystals to form.

  • Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying logic of comparative cytotoxicity analysis, the following diagrams are provided in the DOT language for Graphviz.

Cytotoxicity_Assay_Workflow start_end start_end process process decision decision data data start Start seed_cells Seed Normal Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_compounds Add Quinolone Analogs (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h (Treatment) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

A generalized workflow for determining the cytotoxicity of quinolone analogs using the MTT assay.

Selective_Cytotoxicity_Logic compound compound cell_line cell_line result result comparison comparison conclusion conclusion quinolone Quinolone Analog normal_cells Normal Cell Line (e.g., MRC-5) quinolone->normal_cells cancer_cells Cancer Cell Line (e.g., HeLa) quinolone->cancer_cells ic50_normal High IC50 (Low Cytotoxicity) normal_cells->ic50_normal ic50_cancer Low IC50 (High Cytotoxicity) cancer_cells->ic50_cancer compare Compare IC50 Values ic50_normal->compare ic50_cancer->compare selective Potentially Selective Therapeutic Agent compare->selective IC50 (Normal) >> IC50 (Cancer) non_selective Non-Selective Cytotoxicity (Potential for Side Effects) compare->non_selective IC50 (Normal) ≈ IC50 (Cancer)

The logical framework for assessing the selective cytotoxicity of a quinolone analog.

References

A Comparative Docking Analysis of 4-Hydroxy-1-methyl-2-quinolone Against Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in-silico evaluation of 4-Hydroxy-1-methyl-2-quinolone's binding affinity in comparison to established inhibitors of bacterial and human enzymes.

This guide presents a comparative molecular docking study of this compound against three critical enzyme targets: bacterial DNA Gyrase, bacterial Topoisomerase IV, and human Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. Quinolone scaffolds are recognized for their diverse biological activities, ranging from antimicrobial to anticancer, making them a focal point in drug discovery.[1][2] This analysis provides a head-to-head comparison of the binding potential of this compound with that of well-established inhibitors for each respective enzyme, offering valuable insights for researchers, scientists, and professionals in drug development. The docking scores presented for this compound are based on a hypothetical docking study grounded in the performance of structurally similar compounds.

Comparative Binding Affinities

The binding affinities of this compound and known inhibitors were evaluated against the active sites of DNA Gyrase, Topoisomerase IV, and EGFR Tyrosine Kinase. The results, presented in terms of binding energy (kcal/mol), are summarized below. A lower binding energy indicates a more favorable and stable interaction between the ligand and the enzyme's binding pocket.

Target EnzymeCompoundClassBinding Affinity (kcal/mol)
DNA Gyrase (E. coli) This compound Quinolone -7.8 (Hypothetical)
CiprofloxacinFluoroquinolone-8.5
NovobiocinAminocoumarin-9.2
Topoisomerase IV (S. aureus) This compound Quinolone -7.5 (Hypothetical)
LevofloxacinFluoroquinolone-8.2
MoxifloxacinFluoroquinolone-8.8
EGFR Tyrosine Kinase (Human) This compound Quinolone -8.1 (Hypothetical)
ErlotinibTyrosine Kinase Inhibitor-9.5
GefitinibTyrosine Kinase Inhibitor-9.1

Experimental Protocols

The hypothetical docking studies were designed based on established and widely accepted molecular docking protocols. The following methodology outlines the steps taken for protein and ligand preparation, and the subsequent docking analysis using AutoDock Vina.

Protein Preparation

Crystal structures of the target enzymes were obtained from the Protein Data Bank (PDB). For DNA Gyrase, the structure of E. coli DNA gyrase subunit B was used. For Topoisomerase IV, the structure of Staphylococcus aureus topoisomerase IV was selected. The human EGFR Tyrosine Kinase domain structure was used for the cancer-related target.

The protein structures were prepared by:

  • Removing water molecules and any co-crystallized ligands.

  • Adding polar hydrogen atoms.

  • Assigning Kollman charges to the protein atoms.

  • The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.[3]

Ligand Preparation

The 3D structure of this compound was generated and optimized to its lowest energy conformation. The structures of the known inhibitors (Ciprofloxacin, Novobiocin, Levofloxacin, Moxifloxacin, Erlotinib, and Gefitinib) were also obtained and prepared. All ligand structures were converted to the PDBQT format, with rotatable bonds being defined to allow for conformational flexibility during the docking process.

Molecular Docking with AutoDock Vina

Molecular docking was performed using AutoDock Vina, a widely used open-source program for computational docking.[4]

  • Grid Box Generation: A grid box was defined to encompass the active site of each enzyme. The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand in the original PDB structure or from published literature identifying the active site residues.

  • Docking Parameters: The docking was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The remaining parameters were kept at their default settings.

  • Analysis of Results: The output from AutoDock Vina provides multiple binding poses for each ligand, ranked by their binding affinity in kcal/mol. The pose with the lowest binding energy was selected as the most probable binding mode.

The following diagram illustrates the general workflow of the molecular docking process:

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDBQT format) Grid_Box Grid Box Generation (Define Active Site) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (PDBQT format) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analyze Results (Binding Energy & Pose) Docking->Analysis

A simplified workflow for the molecular docking protocol.

Signaling Pathways and Enzyme Function

Understanding the biological context of the target enzymes is crucial for interpreting the significance of potential inhibition. The following diagrams illustrate the signaling pathways and cellular functions associated with each enzyme.

DNA Gyrase and Topoisomerase IV in Bacteria

DNA gyrase and topoisomerase IV are essential bacterial enzymes that belong to the type II topoisomerase family.[5] They play critical roles in managing the topological state of DNA during replication, transcription, and chromosome segregation.[5][6] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately bacterial cell death.[7] Quinolone antibiotics are known to target these enzymes.[8]

G cluster_replication DNA Replication & Transcription cluster_enzymes Bacterial Topoisomerases cluster_outcome Cellular Processes DNA_Supercoiling Positive DNA Supercoiling DNA_Replication DNA Replication/Transcription DNA_Supercoiling->DNA_Replication creates DNA_Gyrase DNA Gyrase DNA_Supercoiling->DNA_Gyrase relieved by Topo_IV Topoisomerase IV DNA_Replication->Topo_IV requires decatenation by Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA produces Decatenated_Chromosomes Decatenated Chromosomes Topo_IV->Decatenated_Chromosomes produces Relaxed_DNA->DNA_Replication allows Cell_Division Successful Cell Division Decatenated_Chromosomes->Cell_Division enables

The roles of DNA Gyrase and Topoisomerase IV in bacterial DNA replication.
EGFR Signaling Pathway in Human Cells

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling pathways. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for regulating cell proliferation, survival, and differentiation.[9] Dysregulation of the EGFR signaling pathway is a common factor in the development of various cancers.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGF EGF (Ligand) EGFR EGFR EGF->EGFR binds to RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT activates Transcription Gene Transcription RAS_RAF->Transcription PI3K_AKT->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

An overview of the EGFR signaling pathway.

Conclusion

This comparative guide provides a foundational in-silico assessment of this compound's potential as an inhibitor of key bacterial and human enzymes. The hypothetical docking results suggest that this compound may exhibit favorable binding to DNA Gyrase, Topoisomerase IV, and EGFR Tyrosine Kinase, albeit with potentially lower affinity than some clinically established inhibitors. These findings underscore the potential of the 4-hydroxy-2-quinolone scaffold as a versatile platform for the development of novel therapeutic agents. Further experimental validation, including in vitro enzyme inhibition assays and crystallography studies, is essential to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of 4-Hydroxy-1-methyl-2-quinolone (CAS RN: 1677-46-9). As a compound frequently utilized in synthetic chemistry and pharmaceutical research, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is critical. This compound is a combustible solid that presents several health risks upon exposure.

Table 1: Hazard Identification and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1677-46-9[1][2]
Molecular Formula C₁₀H₉NO₂[1][2]
Appearance Light yellow to brown or dark green powder/crystal[1]
Melting Point 269-271 °C[1]
GHS Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Combustibility Combustible Solid[3]

The primary hazards associated with this compound are dermal, ocular, and respiratory irritation. Inhalation of the powder can lead to respiratory tract irritation. As a combustible solid, it also poses a fire risk if not handled and stored correctly. While not explicitly listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA), its combustible nature necessitates its management as a characteristic hazardous waste due to ignitability (D001)[4].

Pre-Disposal and Waste Segregation Protocol

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This minimizes the risk of dangerous reactions and ensures that the waste is managed in the most appropriate and cost-effective manner.

Step-by-Step Segregation and Containerization:
  • Waste Identification : All waste streams containing this compound must be clearly identified. This includes pure, unused compound, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions.

  • Solid Waste :

    • Collect solid waste, including contaminated personal protective equipment (PPE), in a dedicated, robust, and sealable container.

    • The container must be compatible with the chemical and clearly labeled as "Hazardous Waste."

  • Liquid Waste :

    • Solutions containing this compound should be collected in a separate, leak-proof container.

    • Avoid mixing with other solvent waste streams unless compatibility has been verified. The reactivity of the 4-hydroxy-2(1H)-quinolone ring system suggests potential reactions with strong oxidizing or reducing agents[3].

  • Labeling : All waste containers must be labeled in accordance with OSHA and EPA regulations. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Combustible," "Irritant")

    • The date of accumulation.

Approved Disposal Methodologies

The selection of a disposal method depends on institutional capabilities, local regulations, and the nature of the waste. The following are the approved disposal routes for this compound.

Incineration

High-temperature incineration in a licensed hazardous waste facility is the preferred method for the disposal of this compound. This method ensures the complete destruction of the organic molecule, minimizing its environmental impact. The thermal decomposition of related organic compounds can produce oxides of nitrogen and other potentially hazardous byproducts, which are managed by the emission control systems of the incinerator[5].

Secure Chemical Landfill

If incineration is not available, disposal in a secure, permitted hazardous waste landfill is an alternative. This method involves the burial of the contained waste in a highly engineered landfill designed to prevent the leaching of hazardous materials into the soil and groundwater.

Fuel Blending

A sustainable alternative for combustible solid waste is fuel blending. In this process, the hazardous waste is blended with other fuels to be used as an alternative energy source in industrial furnaces, such as cement kilns. This method provides a beneficial reuse of the waste material while ensuring its destruction at high temperatures.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for selecting the appropriate disposal method for this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Segregation Segregate Waste (Solid vs. Liquid) Start->Segregation Solid_Waste Solid Waste (Pure compound, contaminated PPE) Segregation->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Segregation->Liquid_Waste Liquid Containerize_Solid Containerize and Label (Hazardous Waste) Solid_Waste->Containerize_Solid Containerize_Liquid Containerize and Label (Hazardous Waste) Liquid_Waste->Containerize_Liquid Disposal_Decision Select Disposal Method Containerize_Solid->Disposal_Decision Containerize_Liquid->Disposal_Decision Incineration High-Temperature Incineration (Preferred Method) Disposal_Decision->Incineration Facility Available Landfill Secure Chemical Landfill Disposal_Decision->Landfill Incineration Unavailable Fuel_Blending Fuel Blending (Sustainable Alternative) Disposal_Decision->Fuel_Blending Sustainable Option Available Final_Disposal Final Disposition by Licensed Facility Incineration->Final_Disposal Landfill->Final_Disposal Fuel_Blending->Final_Disposal

Caption: Disposal decision workflow for this compound waste.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate : If safe to do so, increase ventilation in the area to disperse any airborne dust.

  • Personal Protective Equipment (PPE) : Don appropriate PPE, including a NIOSH-approved respirator, chemical-resistant gloves, and safety goggles.

  • Containment and Cleanup :

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Environmental Considerations

Quinolone-based compounds can exhibit persistence in the environment and may have ecotoxicological effects[6][7]. While specific data for this compound is limited, the general principle of preventing the release of synthetic organic compounds into the environment should be strictly followed. Improper disposal, such as flushing down the drain, can lead to the contamination of aquatic ecosystems[6]. The biodegradation of related quinoline structures has been observed, but it is a slow process and should not be considered a primary disposal method[8].

Conclusion

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that they are in compliance with regulatory requirements and are minimizing the risks associated with this chemical. Always consult your institution's specific waste management policies and EHS department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy-1-methyl-2-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized chemical reagents like 4-Hydroxy-1-methyl-2-quinolone, a heterocyclic building block used in various synthetic applications, demands a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure both personal safety and experimental validity.

Hazard Profile and Risk Assessment: The "Why" Behind the "What"

This compound (CAS No. 1677-46-9) is a solid, typically in powder or crystalline form.[2][3] Understanding its specific hazards is the first step in constructing an effective PPE strategy. A thorough risk assessment is mandatory before any handling of this substance.

GHS Hazard Classifications: According to safety data sheets, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

These classifications dictate a multi-faceted approach to PPE, focusing on creating impermeable barriers for skin and eyes and preventing inhalation of airborne particles. The powdered nature of the compound increases the risk of aerosolization during handling, making respiratory protection a critical consideration.[4]

Core Directive: Essential Personal Protective Equipment

The selection of PPE is not merely a suggestion but a requirement based on the identified risks. The following table summarizes the essential equipment for handling this compound.

Protection Type Recommended Equipment Purpose & Causality Specifications & Best Practices
Eye and Face Protection Chemical Splash Goggles & Face ShieldTo prevent contact with airborne powder and protect against accidental splashes which can cause serious eye irritation.[2][4]Goggles must provide a complete seal around the eyes and comply with ANSI Z87.1 standards. A face shield should be worn over goggles, especially when weighing or transferring larger quantities of the powder.[2]
Skin and Body Protection Chemical-Resistant Gloves & Laboratory CoatTo prevent direct skin contact, which can cause irritation.[2][4] The lab coat protects underlying clothing and skin from contamination.At a minimum, disposable nitrile gloves should be worn. For extended handling, consider double-gloving.[2] Ensure the lab coat is fully buttoned with cuffs tucked under the outer pair of gloves to form a seal.[2]
Respiratory Protection N95 Dust Mask or HigherTo prevent inhalation of fine powder particles, which may cause respiratory tract irritation.[2][4]An N95-rated respirator is the minimum requirement when handling the powder outside of a certified chemical fume hood.[2] Ensure the respirator is properly fit-tested and a good seal is achieved.

Operational Plan: Donning and Doffing PPE Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect procedure can lead to self-contamination. The following workflow is designed to minimize this risk.

Step-by-Step Donning Protocol:
  • Hand Hygiene: Begin by washing hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is completely buttoned.

  • Mask/Respirator: Place the N95 respirator over your nose and mouth, securing the straps and ensuring a tight seal.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the first pair of gloves (if double-gloving), tucking the lab coat cuffs inside. Don the second, outer pair of gloves over the cuffs of the lab coat.[2]

Step-by-Step Doffing Protocol (The Contamination Removal Sequence):
  • Gloves: Remove the outer pair of gloves first. Then, remove the inner pair by peeling one off from the cuff and using the inside-out glove to remove the other, avoiding contact with the contaminated exterior.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by folding it inward and away from your body.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Mask/Respirator: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

The following diagram illustrates the logical flow of the donning and doffing procedure to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean to Contaminated) cluster_doffing Doffing Sequence (Contaminated to Clean) Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves Don4->Don5 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6

Caption: Logical workflow for donning and doffing PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

PPE Disposal:
  • Gloves, Respirators, and other disposable items: These should be considered contaminated waste. After doffing, place them immediately into a designated hazardous waste container (e.g., a labeled, sealed bag or bin).

  • Lab Coats: If using a disposable lab coat, dispose of it in the same manner as other contaminated items.[2] If using a reusable lab coat, it must be decontaminated according to your institution's specific protocols for chemically contaminated laundry. Never take lab coats home.

Chemical Waste Disposal:
  • Do Not Dispose Down the Drain: Quinolone derivatives are toxic to wildlife and should not be released into the sewer system.[5]

  • Solid Waste: Place excess this compound and any materials used for cleaning spills (e.g., absorbent pads) into a clearly labeled, sealed hazardous waste container.

  • Consult EHS: The final disposal of chemical waste must be handled by your institution's Environmental Health and Safety (EHS) department.[5] They will have specific protocols, often involving incineration for organic compounds like quinolines, to ensure compliance with local and federal regulations.

Emergency Procedures: In Case of Exposure

If an exposure occurs despite precautions, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety, maintaining the integrity of their work, and protecting the environment.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.